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Core Science & Biosynthesis

Foundational

Engineering the Epoxyketone Pharmacophore: A Technical Guide to Carfilzomib Synthetic Precursors and CAS Registry Tracking

Executive Summary Carfilzomib (CAS 868540-17-4) is a second-generation, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed and refractory multiple myeloma[1][2]. Structurally, it is a tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carfilzomib (CAS 868540-17-4) is a second-generation, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed and refractory multiple myeloma[1][2]. Structurally, it is a tetrapeptide epoxyketone derived from the natural product epoxomicin[1][]. The synthesis of Carfilzomib is a masterclass in peptide engineering, requiring precise stereochemical control to construct its highly reactive epoxyketone "warhead." For researchers and process chemists, tracking the exact Chemical Abstracts Service (CAS) registry numbers of its synthetic intermediates is critical for ensuring supply chain integrity, regulatory compliance, and analytical validation.

This whitepaper provides an in-depth mechanistic and synthetic analysis of Carfilzomib's core precursors, detailing the causality behind the chosen synthetic routes and providing self-validating experimental protocols for its assembly.

Mechanistic Grounding: The Epoxyketone Warhead

The clinical efficacy of Carfilzomib is entirely dependent on its C-terminal epoxyketone moiety. Unlike first-generation boronate inhibitors (e.g., Bortezomib) that form reversible tetrahedral intermediates, the epoxyketone warhead of Carfilzomib forms a highly specific, dual-covalent morpholine adduct exclusively with the N-terminal threonine of the 20S proteasome's β5 (chymotrypsin-like) subunit[][4].

The causality of this design is rooted in target specificity: the dual-adduct formation requires both the hydroxyl and the free alpha-amine of the catalytic threonine to attack the ketone and epoxide, respectively[4]. This prevents off-target cross-reactivity with other cellular proteases (like serine or cysteine proteases), which lack this specific N-terminal nucleophile arrangement, thereby significantly reducing peripheral neuropathy side effects[4].

Mechanism CFZ Carfilzomib API (CAS 868540-17-4) B5 20S Proteasome β5 Subunit CFZ->B5 Target Binding Adduct Dual Covalent Adduct (N-terminal Thr) B5->Adduct Epoxyketone Reaction Apop Cell Cycle Arrest & Apoptosis Adduct->Apop UPS Inhibition

Fig 1. Mechanism of Carfilzomib-mediated 20S proteasome inhibition.

Quantitative Data: Key Precursors and CAS Registry Mapping

To achieve the industrial-scale synthesis of Carfilzomib, process chemists utilize a convergent fragment condensation approach. The table below summarizes the critical quantitative data and CAS registry numbers for the primary precursors involved in this workflow[2][5][6][7].

Precursor / IntermediateCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Synthetic Role
Carfilzomib (API) 868540-17-4C₄₀H₅₇N₅O₇719.92Final Active Pharmaceutical Ingredient
Tripeptide Backbone 868540-16-3C₃₁H₄₂N₄O₆566.69Left-hand fragment (3-mer) for condensation
Boc-Leu-Epoxyketone 247068-82-2C₁₄H₂₅NO₄271.35Protected right-hand warhead (2-mer equivalent)
Leu-Epoxyketone TFA Salt 247068-85-5C₉H₁₇NO₂ · CF₃COOH285.26Deprotected warhead ready for coupling
Carfilzomib (2R,4S)-Diol 1541172-75-1C₄₀H₅₉N₅O₈737.93Epoxide ring-opened degradation impurity

Convergent Synthesis Strategy (3+2 Fragment Condensation)

The selection of a convergent synthesis route rather than a linear solid-phase peptide synthesis (SPPS) is dictated by the chemical instability of the epoxyketone warhead[8][9]. If the warhead were attached early in a linear sequence, the epoxide would undergo premature ring-opening during repetitive basic deprotection cycles. By coupling the pre-formed tripeptide backbone (CAS 868540-16-3) with the deprotected leucine-epoxyketone (CAS 247068-85-5) in the final step, chemists preserve the integrity of the pharmacophore[6][9].

Synthesis Frag1 Peptide Backbone CAS 868540-16-3 Coupling 3+2 Fragment Condensation (HATU/DIPEA) Frag1->Coupling Frag2 Boc-Leu-Epoxyketone CAS 247068-82-2 Deprotect TFA Deprotection CAS 247068-85-5 Frag2->Deprotect TFA/DCM Deprotect->Coupling API Carfilzomib API CAS 868540-17-4 Coupling->API Racemization-free coupling

Fig 2. Convergent 3+2 fragment condensation workflow for Carfilzomib.

Experimental Protocols

Protocol A: Synthesis of the Boc-Leu-Epoxyketone Warhead (CAS 247068-82-2)

This protocol details the generation of the critical pharmacophore. The methodology relies on strict stereochemical control.

Step 1: Weinreb Amide Formation

  • Dissolve Boc-L-Leucine in dichloromethane (DCM) and cool to 0°C.

  • Add N,O-dimethylhydroxylamine hydrochloride, followed by EDC and HOBt.

  • Causality & Validation: The use of N,O-dimethylhydroxylamine forms a stable 5-membered chelate intermediate (Weinreb amide)[6][10]. This is a self-validating chemical trap: it strictly prevents the over-addition of the subsequent Grignard reagent, ensuring the reaction stops cleanly at the enone stage without yielding unwanted tertiary alcohols.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide in anhydrous THF at 0°C.

  • Dropwise, add isopropenylmagnesium bromide (3.0 equivalents). Quench with saturated NH₄Cl after 2 hours[6][10].

  • Isolate the resulting enone via silica gel chromatography.

Step 3: Stereoselective Epoxidation

  • Dissolve the enone in methanol and cool to 0°C.

  • Add aqueous calcium hypochlorite or an alkaline hydrogen peroxide solution[6][11].

  • Causality & Validation: The bulky Boc-leucine side chain sterically directs the facial attack of the oxidant, favoring the desired (R)-epoxide diastereomer[6].

  • Self-Validation Check: Perform chiral HPLC analysis. The target Boc-Leu-Epoxyketone (CAS 247068-82-2) must exhibit a diastereomeric excess (d.e.) of >95% to prevent off-target toxicity in the final API[11].

Protocol B: 3+2 Fragment Condensation to Carfilzomib (CAS 868540-17-4)

This protocol describes the final assembly, prioritizing racemization-free coupling.

Step 1: Warhead Deprotection

  • Treat Boc-Leu-Epoxyketone (CAS 247068-82-2) with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM at 0°C for 30 minutes.

  • Causality: TFA efficiently removes the Boc protecting group while leaving the acid-stable epoxide ring intact[6].

  • Evaporate the solvent to yield the Leu-Epoxyketone TFA salt (CAS 247068-85-5) as a white solid[6].

Step 2: Active Ester Coupling

  • In a dry flask, dissolve the Tripeptide Backbone (CAS 868540-16-3) and the Leu-Epoxyketone TFA salt (CAS 247068-85-5) in anhydrous DMF[6][9].

  • Add HATU (1.1 eq) and cool the mixture to 0°C.

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) to initiate the coupling.

  • Causality & Validation: The use of HATU generates a highly reactive HOAt ester intermediate. This rapid coupling kinetic minimizes the residence time of the activated peptide, thereby preventing epimerization at the alpha-carbon of the phenylalanine residue[8][9].

  • Self-Validation Check: Following aqueous workup, analyze the crude product via LC-MS. The system is validated if the Carfilzomib (2R,4S)-Diol impurity (CAS 1541172-75-1) is absent (<0.1%), confirming that the epoxide warhead did not hydrolyze during the basic coupling phase[7].

References

  • Title: CAS 868540-17-4 (Carfilzomib) - BOC Sciences | Source: bocsci.
  • Title: Carfilzomib - Wikipedia | Source: wikipedia.
  • Title: Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem - NIH | Source: nih.
  • Title: Carfilzomib intermediate-1 | 868540-16-3 - Sigma-Aldrich | Source: sigmaaldrich.
  • Title: Carfilzomib PR171 intermediate 247068-82-2 - Taizhou Crene Biotechnology Co., Ltd. | Source: pharm-intermediates.
  • Title: Cas 868540-17-4,Carfilzomib - LookChem | Source: lookchem.
  • Title: CAS No : 1541172-75-1 | Product Name : Carfilzomib (2R,4S)-Diol | Pharmaffiliates | Source: pharmaffiliates.
  • Title: US20160340388A1 - Methods of making carfilzomib and intermediates thereof - Google Patents | Source: google.
  • Title: US9822145B2 - Methods of making carfilzomib and intermediates thereof - Google Patents | Source: google.
  • Title: Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events - AACR Journals | Source: aacrjournals.
  • Title: Process Improvements for Carfilzomib Synthesis | PDF | Sodium Bicarbonate - Scribd | Source: scribd.
  • Title: Organic & Biomolecular Chemistry - RSC Publishing | Source: rsc.

Sources

Exploratory

Thermodynamic Stability of Peptide Epoxyketone Intermediates: A Mechanistic and Kinetic Guide to Proteasome Inhibition

Executive Summary The ubiquitin-proteasome system (UPS) is a critical regulator of intracellular protein degradation, making the 20S core particle a highly validated target in oncology. While first-generation proteasome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical regulator of intracellular protein degradation, making the 20S core particle a highly validated target in oncology. While first-generation proteasome inhibitors (e.g., peptide boronates like bortezomib) rely on reversible binding mechanisms, the advent of peptide epoxyketones (e.g., carfilzomib, epoxomicin) introduced a paradigm shift toward irreversible target engagement[1]. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of peptide epoxyketone intermediates, detailing the biphasic reaction coordinate that culminates in the formation of a highly stable morpholino adduct.

Mechanistic Framework: The Biphasic Reaction Coordinate

Peptide epoxyketones exhibit exquisite specificity for N-terminal nucleophile (Ntn) hydrolases. This selectivity is driven by a unique two-step reaction mechanism with the catalytic N-terminal threonine (Thr1) of the proteasome’s β -subunits (primarily the chymotrypsin-like β 5 subunit)[2].

Step 1: Formation of the Metastable Hemiketal

The reaction initiates when the inhibitor enters the active site, forming a non-covalent encounter complex governed by the dissociation constant ( Ki​ ). Subsequently, the γ -hydroxyl group of Thr1 (Thr1O γ ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the epoxyketone warhead[2]. This 1,2-addition yields a hemiketal intermediate .

Thermodynamically, this hemiketal is a metastable, transition-state-like structure. While it is stabilized by the proteasome's oxyanion hole, the hemiketal formation alone is reversible[3]. If the reaction were to halt here (as it does with peptide aldehydes), the inhibitor could dissociate, leading to a recovery of proteasome activity.

Step 2: The Thermodynamic Sink of Morpholino Ring Closure

The defining feature of peptide epoxyketones is the second step. The free α -amino group of the Thr1 N-terminus (Thr1-NH 2​ ) executes a secondary nucleophilic attack on the C2 carbon of the epoxide moiety[2]. This attack opens the epoxide ring and drives the condensation into a six-membered morpholino adduct (or in some structural analogues, a 1,4-oxazepano adduct)[4].

This ring closure acts as a thermodynamic sink. The reaction is highly exergonic, rendering the inhibition effectively irreversible[1]. Because both the hydroxyl and the free amino group of Thr1 are absolutely required to form this stable adduct, peptide epoxyketones exhibit minimal cross-reactivity with other cellular proteases (e.g., trypsin, cathepsins), which lack this dual-nucleophile architecture[5].

ReactionMechanism A Peptide Epoxyketone + 20S Proteasome B Non-covalent Encounter Complex (Reversible, Ki) A->B Binding C Nucleophilic Attack by Thr1-Oγ on Carbonyl Carbon B->C Activation D Hemiketal Intermediate (Metastable Transition State) C->D Step 1 E Nucleophilic Attack by Thr1-NH2 on Epoxide C2 D->E Ring Closure F Morpholino Adduct Formation (Thermodynamic Sink) E->F Step 2

Fig 1. Two-step reaction mechanism of peptide epoxyketones forming a morpholino adduct.

Kinetic and Thermodynamic Profiling

Because peptide epoxyketones are irreversible inhibitors, traditional IC50​ values are time-dependent and thermodynamically insufficient for comparing drug efficacy. Instead, the inhibition is characterized by a slow, tight-binding kinetic model defined by two parameters:

  • Ki​ (Binding Affinity): The equilibrium dissociation constant of the initial reversible encounter complex[6].

  • kinact​ (Inactivation Rate): The first-order rate constant defining the maximum rate of covalent bond formation (the transition from hemiketal to the morpholino adduct)[6].

Table 1: Comparative Thermodynamic and Kinetic Profiles of Proteasome Inhibitors
Inhibitor ClassRepresentative DrugWarheadIntermediate StateFinal AdductReversibilityKinetic Profile
Peptide Boronate BortezomibBoronic AcidTetrahedral BoronateTetrahedral BoronateReversible (Slow)High affinity ( Ki​ ), No true kinact​
Peptide Epoxyketone Carfilzomib α′,β′ -epoxyketoneHemiketalMorpholino RingIrreversibleLow Ki​ , High kinact​
Peptide Aldehyde MG132AldehydeHemiacetalHemiacetalReversible (Fast)Moderate Ki​ , No true kinact​

Causality in Drug Design: The irreversible nature of the morpholino adduct means that target inhibition is sustained until the cell synthesizes new proteasome complexes de novo[1]. This prolonged duration of action is a primary reason carfilzomib retains efficacy in certain bortezomib-resistant malignancies[1].

Experimental Methodologies: Validating Adduct Stability

To rigorously validate the thermodynamic stability and kinetic behavior of these intermediates, researchers must employ orthogonal biochemical and structural techniques.

Protocol 1: Continuous Fluorogenic Progress Curve Analysis

Causality: Standard endpoint assays assume the system reaches equilibrium, which is impossible with irreversible inhibitors. Continuous monitoring captures the non-linear progress curve, allowing researchers to decouple the initial reversible binding ( Ki​ ) from the irreversible inactivation step ( kinact​ )[7].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute purified human 20S proteasome to a final concentration of 1–2 nM in assay buffer (20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA).

  • Substrate Addition: Introduce a fluorogenic substrate specific to the β 5 subunit (e.g., Suc-LLVY-AMC) at a final concentration of 10–50 μ M.

  • Inhibitor Titration: Prepare a serial dilution of the peptide epoxyketone (e.g., 0.1 nM to 100 nM).

  • Continuous Monitoring: Immediately upon adding the inhibitor to the enzyme-substrate mixture, monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 60–120 minutes at 37°C.

  • Data Extraction: Fit the resulting non-linear fluorescence curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ )[7].

  • Thermodynamic Calculation: Plot kobs​ against the inhibitor concentration. Fit the data to a hyperbolic equation to determine Ki​ and kinact​ [6].

ExpWorkflow S1 Prepare 20S Proteasome & Fluorogenic Substrate S2 Incubate with Epoxyketone Inhibitor S1->S2 S3 Continuous Fluorescence Monitoring S2->S3 S4 Progress Curve Analysis (Calculate k_obs) S3->S4 S5 Determine K_i and k_inact S4->S5

Fig 2. Workflow for kinetic profiling of slow-binding irreversible proteasome inhibitors.

Protocol 2: Structural Validation via X-ray Crystallography

Causality: While kinetic data mathematically proves irreversible inactivation, it cannot definitively elucidate the atomic structure of the adduct. Co-crystallization physically validates the dual-nucleophilic attack mechanism and confirms the morpholino ring as the thermodynamic sink[3].

Step-by-Step Methodology:

  • Complex Formation: Incubate purified 20S proteasome ( 10 mg/mL) with a 5-fold molar excess of the peptide epoxyketone for 2 hours at room temperature to ensure complete hemiketal formation and subsequent morpholino ring closure.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution optimized for the 20S proteasome (e.g., 10% MPD, 100 mM MES pH 6.5).

  • Cryoprotection: Briefly soak the resulting crystals in a cryoprotectant solution (reservoir solution supplemented with 20–30% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron light source.

  • Electron Density Mapping: Solve the structure using molecular replacement. Analyze the Fo​−Fc​ difference electron density map at the Thr1 active site. Continuous density linking both the Thr1O γ and the Thr1N to the inhibitor warhead provides definitive proof of the morpholino structure.

Conclusion

The thermodynamic stability of peptide epoxyketone intermediates is the cornerstone of their clinical efficacy. By traversing a metastable hemiketal intermediate to reach an irreversible morpholino thermodynamic sink, these molecules achieve unparalleled specificity and sustained target inhibition. Understanding these kinetic and structural parameters is essential for the next generation of rational drug design targeting the ubiquitin-proteasome system.

References

  • Novel Proteasome Inhibitors to Overcome Bortezomib Resistance JNCI - Oxford Academic[Link]

  • Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome PMC - NIH[Link]

  • The molecular mechanisms of acquired proteasome inhibitor resistance PMC - NIH[Link]

  • Covalent and non-covalent reversible proteasome inhibition mediaTUM[Link]

  • Clogging the Ubiquitin-Proteasome Machinery with Marine Natural Products: Last Decade Update MDPI[Link]

  • Leaving Groups Prolong the Duration of 20S Proteasome Inhibition and Enhance the Potency of Salinosporamides ACS Publications[Link]

  • The proteasome as a druggable target with multiple therapeutic potentialities: Cutting and non-cutting edges PMC - NIH[Link]

Sources

Foundational

The Critical Role of Boc-L-Homophenylalanine in the Synthesis of Carfilzomib: Mechanistic Insights and Optimization Strategies

Executive Summary Carfilzomib (Kyprolis) is a best-in-class, irreversible proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. The synthesis of its complex tetrapeptide epoxyketone s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carfilzomib (Kyprolis) is a best-in-class, irreversible proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. The synthesis of its complex tetrapeptide epoxyketone structure requires highly controlled fragment condensation techniques. This technical whitepaper explores the critical role of Boc-L-homophenylalanine (Boc-hPhe-OH) —a non-proteinogenic chiral building block—in the Liquid-Phase Peptide Synthesis (LPPS) of Carfilzomib. We detail the mechanistic causality behind coupling choices, self-validating experimental protocols, and stringent impurity control strategies required for pharmaceutical-grade active pharmaceutical ingredient (API) manufacturing.

Structural Anatomy and Pharmacological Significance

Carfilzomib is a synthetic tetrapeptide epoxyketone. From the N-terminus to the C-terminus, the exact sequence consists of a morpholin-4-acetyl group, an L-homophenylalanyl (hPhe) residue, an L-leucyl (Leu) residue, an L-phenylalanyl (Phe) residue, and a C-terminal L-leucine epoxyketone warhead[1].

The incorporation of the L-homophenylalanine (hPhe) residue is a masterstroke in rational drug design. While the C-terminal epoxyketone warhead forms an irreversible covalent adduct with the catalytic N-terminal threonine (Thr1) of the proteasome, it is the hPhe residue that dictates target selectivity. By deeply embedding into the hydrophobic P4 pocket of the constitutive 20S proteasome, the hPhe residue heavily biases the molecule's affinity toward the chymotrypsin-like (β5) active site[2]. This high selectivity minimizes off-target protease inhibition, significantly reducing peripheral neuropathy compared to first-generation inhibitors like bortezomib.

ProteasomeBinding CFZ Carfilzomib (API) P4 P4 Pocket (Hydrophobic) Accommodates hPhe CFZ->P4 L-hPhe residue P3 P3 Pocket Accommodates Leu CFZ->P3 L-Leu residue P2 P2 Pocket Accommodates Phe CFZ->P2 L-Phe residue P1 P1 Pocket Accommodates Leu CFZ->P1 L-Leu residue Warhead β5 Active Site (Thr1) Binds Epoxyketone CFZ->Warhead C-terminal Warhead

Figure 1: Logical mapping of Carfilzomib residues to 20S proteasome binding pockets.

The Chemical Imperative of Boc-hPhe-OH in Synthesis

In the industrial synthesis of Carfilzomib, L-homophenylalanine is introduced via its tert-butyloxycarbonyl protected derivative, Boc-L-homophenylalanine (Boc-hPhe-OH) .

The choice of the Boc protecting group over Fmoc (Fluorenylmethyloxycarbonyl) is strategic for Liquid-Phase Peptide Synthesis (LPPS). The Boc group remains highly stable under the basic conditions required for peptide coupling (e.g., in the presence of DIPEA) and can be cleanly cleaved using mild anhydrous acids (such as HCl in ethyl acetate), avoiding the generation of reactive dibenzofulvene byproducts that complicate LPPS purification[3]. Furthermore, advancements in bioengineering have enabled the sustainable, stereopure production of the L-hPhe precursor by expressing cyanobacterial biosynthesis genes in E. coli, ensuring a reliable supply chain for this critical intermediate[4].

Synthetic Strategy: Liquid-Phase Fragment Condensation

Carfilzomib is typically assembled using a convergent fragment condensation approach to minimize epimerization and maximize yield. The left-hand tetrapeptide intermediate (Morpholinoacetyl-hPhe-Leu-Phe-OH) is synthesized sequentially and subsequently coupled to the right-hand L-leucine epoxyketone[3]. The integration of Boc-hPhe-OH occurs at a critical juncture in this pathway.

LPPS Node1 Boc-Leu-OH + H-Phe-OBzl Node2 Boc-Leu-Phe-OBzl Node1->Node2 PyBOP, HOBt, DIPEA Node3 H-Leu-Phe-OBzl Node2->Node3 HCl / EtOAc (Deprotection) Node5 Boc-hPhe-Leu-Phe-OBzl Node3->Node5 Coupling Node4 Boc-hPhe-OH Node4->Node5 PyBOP, HOBt, DIPEA Node6 H-hPhe-Leu-Phe-OBzl Node5->Node6 HCl / EtOAc (Deprotection) Node8 Morpholinoacetyl-hPhe-Leu-Phe-OBzl Node6->Node8 Coupling Node7 Morpholinoacetic Acid Node7->Node8 HATU, DIPEA Node9 Morpholinoacetyl-hPhe-Leu-Phe-OH (Tetrapeptide Intermediate) Node8->Node9 Pd/C, H2 (Hydrogenation) Node11 Carfilzomib (API) Node9->Node11 Final Assembly Node10 L-Leu-Epoxyketone Node10->Node11 HATU, DIPEA

Figure 2: Liquid-Phase Peptide Synthesis workflow for Carfilzomib highlighting Boc-hPhe-OH.

Experimental Protocol: Coupling of Boc-hPhe-OH

The coupling of Boc-hPhe-OH to the dipeptide intermediate (H-Leu-Phe-OBzl) is highly susceptible to racemization at the alpha-carbon if not strictly controlled. The following methodology is designed as a self-validating system to ensure stereochemical integrity[5].

Step-by-Step Methodology
  • Preparation of Reactants: Dissolve H-Leu-Phe-OBzl·HCl (1.0 eq) and Boc-hPhe-OH (1.05 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM). Cool the reaction vessel to 0–5 °C under an inert nitrogen atmosphere.

    • Causality: A slight stoichiometric excess of Boc-hPhe-OH drives the reaction to completion. Cooling minimizes the thermal energy available for oxazolone intermediate formation, which is the primary mechanism for epimerization of the hPhe alpha-chiral center.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq) to the mixture[5].

    • Causality: PyBOP acts as the primary phosphonium coupling reagent, while HOBt forms a highly reactive but stable active ester. This dual system accelerates amidation while acting as a potent racemization suppressant.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) while strictly maintaining the internal temperature below 10 °C.

    • Causality: DIPEA neutralizes the dipeptide's hydrochloride salt and creates the basic environment required for PyBOP activation. Its steric hindrance prevents unwanted abstraction of the alpha-proton, preserving the L-configuration.

  • Reaction Progression (Self-Validation): Allow the mixture to warm to 20–25 °C and stir for 2–4 hours. Monitor the reaction via High-Performance Liquid Chromatography (HPLC).

    • Causality: The reaction is deemed complete only when the H-Leu-Phe-OBzl peak area falls below 1% on the HPLC chromatogram, validating that the deletion peptide impurity will not form.

  • Work-up: Quench the reaction with chilled water and extract with ethyl acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Causality: Citric acid protonates and partitions excess DIPEA into the aqueous phase. NaHCO₃ deprotonates and removes unreacted Boc-hPhe-OH and HOBt. Brine breaks emulsions and pre-dries the organic phase.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-hPhe-Leu-Phe-OBzl as a highly pure foam/solid.

Quality Control and Impurity Profiling

The purity of the Boc-hPhe-OH starting material directly dictates the safety and efficacy of the final Carfilzomib API. Because peptide coupling is sequential, any isomeric impurities in the starting materials will react in the same manner, generating diastereomeric Carfilzomib impurities that require exhaustive, yield-destroying repetitive purifications to remove[3].

Table 1: Critical Impurities Related to the Boc-hPhe-OH Residue

Impurity ProfileOrigin / Mechanism of FormationImpact on Final API EfficacyMitigation & Control Strategy
D-hPhe Diastereomer Trace D-isomer in Boc-hPhe-OH raw material (>0.1%) or epimerization during PyBOP/HOBt coupling[3].Generates a diastereomeric Carfilzomib analog with significantly reduced affinity for the β5 active site.Utilize enantiomerically pure Boc-hPhe-OH (<0.1% D-isomer); maintain coupling temperatures ≤10 °C; use HOBt.
Isoleucine Misincorporation Homologous isoleucine impurities present during the biosynthesis or chemical synthesis of the hPhe precursor[3].Forms a structurally homologous tetrapeptide that is extremely difficult to separate via standard crystallization.Implement stringent HPLC-UV/MS screening of the Boc-hPhe-OH starting material prior to LPPS integration.
Des-hPhe Deletion Peptide Incomplete coupling of Boc-hPhe-OH to the H-Leu-Phe-OBzl dipeptide intermediate.Results in a truncated, inactive tripeptide-epoxyketone analog.Drive coupling to completion with 1.05–1.10 eq of Boc-hPhe-OH; self-validate via HPLC before work-up.

Conclusion

Boc-L-homophenylalanine is not merely a structural spacer in Carfilzomib; it is the fundamental driver of the drug's target selectivity and safety profile. Mastering its integration via Liquid-Phase Peptide Synthesis requires a deep understanding of coupling kinetics, racemization suppression, and stringent impurity profiling. By adhering to the optimized PyBOP/HOBt/DIPEA protocols and maintaining strict isomeric purity thresholds (<0.1% D-isomer), drug development professionals can ensure the scalable, high-yield production of pharmaceutical-grade Carfilzomib.

References

  • US10364269B2 - Processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof. Google Patents.
  • EP3297678B1 - An improved processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof. Google Patents.
  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology - ASM Journals.
  • Carfilzomib | C40H57N5O7 | CID 11556711. PubChem - NIH.
  • Carfilzomib for relapsed and refractory multiple myeloma. CMAR - Dove Medical Press.

Sources

Exploratory

Stereochemical Configuration of Carfilzomib Chiral Intermediates: Mechanistic Insights and Synthetic Protocols

Executive Summary & Stereochemical Architecture Carfilzomib (Kyprolis) is a highly potent, irreversible proteasome inhibitor utilized primarily for the treatment of relapsed or refractory multiple myeloma. Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Architecture

Carfilzomib (Kyprolis) is a highly potent, irreversible proteasome inhibitor utilized primarily for the treatment of relapsed or refractory multiple myeloma. Structurally, it is a tetrapeptide epoxyketone containing five distinct chiral centers with the absolute configuration[22S, 17S, 10S, 5S, 3R][1]. The stereochemical integrity of these centers is not merely a structural feature; it is the fundamental driver of the drug's pharmacodynamic efficacy and safety profile.

The molecule is conceptually divided into two functional domains:

  • The Peptidic Backbone: Composed of L-amino acids (morpholin-4-acetyl, L-homophenylalanine, L-leucine, L-phenylalanine) which dictate the specific non-covalent binding alignment within the β 5 subunit of the 20S proteasome.

  • The Epoxyketone Warhead: The critical electrophilic trap, chemically defined as (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one[2].

The absolute stereochemistry of these five chiral centers in the active substance is rigorously confirmed during development using single crystal X-ray diffraction and amino acid analysis of key intermediates[1].

The Causality of Stereochemistry in Proteasome Inhibition

The biological activity of Carfilzomib relies entirely on the precise spatial orientation of its epoxyketone warhead. The warhead specifically targets the N-terminal threonine (Thr1) of the 20S proteasome's β 5 catalytic subunit.

Mechanistic Pathway: The inhibition mechanism is a two-step covalent modification. First, the side-chain hydroxyl group of the catalytic Thr1 (ThrO γ ) acts as a nucleophile, attacking the ketone carbon of the warhead. This is followed by the endo-cyclization of the N-terminal α -amino group of Thr1 onto the epoxide ring[3].

Stereochemical Dependence: This dual-attack mechanism forms a highly stable, irreversible 7-membered morpholino (or oxazepane) adduct[3]. The spatial geometry required for this cyclization is strictly dependent on the (R)-configuration of the α -methyl oxirane ring. Experimental data demonstrates that the (R)-epoxide isomer is approximately 100-fold more potent than its (S)-configured counterpart, highlighting why rigorous stereocontrol during synthesis is a non-negotiable quality attribute[4].

Mechanism Carfilzomib Carfilzomib (R-Epoxide) Electrophilic Warhead Complex Non-Covalent Binding (Peptide Backbone Alignment) Carfilzomib->Complex Proteasome 20S Proteasome (Beta5 Subunit) Catalytic Thr1 Residue Proteasome->Complex Attack1 Nucleophilic Attack (Thr1-O-gamma to Ketone) Complex->Attack1 RingOpen Epoxide Ring Opening Attack1->RingOpen Attack2 Endo-Cyclization (Thr1-NH2 to Epoxide) RingOpen->Attack2 Adduct Irreversible 7-Membered Oxazepane Adduct Attack2->Adduct

Covalent inhibition mechanism of the 20S proteasome by the (R)-epoxyketone warhead.

Synthesis and Stereocontrol of the Epoxyketone Warhead

The synthesis of the (S,R)-epoxyketone intermediate is historically the most challenging step in Carfilzomib manufacturing. Early synthetic routes (derived from epoxomicin synthesis) utilized hydrogen peroxide for the epoxidation of an α,β -unsaturated ketone (enone) precursor, which yielded a poor diastereomeric ratio (d.r.) of approximately 1.7:1[5]. This poor stereoselectivity necessitated extensive, solvent-heavy chromatographic purification.

Recent advancements in commercial manufacturing have established a highly optimized, stereoselective process[6]. This modern route utilizes a scalable asymmetric epoxidation protocol, optimized epimerization conditions to correct off-target stereochemistry, and a seeded-bed coaddition crystallization to isolate the low-melting (41 °C) target compound without chromatography[7].

Quantitative Comparison of Epoxidation Strategies
MethodReagents / OxidantDiastereomeric Ratio (R:S)Key Advantages / Limitations
First-Generation H2​O2​ , Base~ 1.7:1Poor selectivity; requires extensive chromatographic purification[5].
Dioxirane Oxidation DMDO / CHCl3​ Up to 8:1Improved facial selectivity for spirodiepoxides, but scalability issues[8].
Advanced Commercial Asymmetric Epoxidation + Epimerization> 99% (Post-Crystallization)High yield; eliminates chromatography; utilizes seeded-bed crystallization[7].

Experimental Workflow: Advanced Asymmetric Epoxidation & Isolation

The following step-by-step methodology outlines the validated commercial approach for synthesizing the chiral epoxyketone intermediate, ensuring a self-validating system of stereochemical control[6].

Step 1: Barbier-Type Grignard Addition (Continuous Process)

  • Prepare a solution of the L-leucine derived Weinreb amide in a meticulously optimized THF/2-MeTHF solvent mixture. Causality: The specific solvent ratio is critical to facilitate the solubility of the Grignard reagent, preventing the fouling of magnesium turnings and clogging of transfer lines[7].

  • Execute a continuous Barbier-type Grignard reaction utilizing continuously stirred tank reactors (CSTR) in series. Causality: The continuous flow setup safely manages the high exothermicity and initiation variability of the Grignard process[7].

  • Quench the reaction to yield the α -chiral enone intermediate.

Step 2: Asymmetric Epoxidation & Epimerization

  • Subject the enone to asymmetric epoxidation conditions to favor the formation of the (R)-epoxide.

  • Monitor the reaction via Chiral HPLC to quantify the diastereomeric excess (d.e.).

  • Apply optimized epimerization conditions to the reaction mixture. Causality: This thermodynamically drives any unreacted or (S)-configured byproducts toward the desired (S,R)-stereochemistry, maximizing the yield of the active warhead conformation[6].

Step 3: Seeded-Bed Coaddition Crystallization

  • Transfer the crude epoxyketone stream to a crystallizer vessel.

  • Introduce high-purity seed crystals of the (S,R)-epoxyketone to the vessel.

  • Perform a controlled coaddition of the crude mixture and an anti-solvent. Causality: The target epoxyketone has a very low melting point (41 °C), making standard crystallization impractical. The seeded-bed coaddition circumvents this, forcing the precipitation of the highly pure chiral intermediate and completely eliminating the need for column chromatography[7].

SynthesisWorkflow Start L-Leucine Weinreb Amide (S-configuration) Step1 Continuous Barbier-Grignard (THF/2-MeTHF in CSTR) Start->Step1 Enone Alpha-Chiral Enone Intermediate Step1->Enone Step2 Asymmetric Epoxidation & Stereo-Epimerization Enone->Step2 Crude Crude Epoxyketone (High d.r.) Step2->Crude Step3 Seeded-Bed Coaddition Crystallization Crude->Step3 Final Pure (S,R)-Epoxyketone Warhead (Target Chiral Intermediate) Step3->Final

Workflow for the stereoselective synthesis of the Carfilzomib epoxyketone warhead.

Analytical Verification of Stereochemical Integrity

To validate the stereochemistry of the isolated intermediate and the final Active Pharmaceutical Ingredient (API), a multi-tiered analytical approach must be employed:

  • Chiral HPLC: Utilized as a rigorous in-process control to quantify the enantiomeric and diastereomeric excess (e.e. / d.e.) during the epoxidation and crystallization phases.

  • Single Crystal X-ray Diffraction (XRD): The definitive, authoritative method utilized during drug characterization for confirming the absolute spatial configuration of all 5 chiral centers[1].

  • NMR Spectroscopy: 1 H and 13 C NMR are used to verify structural connectivity and assess the purity of the morpholino/oxazepane adducts during mechanistic assays.

References

  • Assessment report - Kyprolis - EMA - European Union. europa.eu. Available at: [Link]

  • Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC. nih.gov. Available at:[Link]

  • Investigating the significance of epoxyketone stereochemistry in the mechanism of inhibition of the 20S proteasome. digitellinc.com. Available at:[Link]

  • EP3548472A1 - Process for the preparation of an intermediate for the synthesis of carfilzomib. google.com.
  • AU2017306546A1 - Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. google.com.
  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead | Organic Process Research & Development. acs.org. Available at:[Link]

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. acs.org. Available at:[Link]

  • Spirodiepoxides: Synthesis of Epoxomicinoids - ACS Publications. acs.org. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and Development of Carfilzomib and Its Core Intermediates

Introduction: Targeting the Cell's Quality Control Machinery for Cancer Therapy The ubiquitin-proteasome system (UPS) is the primary engine of intracellular protein degradation, a fundamental process essential for mainta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Cell's Quality Control Machinery for Cancer Therapy

The ubiquitin-proteasome system (UPS) is the primary engine of intracellular protein degradation, a fundamental process essential for maintaining cellular homeostasis.[1][2] By identifying and eliminating damaged or unneeded proteins, the UPS regulates a vast array of critical cellular functions, including cell cycle progression, apoptosis, and DNA repair.[1][3] In many malignancies, particularly those characterized by high rates of protein synthesis and secretion like multiple myeloma, cancer cells are exquisitely dependent on a functioning UPS to manage the resulting proteotoxic stress.[3][4] This dependency creates a therapeutic vulnerability.

Inhibition of the proteasome disrupts this delicate balance, causing an accumulation of polyubiquitinated proteins, which can trigger cell cycle arrest and apoptosis, preferentially in cancer cells.[5][6] This concept was clinically validated with the approval of bortezomib, the first-in-class proteasome inhibitor.[4][7] However, limitations such as treatment-emergent resistance and dose-limiting toxicities, like peripheral neuropathy, spurred the development of a second generation of inhibitors with improved pharmacological profiles.[7][8]

This guide provides a detailed technical history of the discovery and development of carfilzomib (Kyprolis®), a highly selective, second-generation irreversible proteasome inhibitor. We will trace its origins from a microbially-derived natural product to a rationally designed therapeutic agent, with a specific focus on the chemistry, process development, and synthesis of its crucial intermediates.

Chapter 1: The Natural Product Precursor - Epoxomicin

The journey to carfilzomib begins with epoxomicin, a natural product isolated from an Actinomycetes strain by Bristol-Myers Squibb.[9] Epoxomicin, a linear peptide with an α',β'-epoxyketone pharmacophore, demonstrated potent anti-tumor activity in murine models.[9][10] However, it was initially deemed unsuitable for further development due to its peptidic nature and the perceived instability of the epoxyketone warhead.[9]

The true potential of epoxomicin was unlocked in the late 1990s in the laboratory of Dr. Craig Crews at Yale University.[5][11] Recognizing the need for molecular probes to understand the UPS, the Crews lab undertook the first total synthesis of epoxomicin.[9][10][12] This synthetic access was critical, as it allowed for the creation of tagged derivatives, such as a biotinylated analog.[9][10]

Experimental Protocol: Affinity-Based Target Identification of Epoxomicin
  • Synthesis of Biotinylated Probe: A biotin moiety was covalently linked to a synthetic analog of epoxomicin, creating a probe for affinity purification.

  • Cell Lysate Incubation: The biotin-epoxomicin probe was incubated with cell lysates to allow it to bind to its intracellular target(s).

  • Streptavidin Affinity Chromatography: The lysate was passed through a column containing streptavidin-coated beads. The high affinity between biotin and streptavidin captured the probe and any proteins covalently bound to it.

  • Elution and Identification: Bound proteins were eluted from the column.

  • Protein Identification: Using SDS-PAGE and subsequent mass spectrometry, the captured protein was unequivocally identified as the 20S proteasome.[9]

This seminal work established the proteasome as the specific cellular target of epoxomicin.[10] Further crystallographic studies revealed the unique and highly selective mechanism of inhibition: the epoxyketone pharmacophore forms an irreversible covalent morpholino ring adduct with the N-terminal threonine residue of the proteasome's active site.[9] This irreversible binding and high selectivity for the proteasome over other cellular proteases were key attributes that made this scaffold incredibly attractive for drug development.[9]

Chapter 2: From Natural Product to Potent Lead - The Genesis of YU101

While epoxomicin was a highly selective inhibitor, its drug-like properties were suboptimal. The Crews lab hypothesized that the peptide portion of the molecule was primarily responsible for directing the epoxyketone warhead to the proteasome's active site and that this sequence could be optimized. They initiated a systematic structure-activity relationship (SAR) study, retaining the crucial epoxyketone pharmacophore while modifying the P2-P4 amino acid side chains.[11]

This effort led to the creation of YU101 , a synthetic tetrapeptide epoxyketone analog.[9][11] YU101 demonstrated significantly increased potency and selectivity for the chymotrypsin-like activity of the proteasome, orders of magnitude greater than the parent natural product, epoxomicin.[11] This breakthrough transformed a fascinating natural product into a viable lead drug development candidate.[9]

Chapter 3: Bridging the "Valley of Death" - The Proteolix Era and the Birth of Carfilzomib

The transition from a promising lead compound in an academic lab to a clinical candidate is often termed the "valley of death" due to funding and resource gaps.[13][14] To overcome this, Dr. Craig Crews co-founded Proteolix, Inc. in 2003.[15][16] The company's primary mission was to advance YU101 into the clinic.[9][11]

The founding of Proteolix was bolstered by the FDA's approval of bortezomib in 2003, which validated the proteasome as a druggable target in oncology.[9] While YU101 was highly potent, early process development at Proteolix revealed a significant challenge: poor aqueous solubility. This is a critical hurdle for any intravenously administered drug, impacting formulation, bioavailability, and manufacturability.

Scientists at Proteolix addressed this by making a key structural modification to YU101. They added a morpholine group to the N-terminus of the peptide.[11] This strategic addition served as a "solubility cap," dramatically improving the compound's solubility and overall pharmaceutical properties without compromising its potent and selective proteasome inhibition. This new, distinct, and optimized molecule was named carfilzomib (initially coded PR-171).[11][17]

Proteolix successfully advanced carfilzomib through multiple Phase I and II clinical trials, demonstrating significant anti-cancer activity in patients with relapsed and refractory multiple myeloma.[5][18] The company was acquired by Onyx Pharmaceuticals in 2009, which continued the drug's development, leading to its accelerated FDA approval in July 2012.[5][19][20]

Diagram: The Developmental Pathway of Carfilzomib

G cluster_0 Discovery & Optimization cluster_1 Key Organizations Epoxomicin Epoxomicin (Natural Product) - Potent & Selective - Poor Drug Properties YU101 YU101 (Optimized Peptide) - Increased Potency - Poor Solubility Epoxomicin->YU101 Rational Design (Crews Lab) Carfilzomib Carfilzomib (Kyprolis®) (Morpholino Cap) - High Potency - Improved Solubility - FDA Approved YU101->Carfilzomib Medicinal Chemistry (Proteolix) CrewsLab Crews Lab (Yale) - Target ID - Total Synthesis - SAR Studies Proteolix Proteolix, Inc. - Solubility Enhancement - Process Development - Clinical Trials CrewsLab->Proteolix Technology Licensing Onyx Onyx / Amgen - Late-Stage Trials - Regulatory Approval - Commercialization Proteolix->Onyx Acquisition (2009)

Caption: From Natural Product to Approved Drug.

Chapter 4: A Deep Dive into the Core Synthesis - The Epoxyketone Intermediate

The manufacturing of carfilzomib relies on a convergent, fragment-based approach. The most critical component is the epoxyketone "warhead," an isolated intermediate that contains the reactive pharmacophore.[21][22] The robustness and stereochemical purity of this intermediate are paramount to the quality of the final Active Pharmaceutical Ingredient (API).

The commercial route to this key epoxyketone intermediate (denoted as 4 in process literature) begins with L-Boc-leucine and involves three main steps.[23]

Diagram: Synthesis of the Key Epoxyketone Intermediate

Sources

Exploratory

Architectural Mastery of Carfilzomib: Key Functional Groups and Synthesis of Intermediate Molecules

Executive Summary Carfilzomib (Kyprolis) represents a paradigm shift in the targeted treatment of relapsed and refractory multiple myeloma. As a tetrapeptide epoxyketone, it functions as a highly selective, irreversible...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carfilzomib (Kyprolis) represents a paradigm shift in the targeted treatment of relapsed and refractory multiple myeloma. As a tetrapeptide epoxyketone, it functions as a highly selective, irreversible proteasome inhibitor[1]. Unlike its predecessor bortezomib, which utilizes a reversible boronic acid pharmacophore, carfilzomib's unique structural topology—specifically its α′,β′ -epoxyketone moiety—grants it unprecedented specificity for the N-terminal threonine of the 20S proteasome's β 5 subunit[2]. This technical guide deconstructs the key functional groups of carfilzomib's intermediate molecules and the causal logic behind its state-of-the-art synthetic workflows.

The Pharmacophore: Mechanistic Causality of the Epoxyketone Warhead

The defining functional group of carfilzomib is the chiral α′,β′ -epoxyketone. The drug's mechanism of action is exclusively dependent on this moiety's ability to form a dual covalent adduct.

Upon entering the catalytic site of the 20S proteasome, the carbonyl carbon of the epoxyketone undergoes a nucleophilic attack by the hydroxyl group of the catalytic Thr1 residue, forming a hemiketal intermediate[3]. Subsequently, the free α -amino group of the same Thr1 residue attacks the epoxide ring. This facilitates epoxide ring opening and the formation of a highly stable, irreversible morpholino adduct, permanently disabling the proteasome's chymotrypsin-like activity[2].

MOA CFZ Carfilzomib (Epoxyketone Warhead) HEMI Hemiketal Intermediate (Carbonyl Attack) CFZ->HEMI Thr1 Hydroxyl attack THR 20S Proteasome (N-terminal Thr1) THR->HEMI MORPH Morpholino Adduct (Irreversible Inhibition) HEMI->MORPH Thr1 Amino attack (Epoxide opening)

Diagram 1: Mechanism of action: Carfilzomib binding to Proteasome Thr1 to form a morpholino adduct.

Strategic Evolution of Intermediate Molecules

The primary synthetic challenge in carfilzomib manufacturing is the stereoselective installation of the chiral epoxide[1]. Early synthetic routes relied on a Weinreb amide intermediate, which was treated with a Grignard reagent to form an enone, followed by bleach (calcium hypochlorite) epoxidation[4]. However, this yielded a poor diastereomeric ratio (dr ~63:37) requiring laborious chromatographic separation[1].

Modern commercial manufacturing has optimized these functional group transformations to ensure high scalability, safety, and stereochemical purity[5]:

  • The Morpholine Amide Intermediate : Replacing the traditional Weinreb amide (N,O-dimethylhydroxylamine) with a morpholine amide intermediate significantly improves the throughput efficiency and crystalline properties of the intermediate, preventing over-addition during the subsequent Grignard reaction[5].

  • The Enone Intermediate : The α,β -unsaturated ketone (enone) serves as the critical Michael acceptor for the epoxidation step.

  • The (R,R)-Epoxyketone to (S,R)-Epoxyketone Epimerization : Instead of attempting a direct, poorly selective epoxidation to the (S,R) configuration, the modern route employs a manganese-catalyzed asymmetric epoxidation to yield the (R,R)-epoxyketone[6]. This intermediate is highly crystalline and easily purified. A thermodynamically driven epimerization using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) then inverts the labile α -stereocenter to the desired (S,R)-epoxyketone[7].

Synthesis N1 Boc-Leucine-OH N2 Morpholine Amide (Stable Intermediate) N1->N2 CDI, Morpholine (0 °C) N3 Enone Intermediate (Michael Acceptor) N2->N3 Isopropenylmagnesium bromide N4 (R,R)-Epoxyketone (Crystalline, Easily Purified) N3->N4 H2O2, Mn-catalyst, AcOH (-20 °C) N5 (S,R)-Epoxyketone (Final Warhead Configuration) N4->N5 DBU, MTBE (Stereocenter Epimerization)

Diagram 2: Optimized continuous process workflow for the synthesis of the epoxyketone warhead.

Quantitative Data: Process Optimization and Yields

The transition from first-generation to second-generation synthesis profoundly impacted the yield and diastereomeric purity of the intermediate molecules[6]. The table below summarizes the quantitative improvements in the functional group transformations.

Synthetic StepSubstrateReagents & ConditionsYield (%)Diastereomeric Ratio (dr)Key Advantage
Amide Formation Boc-Leu-OHCDI (1.2 eq), Morpholine (1.5 eq), MTBE, 0 °C97%N/AEliminates Weinreb amide cost; highly scalable[5].
Grignard Addition Morpholine AmideIsopropenylmagnesium bromide, THF/MeTHF, 40 °C89%N/ATelescoped continuous process prevents thermal degradation[6].
Asymmetric Epoxidation EnoneH₂O₂, Mn-catalyst, AcOH, MeCN, -20 °C77%91:9 (R,R)Replaces hazardous bleach; highly stereoselective[5].
Epimerization (R,R)-EpoxyketoneDBU (0.2 eq), MTBE, 20 °C, 24 h79%95:5 (S,R)Thermodynamically drives stereocenter to target configuration[7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies detail the critical steps for synthesizing the epoxyketone warhead. These protocols are designed with in-process controls to validate chemical causality at each stage.

Protocol A: Synthesis of the Morpholine Amide Intermediate

Causality: N,N′-carbonyldiimidazole (CDI) is utilized to activate the carboxylic acid of Boc-Leucine-OH. Morpholine is chosen over N,O-dimethylhydroxylamine to enhance the physical properties of the intermediate and prevent over-alkylation during the subsequent Grignard reaction[5].

  • Activation : Charge a reactor with Boc-Leucine-OH·monohydrate and methyl tert-butyl ether (MTBE). Cool the suspension to 0 °C. Add CDI (1.2 equivalents) portion-wise to control the evolution of CO₂ gas.

  • Validation Check 1 : Monitor the reaction via HPLC. The activation is complete when the starting material area is <1%. The evolution of CO₂ serves as a visual self-validation of the activation step.

  • Amidation : Introduce morpholine (1.5 equivalents) dropwise while maintaining the internal temperature at 0 °C to prevent thermal degradation of the activated complex.

  • Workup : Quench the reaction with aqueous citric acid to neutralize excess morpholine. Separate the organic phase, wash with saturated NaHCO₃, and concentrate under reduced pressure to yield the morpholine amide as a stable solid (Assay yield: ~97%)[6].

Protocol B: Manganese-Catalyzed Asymmetric Epoxidation

Causality: Traditional epoxidation using calcium hypochlorite yields a near-racemic mixture. Employing a chiral Manganese bis(benzimidazolylmethyl) bipyrrolidine complex (C2) with H₂O₂ and acetic acid directs the oxygen transfer specifically to the re-face of the enone, yielding the (R,R)-epoxyketone[6]. Acetic acid is critical as it facilitates the formation of the active Mn-oxo species[8].

  • Preparation : Dissolve the enone intermediate (1.0 eq) in acetonitrile (10 volumes). Add the chiral Mn-catalyst C2 (0.04 mol%) and acetic acid (5.0 eq).

  • Cooling & Addition : Cool the reactor to -20 °C. The low temperature is causally linked to maximizing the diastereomeric excess by slowing down the background uncatalyzed epoxidation. Slowly dose 50 wt% aqueous H₂O₂ (2.0 eq) over 1.5 hours, ensuring the internal temperature does not exceed -15 °C[5].

  • Validation Check 2 : After 2 hours of aging at -20 °C, sample the mixture for HPLC analysis. The reaction is deemed complete when enone conversion is >95%.

  • Quench & Isolation : Quench residual peroxides by adding 5 volumes of 25 wt% aqueous NaHSO₃. The absence of peroxides must be validated using starch-iodide paper. Crystallize the (R,R)-epoxyketone directly from the organic phase (Yield: 77%, dr: 91:9)[6].

Protocol C: DBU-Mediated Epimerization

Causality: The (R,R)-epoxyketone is not the biologically active configuration. However, the α -proton adjacent to the ketone is acidic. Treatment with a non-nucleophilic base (DBU) deprotonates this position, forming an enolate. Reprotonation occurs stereoselectively from the less sterically hindered face, thermodynamically driving the equilibrium toward the desired (S,R)-epoxyketone[7].

  • Reaction Setup : Dissolve the crystalline (R,R)-epoxyketone in MTBE (10 volumes).

  • Epimerization : Add DBU (20 mol%) and agitate the solution at 20 °C for 10 to 24 hours[7].

  • Validation Check 3 : Monitor the epimerization via chiral HPLC. The thermodynamic equilibrium is reached when the ratio of (S,R) to (R,R) stabilizes at approximately 95:5[6].

  • Purification : Wash the organic layer with 5 wt% aqueous NaHSO₄ to completely remove the DBU, followed by a water wash to purge inorganic salts. Isolate the final (S,R)-epoxyketone via seeded-bed co-addition crystallization[7].

References

  • Patent Review of Manufacturing Routes to Oncology Drugs: Carfilzomib, Osimertinib, and Venetoclax - ACS Publications. 1

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead - ACS Publications (Organic Process Research & Development). 7

  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC (National Institutes of Health). 2

  • Comparative Mechanisms of Action of Proteasome Inhibitors - CancerNetwork. 3

  • Cas 868540-17-4, Carfilzomib - LookChem.4

  • Synthesis of a Carfilzomib Fragment - Thieme Connect. 6

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2 (Enone Synthesis) - ACS Publications. 5

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2 (Epoxidation Conditions) - ACS Publications. 8

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Coupling Reagents in Carfilzomib Fragment Assembly

Introduction: The Synthetic Challenge of Carfilzomib Carfilzomib is a second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2] Its complex tetrapeptide epoxyket...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge of Carfilzomib

Carfilzomib is a second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2] Its complex tetrapeptide epoxyketone structure presents significant challenges for chemical synthesis, particularly in the assembly of its peptide backbone. The molecule consists of four amino acids: Morpholino-acetylated Phenylalanine, Leucine, Homophenylalanine, and a terminal Phenylalanine, which is part of the epoxyketone warhead. The presence of sterically hindered amino acids and the risk of racemization at each coupling step necessitate a carefully optimized strategy for peptide bond formation.[3][4]

The selection of an appropriate peptide coupling reagent is paramount to achieving high yield, purity, and chiral integrity of the final active pharmaceutical ingredient (API).[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and application of modern peptide coupling reagents for the efficient assembly of Carfilzomib fragments. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols.

Pillar 1: Selecting the Optimal Coupling Reagent for Carfilzomib Synthesis

The ideal coupling reagent for Carfilzomib synthesis should exhibit high reactivity to overcome steric hindrance, effectively suppress racemization, and be compatible with the sensitive functional groups present in the molecule, such as the morpholino moiety and the epoxyketone warhead (or its precursor).[1][6] Modern peptide synthesis has largely moved towards aminium/uronium and phosphonium salt-based reagents, often used in conjunction with additives that minimize the loss of stereochemical integrity.[7][8]

Understanding the Mechanism of Action

Peptide coupling reagents work by activating the carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[7][9] The process can be generalized as follows:

G AminoAcid N-Protected Amino Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) AminoAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate PeptideBond Peptide Bond Formation ActivatedIntermediate->PeptideBond PeptideChain N-deprotected Peptide Chain (H₂N-R') PeptideChain->PeptideBond Nucleophilic Attack CoupledPeptide Elongated Peptide Chain PeptideBond->CoupledPeptide

Caption: General workflow of a peptide coupling reaction.

The nature of the activated intermediate is crucial. Highly reactive intermediates can be prone to side reactions, including racemization, especially for sensitive amino acids.[10] Additives like 1-hydroxybenzotriazole (HOBt) and its modern, safer, and often more effective replacement, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), trap the initial activated species to form a more stable active ester, which then reacts with the amine component, minimizing side reactions.[5][11][12]

Key Coupling Reagents for Carfilzomib Fragment Assembly

Based on literature precedents for Carfilzomib synthesis and general best practices for complex peptides, the following classes of reagents are recommended.[13][14][15]

1. Carbodiimides with OxymaPure:

  • Reagents: N,N'-Diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with OxymaPure.

  • Rationale: This combination is a robust and cost-effective choice. DIC is easy to handle, and the urea byproduct is soluble in common solvents. OxymaPure is a superior additive to the potentially explosive HOBt, offering enhanced coupling efficiency and excellent racemization suppression.[5][10][11][12] This system is particularly well-suited for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[11]

2. Aminium/Uronium Salts:

  • Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent that forms a reactive HOAt ester.[8]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers high reactivity, often leading to faster and more complete couplings.[8][16]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent based on OxymaPure.[12][17] It boasts high efficiency, reduced racemization risk, and a favorable safety profile compared to benzotriazole-based reagents.[16][17][18] COMU is highly soluble and stable in common solvents like DMF.[12][18]

  • Rationale: These reagents are pre-activated and generally provide rapid and efficient couplings, even for sterically hindered amino acids. They are excellent choices for challenging sequences like those found in Carfilzomib.[17] COMU, in particular, represents the state-of-the-art, combining the high reactivity of aminium salts with the safety and efficacy of OxymaPure.[8][17][18]

Comparative Data of Recommended Coupling Reagents
Coupling Reagent SystemRelative ReactivityRacemization SuppressionSafety ProfileKey Advantages for Carfilzomib Synthesis
DIC / OxymaPure HighExcellent[11][12]Good (Oxyma is non-explosive)[5][12]Cost-effective, robust, excellent for both SPPS and solution-phase.
HATU / Base Very HighVery GoodUse with caution (benzotriazole derivative)High coupling efficiency for difficult sequences.
HCTU / Base Very HighVery GoodUse with caution (benzotriazole derivative)Fast reaction times, good for hindered couplings.[16]
COMU / Base Excellent[17][18]Excellent[18]Excellent (Oxyma-based, non-explosive)[12][16]High solubility, low risk of side reactions, water-soluble byproducts.[12]

Pillar 2: Detailed Protocols for Carfilzomib Fragment Assembly

The following protocols are designed for the assembly of the tetrapeptide backbone of Carfilzomib. They can be adapted for both solid-phase (using a suitable resin like 2-chlorotrityl chloride resin) and solution-phase synthesis.[14]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Reagent, AA, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Monitor Completion (e.g., Kaiser Test) Wash2->Check Incomplete Incomplete Check->Incomplete Negative Complete Complete Check->Complete Positive Incomplete->Coupling Recouple NextCycle Repeat Cycle for Next Amino Acid Complete->NextCycle Final Final Cleavage and Deprotection Complete->Final Final Amino Acid Added NextCycle->Deprotection

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 1: Coupling using DIC/OxymaPure

This protocol is a robust and widely applicable method for peptide bond formation.

Materials:

  • Fmoc-protected amino acid (3.0 eq.)

  • OxymaPure (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • Resin-bound peptide with free N-terminus (1.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid and OxymaPure in DMF.

  • Add DIC to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[19]

  • Coupling Reaction: Add the activated amino acid solution to the resin, which has been pre-swollen in DMF.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: After the reaction time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[20] A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[21]

Protocol 2: Coupling using COMU

This protocol utilizes a modern, highly efficient uronium salt-based coupling reagent.

Materials:

  • Fmoc-protected amino acid (3.0 eq.)

  • COMU (3.0 eq.)

  • Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Resin-bound peptide with free N-terminus (1.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a reaction vessel containing the pre-swollen resin, add the Fmoc-protected amino acid, COMU, and DMF.

  • Initiation of Coupling: Add DIPEA to the reaction mixture. The solution may undergo a color change.

  • Coupling Reaction: Agitate the mixture at room temperature. Due to the high reactivity of COMU, coupling times are often shorter, typically ranging from 30 to 60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Upon completion, filter and wash the resin as described in Protocol 1.

Pillar 3: Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through in-process controls.

  • Reaction Monitoring: The Kaiser test is a critical qualitative tool to ensure the completion of each coupling step.[20] For sterically hindered couplings, such as the addition of Homophenylalanine, a second coupling may be necessary if the initial Kaiser test is positive.

  • Purity Analysis: After cleavage from the resin, the crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to determine its purity and by Mass Spectrometry (MS) to confirm the correct molecular weight.

  • Racemization Control: The use of OxymaPure or COMU significantly minimizes racemization.[11][12][18] For particularly sensitive couplings, performing the reaction at a lower temperature (e.g., 0 °C) can further suppress this side reaction.[19] Chiral HPLC analysis of the hydrolyzed peptide can be used to quantify the extent of racemization if required.[19]

Conclusion

The successful synthesis of Carfilzomib fragments is highly dependent on the strategic selection and application of peptide coupling reagents. Modern reagents such as COMU and the DIC/OxymaPure system offer significant advantages in terms of efficiency, safety, and suppression of side reactions, particularly racemization.[11][17][18] By understanding the underlying mechanisms and following robust, well-monitored protocols, researchers can effectively overcome the synthetic challenges associated with this important therapeutic agent. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for the development of efficient and scalable manufacturing processes for Carfilzomib.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved March 11, 2026.
  • Vertex AI Search. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved March 11, 2026.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 11, 2026.
  • Benchchem. (n.d.). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Retrieved March 11, 2026.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved March 11, 2026.
  • PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved March 11, 2026.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 11, 2026.
  • Merck. (n.d.). Novabiochem®. Retrieved March 11, 2026.
  • Benchchem. (n.d.). COMU in Peptide Synthesis: A Head-to-Head Performance Comparison. Retrieved March 11, 2026.
  • Luxembourg Bio Technologies. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved March 11, 2026.
  • ACS Publications. (2022, June 27). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved March 11, 2026.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved March 11, 2026.
  • PubMed. (2021, July 14). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Retrieved March 11, 2026.
  • Request PDF. (2010, September 1). Comparison of Peptide Coupling Reagents COMU and HCTU. Retrieved March 11, 2026.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved March 11, 2026.
  • Vertex AI Search. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved March 11, 2026.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved March 11, 2026.
  • Google Patents. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved March 11, 2026.
  • Vertex AI Search. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved March 11, 2026.
  • PMC. (n.d.). From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes. Retrieved March 11, 2026.
  • MedKoo Biosciences. (n.d.). Carfilzomib Synthetic Routes. Retrieved March 11, 2026.
  • Google Patents. (n.d.). CN114262359A - Preparation method of carfilzomib impurities. Retrieved March 11, 2026.
  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved March 11, 2026.
  • Electronic Journal of Biotechnology. (2023, July 15). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Retrieved March 11, 2026.
  • AIR Unimi. (n.d.). Morpholino-based peptide oligomers: synthesis and DNA binding properties. Retrieved March 11, 2026.
  • ACS Publications. (2019, April 9). Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. Retrieved March 11, 2026.
  • Google Patents. (n.d.). CN104710507A - Preparation method of carfilzomib. Retrieved March 11, 2026.
  • ResearchGate. (n.d.). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead. Retrieved March 11, 2026.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved March 11, 2026.
  • Google Patents. (n.d.).
  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. Retrieved March 11, 2026.
  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. Retrieved March 11, 2026.
  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved March 11, 2026.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved March 11, 2026.
  • PMC. (n.d.). Specificity of Protein Covalent Modification by the Electrophilic Proteasome Inhibitor Carfilzomib in Human Cells. Retrieved March 11, 2026.

Sources

Application

Crystallization techniques for purification of Carfilzomib precursors

Application Note: Advanced Crystallization and Purification Strategies for Carfilzomib Precursors Introduction & Rationale Carfilzomib is a potent, highly selective proteasome inhibitor utilized in the treatment of multi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Purification Strategies for Carfilzomib Precursors

Introduction & Rationale

Carfilzomib is a potent, highly selective proteasome inhibitor utilized in the treatment of multiple myeloma. The defining structural feature of Carfilzomib is its epoxyketone "warhead," which is responsible for its irreversible binding to the proteasome. However, this epoxide ring is highly susceptible to nucleophilic attack and hydrolytic opening, particularly under the acidic or basic conditions typical of standard chromatographic purifications.

Degradation of the epoxide ring leads to the formation of a[1]. Because late-stage purification of the final Carfilzomib Active Pharmaceutical Ingredient (API) often fails to clear this impurity without inducing further ring opening, establishing stereochemical purity and purging the diol impurity at the intermediate precursor stage via controlled crystallization is a critical quality attribute (CQA) for commercial manufacturing[1][2].

Mechanistic Principles of Precursor Crystallization

Polymorphism and Solvent Interactions

The thermodynamic and kinetic drivers of crystallization are heavily dictated by solvent selection, which influences both the polymorphic outcome and the kinetic energy barrier of nucleation. When isolating the α -polymorph of the epoxyketone intermediate, [3].

Acetonitrile provides looser solvation of the precursor's carboxylic acid moiety, which lowers the kinetic energy barrier to crystallization and drives the self-assembly of the target α -form. In contrast, ethanol forms strong intermolecular hydrogen bonds with the solute. This strong solvent-solute interaction leads to significant undercooling of the solution, delayed nucleation, and an increased risk of the intermediate "oiling out" rather than forming a filterable crystalline solid[3].

Salt Formation for Diastereomeric Enrichment

To isolate the (S,R)-amino keto-epoxide precursor with high diastereomeric purity, in-situ salt formation is a highly effective strategy. By utilizing trichloroacetic acid during the deprotection phase in a non-polar solvent system (such as toluene), the [2]. This thermodynamically driven precipitation bypasses the need for harsh, yield-limiting chromatographic steps, locking the stereochemistry while preserving the delicate epoxide ring[2].

G A Crude Epoxyketone Intermediate B Trichloroacetic Acid Addition (Toluene) A->B Controlled Conditions C Epoxide Ring Opening (Aqueous/Acidic Stress) A->C Uncontrolled Purification E Crystallization of Trichloroacetate Salt B->E D Diol Impurity (>0.15% HPLC) C->D F High Diastereomeric Purity (<0.05% Diol) E->F

Divergent pathways: stable salt crystallization vs. diol degradation of epoxyketone intermediates.

Continuous vs. Batch Crystallization Workflows

While batch crystallization is suitable for salt precipitation, the isolation of the low-melting (R,R)-epoxy ketone intermediate benefits significantly from continuous manufacturing principles. A maximizes yield and tightly controls supersaturation[4]. The cascade design ensures that primary nucleation occurs in the first crystallizer (MSMPR 1), while the second crystallizer (MSMPR 2) provides the necessary residence time for crystal growth, impurity purging, and maximum recovery before continuous filtration[4].

G N1 Organic Phase (Decanter Effluent) N2 MSMPR 1 (Primary Nucleation) N1->N2 Water/AcOH N3 MSMPR 2 (Growth & Recovery) N2->N3 Slurry Transfer N4 Parallel Filtration & Wash N3->N4 N5 Pure (R,R)-Epoxy Ketone Crystals N4->N5 >97.5% Purity

Two-stage Mixed-Suspension, Mixed-Product Removal (MSMPR) continuous crystallization workflow.

Self-Validating Experimental Protocols

Protocol A: Batch Isolation of (S)-amino keto-epoxide Trichloroacetate Salt

Purpose: Stereochemical enrichment without chromatography.

  • Dissolution: Dissolve the crude Boc-protected amino keto-epoxide precursor in a non-polar solvent system (e.g., Toluene or a TBME/Heptane mixture).

  • Deprotection & Salt Formation: Add trichloroacetic acid (TCA) under controlled agitation at room temperature to initiate deprotection and simultaneous salt formation[2].

  • Crystallization: Allow the (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trichloroacetic acid salt to precipitate natively from the reaction medium as it forms[2].

  • Isolation: Isolate the solid via vacuum filtration and wash the filter cake with cold heptane to remove residual organics.

  • Self-Validation Check: Perform X-Ray Powder Diffraction (XRPD). The crystalline form must exhibit characteristic diffraction peaks at approximately 8.0, 8.9, 13.6, 15.1, and 16.2 ± 0.2 degrees 2Theta to confirm the correct polymorphic structure[2].

Protocol B: Seeded-Bed Co-addition Crystallization of Epoxyketone Warhead

Purpose: Isolation of low-melting targets while preventing oiling out.

  • Quench: Following epoxidation, quench the reaction with 35 wt % aqueous Na2​S2​O3​ while strictly maintaining the internal temperature below 10 °C to prevent thermal degradation of the epoxide[5].

  • Phase Separation: Separate the phases and concentrate the organic layer under vacuum (<35 °C) to approximately 3 L/kg[5].

  • Solvent Swap: Add Isopropanol (11 L/kg) and concentrate the solution again to perform a complete solvent swap[5].

  • Seeding: Introduce a seed bed of the target α -polymorph. This bypasses the primary nucleation energy barrier and dictates the polymorphic outcome[3].

  • Anti-Solvent Addition: Co-add water (anti-solvent) over 1.5 hours, then linearly cool the slurry to 0 °C over 4 hours to drive supersaturation and crystal growth[5].

  • Self-Validation Check: High-Performance Liquid Chromatography (HPLC) analysis of the final isolated crystals must show <0.15 area-% of the diol impurity[1].

Protocol C: Continuous MSMPR Crystallization of (R,R)-epoxy ketone

Purpose: High-throughput continuous recovery of the intermediate.

  • Feed Integration: Feed the organic phase decanter effluent (containing the crude (R,R)-epoxy ketone) continuously into the MSMPR 1 vessel[4].

  • Supersaturation Generation: Co-feed water and acetic acid (AcOH) into MSMPR 1 to establish the supersaturation required for primary nucleation[4].

  • Cascade Growth: Cascade the effluent slurry directly into MSMPR 2. This provides additional aging time, driving the system toward thermodynamic equilibrium and maximizing yield[4].

  • Continuous Isolation: Route the MSMPR 2 effluent to parallel continuous filtration units, washing the cake to purge residual mother liquor[4].

  • Self-Validation Check: Gravimetric and chiral HPLC analysis of the isolated solids must confirm a purity target of ≥97.5% by weight prior to any subsequent downstream processing[4].

Quantitative Data Summary

Table 1: Comparative Quality Attributes of Carfilzomib Precursor Crystallization Strategies

Crystallization StrategyTarget PrecursorKey Solvent SystemMax Allowable Diol Impurity (HPLC Area-%)Target Purity / Conversion
Trichloroacetate Salt Precipitation (S,R)-amino keto-epoxideToluene / Heptane< 0.05%High Diastereomeric Purity
Seeded-Bed Co-addition Epoxyketone WarheadIsopropanol / Water< 0.15%> 99.0% Conversion
Two-Stage MSMPR (R,R)-epoxy ketoneMTBE / Water / AcOHN/A (Purged in wash)≥ 97.5% Purity by weight

Sources

Method

Application Note: Grignard Reaction Protocols for the Synthesis of Peptide Epoxyketone Proteasome Inhibitors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Scientific Rationale & Mechanistic Overview Peptide epoxyketones, such as carfilz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale & Mechanistic Overview

Peptide epoxyketones, such as carfilzomib and epoxomicin, represent a highly potent class of irreversible proteasome inhibitors. Their unique specificity arises from the α′,β′-epoxyketone pharmacophore, which forms a highly stable, six-membered morpholino ring adduct with the N-terminal catalytic threonine (Thr-1) of the 20S proteasome [1].

As a Senior Application Scientist, I have observed that the primary failure point in scaling peptide epoxyketone synthesis is the construction of this electrophilic "warhead." The standard approach involves converting an N-protected amino acid (e.g., Boc-Leu-OH) into a Weinreb amide (N-methoxy-N-methylamide) or a morpholine amide. This intermediate is then reacted with a vinyl Grignard reagent, specifically isopropenylmagnesium bromide, to yield an α,β-unsaturated ketone (enone) [2].

The Causality of Experimental Choices

Why the Amide Selection? Using a Weinreb or morpholine amide instead of a standard alkyl ester is non-negotiable for this workflow. When the Grignard reagent attacks the carbonyl carbon, the methoxy oxygen (or morpholine ether oxygen) coordinates with the magnesium ion. This forms a highly stable, five-membered tetrahedral metal-chelate intermediate [1]. This chelation prevents the collapse of the intermediate into a ketone during the reaction, thereby completely blocking a second Grignard addition that would otherwise yield an unwanted tertiary alcohol. Only upon acidic aqueous workup does the chelate collapse to release the desired enone.

Overcoming Grignard Solubility Bottlenecks: A critical limitation in scaling this reaction is the low solubility of commercially available isopropenylmagnesium bromide in tetrahydrofuran (THF), which maxes out at ~0.5 M. In traditional batch processes, this necessitates extreme dilution (up to 50 volumes of solvent), severely limiting throughput [2]. To resolve this, advanced protocols utilize a Barbier-type continuous process. By co-dosing 2-bromopropene and the amide into a reactor containing magnesium turnings, the Grignard reagent is generated in situ and consumed instantaneously. This eliminates solubility constraints, bypasses the need for Grignard titration, and drastically reduces cycle times [2].

Synthetic Workflow Visualization

Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Epoxidation Node1 N-Protected α-Amino Acid (e.g., Boc-Leu-OH) Node2 Weinreb / Morpholine Amide Node1->Node2 N,O-Dimethylhydroxylamine or Morpholine Node3 Tetrahedral Mg-Chelate Intermediate Node2->Node3 Isopropenylmagnesium bromide (Batch or Barbier) Node4 α,β-Unsaturated Ketone (Enone) Node3->Node4 Acidic Workup (Collapse of Chelate) Node5 Stereoselective Epoxidation Node4->Node5 H2O2 / Catalyst or NaOCl Node6 Epoxyketone Warhead (e.g., Carfilzomib Intermediate) Node5->Node6 Diastereomeric Resolution

Workflow for the synthesis of peptide epoxyketone warheads via Grignard addition.

Quantitative Data & Parameter Optimization

The following table summarizes the evolution of the Grignard and epoxidation parameters, highlighting how process chemistry has optimized the yield and diastereomeric ratio (dr) of the warhead.

Synthesis ApproachAmide IntermediateGrignard StrategyEpoxidation ReagentYieldDiastereomeric Ratio (dr)Key Advantage
Traditional Batch Weinreb AmidePre-formed Isopropenylmagnesium bromide (0.5 M)Aqueous H₂O₂ / Base~81%1.2 : 1Standard laboratory-scale reliability
Modified Batch Weinreb AmidePre-formed Isopropenylmagnesium bromideSodium Hypochlorite (Bleach)>80%2.1 : 1Improved scalability over standard H₂O₂
Continuous Flow Morpholine AmideIn situ Barbier (2-bromopropene + Mg turnings)H₂O₂ / Mn-Catalyst>95%91 : 9Eliminates Grignard solubility limits; high dr

Experimental Protocols (Self-Validating Systems)

The protocols detailed below are designed as self-validating systems, ensuring that each intermediate step meets strict quality control parameters before progressing.

Protocol A: Synthesis of the Morpholine Amide Intermediate

Causality: While Weinreb amides are traditional, morpholine amides perform comparably in stabilizing the Grignard intermediate and often exhibit superior crystallization properties during scale-up [2].

  • Activation: Dissolve Boc-Leu-OH (1.0 equiv) in THF. Cool to -10 °C and add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.05 equiv) to form the mixed anhydride.

  • Coupling: Stir for 30 minutes, then add morpholine (1.2 equiv). Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with 1 M HCl, followed by brine. Concentrate under vacuum.

  • Validation & Quality Control: Monitor the activation step via in situ ReactIR. The disappearance of the carboxylic acid stretch and the appearance of the mixed anhydride carbonyl stretch (~1740 cm⁻¹) validate activation. Post-coupling TLC must show complete consumption of the anhydride.

Protocol B: Barbier-Type Grignard Addition (Enone Synthesis)

Causality: Co-dosing the reagents over activated magnesium prevents the accumulation of the Grignard reagent, bypassing the 0.5 M solubility limit of isopropenylmagnesium bromide [2].

  • Preparation: Charge a dry reactor with magnesium turnings (1.5 equiv) and a catalytic amount of iodine.

  • Feed Solutions: Prepare Solution A (Morpholine amide in 2.5:1 THF/2-MeTHF) and Solution B (2-bromopropene in THF).

  • Initiation: Add a 5% volume of Solution A and Solution B to the magnesium turnings. Monitor for an exotherm and the disappearance of the iodine color, confirming Grignard initiation.

  • Continuous Addition: Co-dose the remainder of Solutions A and B at a controlled rate, maintaining the internal temperature between 15–25 °C.

  • Workup: Quench the reaction mixture into a cold aqueous solution of 1 M HCl to collapse the tetrahedral intermediate. Extract with MTBE.

  • Validation & Quality Control: The reaction progress is validated by the absence of the amide starting material. Post-workup HPLC must show >95% conversion to the enone and <1% of the tertiary alcohol byproduct, confirming the stability of the metal-chelate intermediate.

Protocol C: Stereoselective Epoxidation

Causality: Nucleophilic epoxidation of the electron-deficient enone requires strict temperature control. Maintaining -20 °C is critical; higher temperatures degrade the diastereomeric ratio, increasing the formation of the inactive epimer.

  • Preparation: Dissolve the enone in acetonitrile (10 volumes). Add acetic acid (5.0 equiv) and the required epoxidation catalyst (e.g., Mn-based catalyst) [2]. (Note: Sodium hypochlorite can alternatively be used for specific macrocyclic derivatives [3]).

  • Reaction: Cool the mixture strictly to -20 °C. Slowly add 50 wt % aqueous H₂O₂ (2.0 equiv) over 1.5 hours, ensuring the internal temperature does not exceed -15 °C.

  • Quench: Age for 2 hours, then add 5 volumes of 25 wt % aqueous NaHSO₃ to quench residual peroxides.

  • Validation & Quality Control: Perform a peroxide test strip assay before phase separation to ensure safe handling. Chiral HPLC must confirm a dr of >90:10 favoring the desired (S,R) or (R,R) stereoisomer.

References

  • Development and Characterization of Proteasome Inhibitors Source: Methods in Enzymology (via PMC) URL:[Link]

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Macrocyclic Oxindole Peptide Epoxyketones—A Comparative Study of Macrocyclic Inhibitors of the 20S Proteasome Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Application

Application Note: Handling and Stabilization of Hygroscopic Carfilzomib Intermediates in the Laboratory

Introduction & Mechanistic Causality Carfilzomib (Kyprolis) is a highly potent, irreversible proteasome inhibitor characterized by its unique tetrapeptide α′,β′ -epoxyketone structure[1][2]. During its multi-step synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Carfilzomib (Kyprolis) is a highly potent, irreversible proteasome inhibitor characterized by its unique tetrapeptide α′,β′ -epoxyketone structure[1][2]. During its multi-step synthesis and laboratory handling, researchers frequently encounter highly hygroscopic intermediates. A critical example is the epoxyketone warhead intermediate—such as (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiranyl]-1-pentanone trifluoroacetate—which is notoriously prone to rapid moisture absorption (deliquescence)[3].

The Causality of Moisture-Induced Failure: Moisture acts as both a chemical reactant and a physical disruptor in peptide synthesis. Chemically, the α′,β′ -epoxyketone warhead undergoes rapid hydrolytic degradation in the presence of water, leading to epoxide ring-opening (forming an inactive diol) and peptide bond hydrolysis[1][4]. Physically, hygroscopic peptide salts absorb atmospheric water, converting from a free-flowing powder into a gummy resin. This deliquescence introduces severe stoichiometric inaccuracies during critical peptide coupling steps. If the molarity of the intermediate is skewed by water weight, the coupling reaction will be incomplete, leading to the proliferation of difficult-to-separate deletion sequence impurities[5].

Quantitative Data: Degradation and Physical Properties

To establish a self-validating handling system, we must first quantify the physicochemical vulnerabilities of Carfilzomib and its key intermediates[1][2][3][6].

Compound / IntermediatePhysical StateHygroscopicityPrimary Moisture-Induced DegradationOptimal Storage
Carfilzomib (API) White crystalline powderSlightly hygroscopicEpoxide hydrolysis, peptide cleavage2°C - 8°C (dry)
Carfilzomib Crystal Form A Crystalline solidNon-hygroscopicHighly stableAmbient (dry)
Epoxyketone TFA Salt Amorphous powderHighly hygroscopicEpoxide opening, deliquescence-20°C, Inert gas
Boc/Fmoc-Peptide Fragments Lyophilized powderModerately hygroscopicStoichiometric skewing, clumping-20°C, Desiccator

Degradation Pathways Visualization

G A Carfilzomib / Epoxyketone Intermediate C Epoxide Hydrolysis (Ring Opening) A->C D Peptide Bond Hydrolysis A->D B Atmospheric Moisture (H2O) B->C Catalyzes B->D Catalyzes E Inactive Diol Derivative C->E F Fragmented Peptides D->F

Fig 1. Moisture-induced degradation pathways of Carfilzomib intermediates.

Experimental Protocols for Hygroscopic Intermediates

To mitigate moisture risks, strict environmental controls must be maintained. The following protocols provide a self-validating system to ensure the integrity of hygroscopic Carfilzomib intermediates[5][7][8][9].

Protocol A: Inert-Atmosphere Weighing and Transfer

Objective: Prevent atmospheric moisture condensation on cold, lyophilized peptide intermediates during weighing. Causality: Opening a cold vial in ambient air causes the local air temperature to drop below the dew point, resulting in immediate condensation on the peptide. Warming the vial in a desiccated environment ensures the temperature differential is neutralized without moisture exposure[7][9].

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of the intermediate (e.g., epoxyketone TFA salt) from -20°C storage[3]. Place it immediately into a vacuum desiccator containing active desiccant (e.g., Drierite or P2O5).

  • Thermal Neutralization: Allow the vial to warm to room temperature (approx. 30–60 minutes depending on volume) inside the desiccator[8].

  • Inert Transfer: Transfer the sealed vial into a glovebox purged with dry Argon or Nitrogen (relative humidity < 1%).

  • Weighing: Open the vial inside the glovebox. Weigh the required mass rapidly using an analytical balance to prevent ambient exposure.

  • Resealing: Flush the source vial with Argon, seal tightly with Parafilm or a Teflon-lined cap, and return to -20°C storage[9].

  • Solubilization: Dissolve the weighed intermediate in anhydrous, amine-free solvent (e.g., anhydrous DMF or DCM) immediately inside the glovebox before exposing it to the ambient atmosphere for subsequent reactions.

Protocol B: Azeotropic Drying of Moisture-Compromised Intermediates

Objective: Remove trace water from peptide intermediates prior to coupling reactions to ensure stoichiometric accuracy. Causality: Even with careful handling, trace moisture can be absorbed. Azeotropic distillation leverages the formation of a low-boiling binary azeotrope between water and an organic solvent (like Toluene) to drive off moisture without applying excessive heat that could thermally degrade the sensitive epoxide ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve the suspect hygroscopic intermediate in a minimal amount of anhydrous Acetonitrile or DCM.

  • Azeotrope Formation: Add 5-10 volumes of anhydrous Toluene to the solution.

  • Evaporation: Concentrate the mixture under reduced pressure using a rotary evaporator. Maintain the water bath at a low temperature ( 30°C) to prevent thermal degradation of the α′,β′ -epoxyketone warhead.

  • Repetition: Repeat the Toluene addition and evaporation process two more times to ensure complete water removal.

  • High Vacuum: Place the resulting foamy solid under high vacuum (< 0.1 Torr) for 2–4 hours to remove residual Toluene. The intermediate is now ready for immediate coupling.

Handling Workflow Visualization

Workflow S1 Storage at -20°C (Sealed Vial) S2 Warming in Desiccator (1 hr) S1->S2 Prevent Condensation S3 Glovebox Weighing (Argon Purge) S2->S3 Transfer S4 Dissolution in Anhydrous Solvent S3->S4 Immediate S5 Peptide Coupling Reaction S4->S5 Moisture-Free

Fig 2. Standard workflow for handling highly hygroscopic peptide intermediates.

References

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. ResearchGate. URL: [Link]

  • Assessment report - Kyprolis. EMA - European Union. URL: [Link]

  • Peptides - Storage & handling. Genosphere Biotechnologies. URL: [Link]

  • Cas 247068-85-5,1-Pentanone, 2-aMino-4-Methyl-1-

Sources

Method

Application Note: Solid-Phase vs. Liquid-Phase Synthesis of Carfilzomib Peptides

Introduction & Mechanistic Rationale Carfilzomib (marketed as Kyprolis) is a highly potent, tetrapeptide epoxyketone proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carfilzomib (marketed as Kyprolis) is a highly potent, tetrapeptide epoxyketone proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. The structural complexity of Carfilzomib lies in its unique pharmacophore: an α,β -epoxyketone warhead attached to a highly hydrophobic peptide backbone (Morpholinoacetyl-L-hPhe-L-Leu-L-Phe).

From a mechanistic standpoint, the epoxyketone warhead is uniquely responsible for the drug's efficacy. It selectively and irreversibly binds to the N-terminal threonine of the 20S proteasome's chymotrypsin-like active site[1]. The ketone undergoes nucleophilic attack by the threonine hydroxyl group, while the epoxide is subsequently attacked by the free alpha-amino group of the same threonine, forming a highly stable, irreversible morpholino ring adduct.

MOA C Carfilzomib (Epoxyketone Warhead) P 20S Proteasome (N-terminal Threonine) C->P Binds to I Irreversible Covalent Adduct Formation P->I Catalytic Inhibition U Accumulation of Polyubiquitinated Proteins I->U Blocks Degradation A Cell Cycle Arrest & Apoptosis U->A Induces

Mechanism of Carfilzomib: Irreversible 20S proteasome inhibition leading to apoptosis.

Strategic Synthesis Selection: Causality and Challenges

The synthesis of Carfilzomib presents a profound chemical challenge due to the extreme lability of the epoxyketone moiety. It is highly susceptible to nucleophilic attack and ring-opening under harsh acidic or basic conditions. Consequently, selecting the correct synthetic modality is critical.

  • Liquid-Phase Peptide Synthesis (LPPS): Historically, the commercial manufacture of Carfilzomib relied on iterative LPPS[2]. While LPPS allows for rigorous purification of intermediates and high scalability, it suffers from poor step-economy. The required chromatographic purifications at each step significantly increase solvent consumption, processing time, and the analytical testing burden[2].

  • Solid-Phase Peptide Synthesis (SPPS): SPPS offers rapid, automated assembly of peptide chains and eliminates intermediate purification[3]. However, a purely solid-phase approach is fundamentally incompatible with the epoxyketone warhead. The standard Fmoc-SPPS cleavage cocktail (typically 95% Trifluoroacetic acid) aggressively opens the epoxide ring, destroying the active pharmacophore.

  • The Convergent Solution (Industry Standard): To circumvent these limitations, modern protocols employ a convergent strategy[4]. The peptide backbone is assembled via SPPS on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin), which permits cleavage under extremely mild conditions (1% TFA) that leave the peptide intact[4]. The epoxyketone warhead is synthesized separately via LPPS using scalable asymmetric epoxidation[2]. The two fragments are then coupled in solution phase.

Workflow Resin 2-CTC Resin Loading (Fmoc-Phe-OH) SPPS SPPS Cycles: Fmoc-Leu, Fmoc-hPhe, Morpholine-AcOH Resin->SPPS Cleavage Mild Cleavage (1% TFA) Yields Tripeptide Acid SPPS->Cleavage Coupling Solution-Phase Coupling (HATU/DIPEA) Cleavage->Coupling Warhead Leu-Epoxyketone Synthesis (LPPS) Deprotect Boc Deprotection (TFA/DCM) Warhead->Deprotect Deprotect->Coupling Final Carfilzomib (Kyprolis) Coupling->Final

Convergent synthesis workflow combining SPPS for the peptide backbone and LPPS for the warhead.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics driving the shift from purely liquid-phase methods to a convergent SPPS/LPPS approach.

MetricPure LPPS (Historical)Pure SPPS (Theoretical)Convergent SPPS + LPPS
Overall Yield 30 - 40%< 10% (Due to cleavage degradation)60 - 75%
Step Economy Poor (Requires intermediate isolation)Excellent (One-pot assembly)High (Only final coupling isolated)
Warhead Integrity Maintained (Mild solution conditions)Destroyed (95% TFA cleavage)Maintained (Coupled post-cleavage)
Scalability High (Standard chemical reactors)Low (Resin volume limitations)Medium-High (Optimized for API)
Epimerization Risk Moderate (Controlled via temp)Low (Excess reagents drive kinetics)Low (Minimized via HATU at 0°C)

Experimental Protocols: A Self-Validating Convergent System

The following protocols detail the convergent synthesis of Carfilzomib. Every step is designed as a self-validating system, incorporating in-process controls to ensure causality between the chemical environment and the desired outcome.

Protocol A: SPPS of the Peptide Backbone (Morpholinoacetyl-hPhe-Leu-Phe-OH)

Causality Note: 2-Chlorotrityl chloride (2-CTC) resin is strictly required here. Its extreme steric bulk prevents diketopiperazine formation during the dipeptide stage, and its high acid lability allows for cleavage at 1% TFA, ensuring the peptide backbone is isolated without degradation[4].

Step 1: Resin Loading and Capping

  • Swell 1.0 g of 2-CTC resin (~1.0 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Dissolve Fmoc-L-Phe-OH (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in DCM. Add to the resin and agitate for 2 hours.

  • Validation (Capping): To prevent deletion sequences from unreacted trityl sites, add a capping solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 30 minutes. Wash thoroughly with DCM and DMF.

Step 2: Iterative Elongation

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Validation: Monitor the UV absorbance of the wash at 301 nm; a plateau indicates complete removal of the Fmoc group.

  • Coupling: Dissolve Fmoc-L-Leu-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add to the resin and agitate for 1 hour.

  • Validation: Perform a Kaiser test. A yellow resin bead indicates complete coupling; a blue bead dictates a required re-coupling step.

  • Repeat Deprotection and Coupling for Fmoc-L-hPhe-OH and finally Morpholineacetic acid .

Step 3: Mild Cleavage

  • Treat the resin with 1% TFA in DCM (5 x 3 min), filtering into a flask containing 10% Pyridine in Methanol to immediately neutralize the acid.

  • Evaporate the solvent under reduced pressure and precipitate the tripeptide acid (Morpholinoacetyl-hPhe-Leu-Phe-OH) using cold diethyl ether.

Protocol B: LPPS Coupling of the Epoxyketone Warhead

Causality Note: The coupling of the peptide backbone to the Leu-epoxyketone warhead must be performed at 0 °C. The activation of the C-terminal Phenylalanine creates a highly reactive oxazolone intermediate, which is prone to base-catalyzed epimerization. Low temperatures and the use of HATU (which promotes rapid aminolysis) suppress this side reaction[2].

Step 1: Warhead Deprotection

  • Dissolve Boc-L-Leu-epoxyketone (synthesized via asymmetric epoxidation[2]) in a 30% TFA/DCM solution at 0 °C for 30 minutes.

  • Evaporate the solvent to yield the Leu-epoxyketone TFA salt as a viscous oil. Do not apply heat.

Step 2: Solution-Phase Coupling

  • Dissolve the tripeptide acid from Protocol A (1.0 eq) and the Leu-epoxyketone TFA salt (1.1 eq) in anhydrous DMF. Chill the solution to 0 °C.

  • Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq) to maintain a slightly basic pH (~8). Stir at 0 °C for 2 hours.

  • Validation (Reaction Completion): Monitor via LC-MS. The disappearance of the tripeptide acid mass ( m/z corresponding to starting material) confirms completion.

Step 3: Workup and Isolation

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash sequentially with 5% aqueous NaHSO 4​ (to remove residual DIPEA and basic byproducts), saturated aqueous NaHCO 3​ (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Crystallize the final Carfilzomib product using an anti-solvent addition method (e.g., EtOAc/Heptane) to yield a high-purity, low-melting crystalline solid[2].

References

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Preparation method of carfilzomib (Patent CN104710507A)
  • Step-by-step guide to peptide synthesis and manufacturing: From discovery to production Source: Sterling Pharma Solutions URL:[Link]

  • Clinical Trial Protocol 20180117: Investigational Product Carfilzomib Source: ClinicalTrials.gov (Amgen Inc.) URL:[Link]

Sources

Application

Epoxidation strategies for alpha-beta unsaturated ketone intermediates

Advanced Epoxidation Strategies for α,β -Unsaturated Ketone Intermediates: From Classical Weitz-Scheffer to Asymmetric Juliá-Colonna Protocols Mechanistic Rationale: The Shift to Nucleophilic Epoxidation α,β -Unsaturated...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Epoxidation Strategies for α,β -Unsaturated Ketone Intermediates: From Classical Weitz-Scheffer to Asymmetric Juliá-Colonna Protocols

Mechanistic Rationale: The Shift to Nucleophilic Epoxidation

α,β -Unsaturated ketones (enones) are highly versatile building blocks in pharmaceutical development. However, their epoxidation presents a unique stereoelectronic challenge. Unlike isolated or electron-rich alkenes, which readily undergo electrophilic epoxidation via reagents like m -CPBA, enones are highly electron-deficient. The conjugated carbonyl group significantly lowers the energy of the alkene's Highest Occupied Molecular Orbital (HOMO), rendering electrophilic attack sluggish or entirely ineffective [[1]]([Link]).

To overcome this barrier, we must pivot to nucleophilic epoxidation strategies. The foundational approach is the Weitz-Scheffer epoxidation , which utilizes basic hydrogen peroxide ( H2​O2​ /NaOH) or alkyl hydroperoxides ( t -BuOOH/DBU) [[1]]([Link]).

Causality of the Mechanism: The reaction is initiated by the hydroperoxide anion ( HOO− ) acting as a nucleophile. It attacks the highly electrophilic β -carbon of the enone (the LUMO), generating a resonance-stabilized peroxide enolate intermediate. Subsequent intramolecular nucleophilic displacement of the hydroxide ion by the enolate α -carbon yields the α,β -epoxy ketone.

WS_Mechanism A α,β-Unsaturated Ketone (Enone) C Peroxide Enolate Intermediate A->C Nucleophilic Attack at β-carbon B Hydroperoxide Anion (HOO⁻) B->C Reversible Addition D α,β-Epoxy Ketone + OH⁻ C->D Intramolecular Ring Closure

Figure 1: General mechanism of the nucleophilic Weitz-Scheffer epoxidation.

Protocol 1: Standard Weitz-Scheffer Epoxidation

Objective: Synthesis of racemic α,β -epoxy ketones from enones using a highly scalable, self-validating protocol.

Experimental Causality: A miscible solvent system (e.g., methanol) is chosen to ensure adequate contact between the hydrophobic organic substrate and the aqueous oxidant. Temperature is strictly maintained at 0–5 °C during addition to prevent the exothermic decomposition of H2​O2​ and to suppress unwanted Baeyer-Villiger oxidation of the carbonyl group.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the α,β -unsaturated ketone (1.0 equiv, e.g., trans-chalcone) in methanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Slowly add 30% aqueous H2​O2​ (3.0 equiv) dropwise over 10 minutes. The dropwise addition strictly controls the exotherm.

  • Base Activation: Add 2.0 M aqueous NaOH (1.5 equiv) dropwise.

    • Self-Validation Check: The reaction mixture may turn slightly yellow, visually indicating the formation of the enolate intermediate.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Check: The disappearance of the UV-active enone spot and the appearance of a higher Rf​ spot (epoxide) confirms reaction progression.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous Na2​S2​O3​ to neutralize unreacted peroxides.

    • Self-Validation Check: Spot the aqueous phase on KI-starch paper; a lack of blue-black color ensures complete peroxide quenching.

  • Isolation: Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Asymmetric Epoxidation: The Juliá-Colonna Strategy

For the synthesis of enantiomerically pure epoxides—critical in pharmaceutical API development—asymmetric nucleophilic epoxidation is required. The Juliá-Colonna epoxidation utilizes poly-L-leucine (PLL) as a chiral organocatalyst .

Mechanistic Insights: The stereoinduction is governed by the α -helical secondary structure of the poly-leucine catalyst. The reaction typically occurs in a triphasic system (aqueous oxidant, organic solvent, insoluble polymer). The three N-terminal amidic N-H groups of the α -helical poly-leucine form an "oxy-anion hole" . This binding pocket stabilizes the hydroperoxide enolate intermediate via hydrogen bonding, dictating the facial selectivity of the intramolecular ring closure to yield highly enantioenriched epoxides .

JC_System Aq Aqueous Phase (Alkaline H₂O₂) Interface Interfacial Polymer Layer (Poly-L-Leucine Catalyst) Aq->Interface HOO⁻ Transfer Org Organic Phase (Enone in Toluene) Org->Interface Substrate Binding Prod Chiral Epoxide (Organic Phase) Interface->Prod Stereoselective Epoxidation

Figure 2: Triphasic system dynamics of the Juliá-Colonna asymmetric epoxidation.

Protocol 2: Asymmetric Juliá-Colonna Epoxidation

Objective: Enantioselective synthesis of chiral epoxy ketones.

Experimental Causality: We utilize a modified biphasic/anhydrous variant using Urea Hydrogen Peroxide (UHP) and DBU. This modification accelerates the reaction and improves enantioselectivity by avoiding excessive water, which can competitively hydrogen-bond and disrupt the catalyst's active N-terminal oxy-anion hole [[2]]([Link]).

Step-by-Step Methodology:

  • Catalyst Swelling: Suspend poly-L-leucine (0.1 equiv based on monomeric units) in toluene (10 mL/mmol substrate). Stir for 30 minutes at room temperature.

    • Causality: Swelling the polymer maximizes the exposure of the active α -helical N-terminal sites to the organic phase .

  • Substrate Addition: Add the enone substrate (1.0 equiv) to the suspension.

  • Oxidant & Base Addition: Add Urea Hydrogen Peroxide (UHP) (5.0 equiv) and 8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) in one portion.

  • Vigorous Agitation: Stir the mixture vigorously (≥800 rpm) at room temperature.

    • Causality: High shear is mandatory to maximize the interfacial surface area between the solid oxidant, the organic phase, and the solid polymer phase, overcoming severe mass transfer limitations.

  • Monitoring & Workup: Monitor by HPLC (using a chiral stationary phase) to track both conversion and enantiomeric excess (ee). Upon completion (typically 12-24 hours), filter the mixture through a Celite pad to recover the insoluble poly-L-leucine catalyst.

    • Self-Validation Check: The recovered catalyst can be washed with water and acetone, dried under vacuum, and reused for subsequent runs without significant loss of ee%.

  • Extraction: Wash the organic filtrate with saturated aqueous Na2​S2​O3​ , followed by brine. Dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the highly enantioenriched epoxide.

Quantitative Data Summary

The following table summarizes the performance metrics of various epoxidation strategies for trans-chalcone (a standard model substrate) to guide synthetic route selection.

Epoxidation StrategyCatalyst / ReagentsOxidantSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Classical Weitz-Scheffer NaOH (1.5 eq)30% H2​O2​ Methanol / Water0 to 2585 - 95N/A (Racemic)
Triphasic Juliá-Colonna Poly-L-leucine (0.1 eq)30% H2​O2​ / NaOHToluene / Water2575 - 8580 - 90
Biphasic Juliá-Colonna Poly-L-leucine (0.1 eq)UHP / DBUToluene2585 - 9290 - 96
Phase-Transfer Catalysis Chiral Ammonium Salt13% NaOClToluene / Water080 - 9585 - 95

References

  • Title : Juliá–Colonna epoxidation - Wikipedia Source : Wikipedia URL :[Link]

  • Title : The mechanism of polyleucine catalysed asymmetric epoxidation Source : Chemical Communications (RSC Publishing) URL :[Link]

  • Title : Asymmetric Epoxidation Of Electron-Deficient Alkenes Source : Organic Reactions URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization During Carfilzomib Intermediate Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide process chemistry: the loss of chiral integrity during fra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide process chemistry: the loss of chiral integrity during fragment condensation.

Carfilzomib (Kyprolis) is a highly potent tetrapeptide epoxyketone used in the treatment of multiple myeloma[1]. Its industrial synthesis often relies on convergent fragment coupling (e.g., coupling the N-acyl fragment Morpholine-acetyl-hPhe-Leu-OH to the C-terminal H-Phe-epoxyketone). Because the activated C-terminus of the left-hand fragment is an N-acyl amino acid rather than a urethane-protected (Boc/Fmoc) amino acid, it is highly susceptible to oxazolone-mediated epimerization at the Leucine α -carbon[2].

This guide provides mechanistic troubleshooting, optimized protocols, and next-generation solutions to preserve stereochemical fidelity during these critical coupling steps.

Part 1: The Mechanistic Root of the Problem

To solve racemization, we must first understand its causality. When an N-acyl peptide is activated by a coupling reagent, the adjacent amide carbonyl oxygen can nucleophilically attack the activated ester, forming a 5-membered oxazolone (azlactone) ring[2].

The α -proton of this oxazolone intermediate is highly acidic due to resonance stabilization of the resulting enolate. If strong bases (like DIPEA or TEA) are present in the reaction mixture, they rapidly deprotonate the oxazolone, destroying the stereocenter and yielding an achiral enolate[3]. Subsequent aminolysis of this planar enolate results in a mixture of L- and D-epimers, drastically reducing the yield of the active pharmaceutical ingredient (API).

OxazolonePathway A N-acyl Peptide (Morpholine-acetyl-hPhe-Leu-OH) B Activated Ester (e.g., OAt/OBt) A->B Activation C Oxazolone Intermediate (Chiral) B->C Intramolecular Cyclization E Desired Epimer-free Coupled Product B->E Fast Aminolysis D Oxazole Enolate (Achiral / Planar) C->D Base Deprotonation C->E Aminolysis F Epimerized (Racemized) Coupled Product D->F Aminolysis

Mechanistic pathway of oxazolone-mediated epimerization during peptide fragment coupling.

Part 2: Troubleshooting FAQs

Q1: I am using standard HATU and DIPEA for my fragment coupling, but I am observing >10% of the D-Leu epimer impurity. Why is this happening? A: The causality lies in the basicity of DIPEA ( pKa​≈10.5 ). While HATU is an excellent and fast coupling reagent, the presence of a strong base like DIPEA rapidly deprotonates the transient oxazolone intermediate before the incoming amine (Phe-epoxyketone) can trap it[2]. To fix this, you must either switch to a weaker base or use a base-free coupling method.

Q2: How do I choose the right base and additive to suppress this epimerization without losing coupling efficiency? A: Substitute DIPEA with 2,4,6-collidine ( pKa​≈7.4 ). Collidine is basic enough to facilitate the coupling but too weak to efficiently deprotonate the oxazolone intermediate[2]. Additionally, switch your additive to OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma forms a highly reactive ester that undergoes aminolysis at a rate that outcompetes oxazolone formation, acting as a kinetic trap for the desired stereoisomer.

Q3: Are there next-generation coupling reagents that completely bypass the oxazolone pathway for Carfilzomib? A: Yes. Recent breakthroughs have demonstrated that Ynamides (e.g., MYTsA) and Allenones can achieve racemization-free N-to-C peptide elongation[4]. These reagents activate the carboxylic acid by forming stable α -acyloxyenamides or vinyl esters. Because these intermediates lack the leaving-group dynamics that trigger intramolecular cyclization, oxazolone formation is entirely suppressed, allowing for epimerization-free synthesis of Carfilzomib without the need for complex base optimization[3][5].

Part 3: Quantitative Data Comparison

The following table summarizes the impact of reagent selection on the epimerization rates during the coupling of the Morpholine-acetyl-hPhe-Leu-OH fragment.

Coupling ReagentAdditiveBase (Equiv)SolventTempEpimerization (%)Yield (%)
EDC / HOBtNoneDIPEA (2.0)DMF25 °C> 15.0%75%
HATUHOAtDIPEA (2.0)DMF25 °C~ 8.5%88%
DICOxymaPureCollidine (1.0)DCM/DMF0 °C< 1.0%92%
Ynamide (MYTsA)NoneNoneDCM25 °CNot Detected95%

Part 4: Validated Experimental Protocol (DIC/Oxyma/Collidine)

This protocol utilizes the DIC/Oxyma/Collidine system. It is designed as a self-validating workflow : the deliberate use of collidine and Oxyma allows for a simple acidic aqueous workup that selectively partitions all byproducts into the aqueous phase, leaving only the highly pure, stereochemically intact Carfilzomib intermediate in the organic phase.

Materials Required:

  • N-acyl peptide acid (Morpholine-acetyl-hPhe-Leu-OH): 1.0 equiv

  • Amine fragment (H-Phe-epoxyketone): 1.05 equiv

  • DIC (N,N'-Diisopropylcarbodiimide): 1.1 equiv

  • OxymaPure: 1.1 equiv

  • 2,4,6-Collidine: 1.0 equiv

  • Anhydrous DCM and DMF (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the N-acyl peptide acid (1.0 equiv) and OxymaPure (1.1 equiv) in the DCM/DMF solvent mixture (approx. 0.1 M concentration).

  • Thermal Control: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C. Causality: Low temperatures kinetically suppress the intramolecular cyclization to the oxazolone.

  • Activation: Add DIC (1.1 equiv) dropwise to the stirring solution. Stir for 10 minutes at 0 °C to allow the formation of the highly reactive Oxyma active ester.

  • Fragment Addition: Dissolve the amine fragment (1.05 equiv) in a minimal amount of DCM and add it to the reaction mixture.

  • Base Addition: Add 2,4,6-collidine (1.0 equiv) dropwise. Causality: Collidine neutralizes any acidic byproducts to facilitate aminolysis but is too weak to deprotonate any trace oxazolone formed.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over another 2 hours. Monitor completion via HPLC.

  • Self-Validating Workup: Dilute the reaction with excess DCM. Wash the organic layer sequentially with 0.1 M HCl (3x) and saturated NaHCO3​ (2x). Validation: The acidic wash protonates unreacted amines, collidine, and diisopropylurea (partially), driving them into the aqueous layer. The organic layer will now contain >98% pure coupled product with <1% epimerization.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

CouplingWorkflow Step1 1. Dissolve Fragments Acid & Amine in DCM/DMF Step2 2. Add OxymaPure (Suppresses Oxazolone) Step1->Step2 Step3 3. Chill to 0°C (Kinetic Control) Step2->Step3 Step4 4. Add DIC (Forms Active Ester) Step3->Step4 Step5 5. Add Collidine (Weak Base, pKa 7.4) Step4->Step5 Step6 6. Stir 2-4h (Monitor by HPLC) Step5->Step6 Step7 7. Acidic Wash (Removes Byproducts) Step6->Step7

Optimized step-by-step workflow for racemization-controlled peptide fragment coupling.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Publications.[Link]

  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research / PMC.[Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Journal of Peptide Science / PMC.[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

Sources

Optimization

Mechanistic Rationale: The Importance of Stereocontrol

Technical Support Center: Optimizing Carfilzomib Epoxyketone Synthesis Overview Welcome to the Process Chemistry Support Center for Carfilzomib. This guide is engineered for drug development professionals and process che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Carfilzomib Epoxyketone Synthesis

Overview Welcome to the Process Chemistry Support Center for Carfilzomib. This guide is engineered for drug development professionals and process chemists facing yield, stereoselectivity, and purification bottlenecks during the synthesis of the peptide epoxyketone pharmacophore (PR-047 intermediate).

Carfilzomib is a best-in-class, irreversible proteasome inhibitor that selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome's β5 subunit[1]. The precise (S,R)-stereochemistry of the epoxyketone warhead is non-negotiable. It facilitates a sequential, dual nucleophilic attack by the N-terminal threonine (Thr1) of the proteasome, forming a stable morpholino ring[2]. Deviations in the diastereomeric ratio (d.r.) during synthesis directly compromise binding affinity, requiring stringent stereocontrol.

G CFZ Carfilzomib (S,R)-Epoxyketone B5 20S Proteasome β5 Subunit (CT-L Activity) CFZ->B5 Binds to THR N-terminal Threonine (Thr1) Nucleophilic Attack B5->THR Exposes MORPH Morpholino Ring Formation (Irreversible Inhibition) THR->MORPH Dual Attack on Epoxyketone APOP Apoptosis of Multiple Myeloma Cells MORPH->APOP Accumulation of Polyubiquitinated Proteins

Carfilzomib binding and irreversible proteasome inhibition pathway via morpholino ring formation.

Troubleshooting FAQs: Yield & Stereoselectivity

Q1: Our traditional bleach epoxidation of the enone yields a poor diastereomeric ratio (~2:1). Why does this happen, and how can we fix it? Root Cause: The established oxidation procedure using aqueous sodium hypochlorite (bleach) or calcium hypochlorite is entirely substrate-controlled[3]. Because the inherent steric bias of the enone intermediate is weak, the kinetic addition of the oxidant lacks stringent facial selectivity, resulting in a ~2:1 mixture of epoxide diastereomers. Furthermore, the desired (S,R)-epoxyketone has a low melting point (41 °C), making direct crystallization from the crude mixture nearly impossible and forcing reliance on yield-destroying column chromatography[3]. Solution: Abandon substrate-controlled bleach epoxidation. Transition to a catalyst-controlled asymmetric epoxidation using bioinspired nonheme manganese complexes, followed by a thermodynamically driven epimerization step[3].

Q2: We are testing the Mn-catalyzed epoxidation, but conversion stalls and the d.r. is suboptimal. What is the causality here? Root Cause: The active oxidant in this pathway is a high-valent Mn-oxo intermediate. Without a co-catalyst to tune the electronic properties of the manganese center, the intermediate is unstable and stereocontrol is lost[4]. Solution: Ensure the addition of exactly 5.0 equivalents of acetic acid (AcOH). The carboxylic acid acts as a crucial ligand, forming a carboxylate Mn-oxo intermediate that stabilizes the transition state and dictates high stereoselectivity[4]. Additionally, maintain the reaction at -20 °C and add the 50 wt% H₂O₂ slowly to prevent thermal degradation of the peroxide[3].

Q3: How does the "Epimerization Strategy" bypass the need for column chromatography? Root Cause & Solution: This is a self-validating purification system. By starting with unnatural Boc-D-leucine, you synthesize the (R)-enone. Subjecting this to the Mn-catalyzed epoxidation yields the (R,R)-epoxyketone[3]. Unlike the (S,R)-isomer, the (R,R)-epoxyketone is highly crystalline and can be isolated via simple filtration, rejecting upstream process impurities without chromatography[3]. Once isolated, treating the (R,R)-epoxyketone with a mild base (DBU) deprotonates the acidic α-proton. Because the (S,R)-configuration is thermodynamically favored, the system naturally equilibrates to a 95:5 d.r. in favor of the target (S,R)-epoxyketone[3].

Quantitative Data: Method Comparison

To justify the process overhaul, review the empirical data comparing the legacy bleach process against the optimized catalytic epimerization route.

Process ParameterLegacy Bleach EpoxidationOptimized Mn-Catalysis + Epimerization
Oxidant / Catalyst Ca(OCl)₂ or NaOCl50% H₂O₂ / Mn-Catalyst (C2)
Initial d.r. (Kinetic) ~2:191:9 (favoring R,R-intermediate)
Final d.r. (Thermodynamic) ~2:1≥ 95:5 (favoring S,R-target)
Assay Yield < 50%> 95% (Epoxidation step)
Purification Requirement Column ChromatographyDirect Crystallization (Seeded-bed)
Scalability Limited (Exothermic, low yield)Kilogram-scale demonstrated

Validated Experimental Protocols

The following methodologies form a self-validating workflow. The successful crystallization in Protocol A confirms the purity required to execute the thermodynamic epimerization in Protocol B.

G ENONE (R)-Enone (from Boc-D-leucine) EPOX Mn-Catalyzed Epoxidation (H2O2, AcOH, -20°C) ENONE->EPOX RR_EPOX (R,R)-Epoxyketone (Highly Crystalline) EPOX->RR_EPOX >95% yield, 91:9 d.r. EPIMER DBU-Promoted Epimerization (MTBE, 20°C, 10h) RR_EPOX->EPIMER Purified via crystallization SR_EPOX (S,R)-Epoxyketone (Target Warhead, 95:5 d.r.) EPIMER->SR_EPOX Thermodynamic control

Improved synthesis workflow of the Carfilzomib (S,R)-epoxyketone warhead via epimerization.

Protocol A: Manganese-Catalyzed Asymmetric Epoxidation Objective: Synthesize the highly crystalline (R,R)-epoxyketone intermediate.

  • Preparation: Charge a jacketed reactor with (R)-enone (derived from Boc-D-leucine) and Mn-catalyst C2 (0.5 mol%) in acetonitrile (10 volumes)[3].

  • Acidification: Add exactly 5.0 equivalents of glacial acetic acid (AcOH). Causality: AcOH is strictly required to form the highly stereoselective carboxylate Mn-oxo active species[4].

  • Cooling: Cool the reaction mixture to -20 °C.

  • Oxidation: Initiate the slow, dropwise addition of 50 wt% aqueous H₂O₂ (2.0 equivalents) over 2 hours. Maintain internal temperature strictly at -20 °C to prevent peroxide disproportionation.

  • Quench & Workup: Upon reaction completion (verify via HPLC), charge 5 volumes of a 25 wt% aqueous NaHSO₃ solution to quench residual hydrogen peroxide and facilitate phase separation[3].

  • Isolation: Perform an aqueous workup, followed by solvent exchange to an Isopropyl Alcohol (IPA)/water mixture. Cool the batch to 5 °C to crystallize the (R,R)-epoxyketone. Filter and dry. Expected yield: ~77% potency-adjusted yield with <0.5 A% of the undesired diastereomer[3].

Protocol B: DBU-Promoted Epimerization Objective: Convert the crystalline (R,R)-epoxyketone to the target (S,R)-epoxyketone warhead.

  • Dissolution: Dissolve the isolated (R,R)-epoxyketone in methyl tert-butyl ether (MTBE, 10 volumes)[3]. Causality: MTBE provides high solubility for both starting material and product while remaining compatible with the final aqueous workup.

  • Base Addition: Charge 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%) to the solution[3].

  • Thermodynamic Equilibration: Agitate the mixture at 20 °C for 10 hours. The DBU will reversibly deprotonate the α-position, allowing the system to naturally settle into the thermodynamically favored (S,R)-configuration (target ≥ 95:5 d.r.)[3].

  • Final Isolation: Quench the base, perform a standard aqueous wash, and proceed to a seeded-bed coaddition crystallization to isolate the low-melting (41 °C) (S,R)-epoxyketone target[3].

References

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Bioinspired manganese complexes catalyzed epoxidation for the synthesis of the epoxyketone fragment of carfilzomib. rhhz.net. Available at:[Link]

  • Comparative Mechanisms of Action of Proteasome Inhibitors. CancerNetwork. Available at: [Link]

  • From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Carfilzomib Synthesis Support Center: Mitigating Diastereomeric Impurities

Welcome to the Technical Support Center for Carfilzomib synthesis. Carfilzomib is a highly potent tetrapeptide epoxyketone proteasome inhibitor[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carfilzomib synthesis. Carfilzomib is a highly potent tetrapeptide epoxyketone proteasome inhibitor[1]. Synthesizing its complex architecture—specifically the α′,β′ -epoxyketone warhead and the tetrapeptide backbone—often introduces challenging diastereomeric impurities[2][3]. This guide provides mechanistic troubleshooting, causality-driven FAQs, and validated protocols to maximize the diastereomeric ratio (dr) of the final active pharmaceutical ingredient (API).

Diagnostic Workflow

G Start Diastereomeric Impurity Detected in Carfilzomib Source1 Warhead Synthesis (Epoxyketone Formation) Start->Source1 Source2 Peptide Elongation (C-terminal Activation) Start->Source2 Prob1 Poor Stereocontrol in Epoxidation Source1->Prob1 Prob2 Oxazolone Formation During Coupling Source2->Prob2 Sol1 Mn-Catalyzed Epoxidation + Base Epimerization Prob1->Sol1 Sol2 TCA Salt Crystallization (Diastereomeric Enrichment) Prob1->Sol2 Sol3 Switch to DIC/Oxyma Coupling System Prob2->Sol3 Sol4 Replace DIPEA with TMP (Collidine) Prob2->Sol4

Caption: Diagnostic workflow for identifying and resolving diastereomeric impurities in Carfilzomib.

FAQ Section 1: Controlling Stereoselectivity in the Epoxyketone Warhead

Q: Our standard bleach epoxidation of the enone intermediate yields a poor diastereomeric ratio (~2:1 dr). How can we improve the stereoselectivity of the (S,R)-epoxyketone? A: The traditional substrate-controlled aqueous hypochlorite (bleach) epoxidation of the enone precursor is inherently poorly selective, leading to significant amounts of the undesired diastereomer[3]. Causality & Solution: To override the inherent substrate bias, transition to a catalyst-controlled asymmetric epoxidation. Utilizing a Manganese-catalyst in the presence of H2​O2​ and acetic acid drives the epoxidation to favor a specific diastereomer[3]. Process chemists have found success by first synthesizing the highly crystalline (R,R)-epoxyketone (achieving >95% assay yield and 88:12 dr), isolating it to reject impurities, and subsequently subjecting it to a base-promoted epimerization to invert the α -chiral center, yielding the desired low-melting (S,R)-epoxyketone target with high purity[3][4].

Q: We are losing significant yield during the chromatographic purification of the (S,R)-amino keto-epoxide intermediate. Is there a crystallization-based enrichment method? A: Yes. The free base of the desired (S,R)-epoxyketone stereoisomer has a very low melting point (~41 °C), making direct crystallization from the crude reaction stream highly impractical and forcing reliance on chromatography[3]. Causality & Solution: You can exploit differential salt solubilities to bypass chromatography. By treating the crude reaction mixture of low diastereomeric purity with trichloroacetic acid (TCA), the TCA salt of the (S,R)-amino keto-epoxide selectively precipitates from the reaction medium as it is formed[5]. This dynamic crystallization step enriches the diastereomeric purity to 20:1 ((S,R) vs (S,S)) and yields a highly crystalline product, completely eliminating the need for column chromatography[5].

FAQ Section 2: Suppressing Epimerization During Peptide Chain Elongation

Q: We observe significant epimerization at the C-terminal amino acid during the fragment coupling steps of the Carfilzomib tetrapeptide backbone. We currently use HATU and DIPEA. What is causing this? A: Fmoc-deprotection and subsequent peptide coupling can cause racemization of amino acid residues, generating diastereomeric impurities[2][6]. The combination of strong uronium-based activating agents (like HATU) and relatively strong, unhindered bases (like DIPEA) promotes the formation of an oxazolone intermediate at the activated C-terminus. The α -proton of the oxazolone is highly acidic; abstraction by DIPEA leads to epimerization before the incoming amine can attack. Causality & Solution:

  • Change the Coupling Reagent: Switch to a DIC/Oxyma coupling system. Oxyma acts as a superior nucleophile that rapidly opens the reactive intermediate before oxazolone formation can occur, significantly suppressing epimerization and radical-induced side reactions[7].

  • Attenuate the Base: If a base is strictly required for solubility or salt neutralization, replace DIPEA with 2,4,6-trimethylpyridine (TMP, collidine). TMP is less basic and sterically hindered, reducing its ability to abstract the α -proton.

Quantitative Data Summary

Process StepTraditional MethodOptimized MethodDiastereomeric Ratio (dr)Yield / Purity Impact
Enone Epoxidation Bleach (NaOCl)Mn-Catalyst / H2​O2​ Improved from ~2:1 to 88:12[3]>95% assay yield[3]
Warhead Isolation Column ChromatographyTrichloroacetic Acid (TCA) Salt CrystallizationEnriched to 20:1 (S,R):(S,S)[5]Eliminates chromatography; highly crystalline solid[5]
Peptide Coupling HATU / DIPEADIC / OxymaImpurities reduced to <0.5%Minimizes oxazolone-mediated epimerization[7]

Validated Experimental Protocols

Protocol A: Trichloroacetic Acid Salt Crystallization for Diastereomeric Enrichment

This self-validating protocol leverages the selective precipitation of the TCA salt to isolate the (S,R)-amino keto-epoxide precursor without chromatography[5].

  • Dissolution: Dissolve the crude reaction mixture containing the low diastereomeric purity amino keto-epoxide in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 0.5 M.

  • Acid Addition: Slowly add 1.1 to 1.5 equivalents of Trichloroacetic Acid (TCA) to the organic solution while maintaining the internal temperature at 0–5 °C.

  • Crystallization: Stir the mixture continuously at 5 °C for 2–4 hours. The trichloroacetic acid salt of the (S,R)-diastereomer will precipitate as a crystalline solid due to its significantly lower solubility compared to the (S,S)-salt[5].

  • Isolation: Isolate the crystalline product via vacuum filtration.

  • Washing: Wash the filter cake with a cold anti-solvent (e.g., cold diisopropyl ether) to remove residual acid and soluble impurities.

  • Validation & Drying: Dry the solid under a vacuum at 30 °C.

    • Self-Validation Step: Analyze a 1 mg sample via Chiral HPLC; the process is successful if the dr is 20:1. If lower, reslurry the solid in cold ethyl acetate.

Protocol B: Epimerization-Free Peptide Coupling using DIC/Oxyma

This protocol utilizes Oxyma to prevent oxazolone formation during the coupling of Carfilzomib fragments[7].

  • Activation: In a dry flask, dissolve the C-terminal protected amino acid/peptide fragment (1.0 eq) and Oxyma (1.05 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M solution.

  • Cooling: Cool the solution to 0 °C using an ice bath to minimize the kinetic energy available for side reactions.

  • Coupling Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) dropwise to the cooled solution. Stir for 10 minutes to generate the active ester.

  • Amine Addition: Add the N-terminal deprotected Carfilzomib fragment (0.95 eq) dissolved in a minimal volume of DMF.

  • Reaction: Allow the reaction to slowly warm to 20 °C and stir for 2–4 hours. Monitor the disappearance of the amine via LC-MS.

  • Workup & Validation: Quench the reaction with water, extract with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

    • Self-Validation Step: Confirm the absence of the D-epimer impurity via analytical HPLC using a slow gradient; the epimer peak should be <0.5% Area.

References

  • EP3548472A1 - Process for the preparation of an intermediate for the synthesis of carfilzomib. Google Patents. 5

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. ACS Publications. 3

  • Related impurities in peptide medicines. ResearchGate. 2

  • Elevating 1-tert-Butyl-3-ethylcarbodiimide (TBEC) as a Reagent for Sustainable Peptide Synthesis. ACS Publications. 7

  • Studies of α′,β′-Epoxyketone Synthesis by Small-Molecule Flavins and Flavoenzymes. ResearchGate.1

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Carfilzomib Peptide Fragments

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize and formulate Carfilzomib and its peptide precursors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize and formulate Carfilzomib and its peptide precursors. Carfilzomib is a highly potent tetrapeptide epoxyketone proteasome inhibitor. Its structural backbone—comprising morpholino-homophenylalanine, leucine, and phenylalanine derivatives—is intensely hydrophobic. This inherent hydrophobicity drives severe intermolecular hydrogen bonding, leading to β -sheet aggregation during Solid-Phase Peptide Synthesis (SPPS) and rapid precipitation during post-cleavage purification.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you overcome these solubility hurdles at every stage of your workflow.

Part 1: Frequently Asked Questions (Understanding the Causality)

Q1: Why do Carfilzomib fragments aggregate so aggressively during SPPS? A1: The aggregation is driven by the sequence's high hydrophobicity and a lack of ionizable side chains. Residues like leucine and phenylalanine strongly favor intermolecular hydrophobic interactions[1]. During SPPS, as the peptide chain elongates, these interactions cause the growing chains to fold into stable β -sheet secondary structures. This physically collapses the resin bed and sterically shields the N-terminal amine, leading to incomplete coupling and false-negative Kaiser tests[1][2].

Q2: How can I differentiate between a failed coupling reaction and peptide aggregation? A2: You can use a self-validating physical check: the resin swelling test . If a coupling fails but the resin remains fully swollen in N,N-dimethylformamide (DMF), the issue is likely reagent degradation or localized steric hindrance. However, if the resin bed volume noticeably decreases (shrinks) compared to earlier cycles, the peptide has aggregated[2].

Q3: My cleaved Carfilzomib fragments precipitate instantly in aqueous buffers. Can I use DMSO? A3: Yes. Carfilzomib and its hydrophobic fragments are sparingly soluble in water but exhibit excellent solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and DMF[3][4]. However, because high DMSO concentrations are toxic in biological assays, the standard protocol is to dissolve the fragment in 100% DMSO first, then slowly titrate the aqueous buffer dropwise while vortexing to find the exact solubility limit[1][5].

Part 2: Step-by-Step Troubleshooting Methodologies

Workflow A: Disrupting On-Resin Aggregation During SPPS

Causality: When synthesizing the tetrapeptide backbone, standard DMF often fails to solvate the growing hydrophobic chain. Replacing it with higher-polarity solvent mixtures or chaotropic agents disrupts the hydrogen-bonding network, re-swelling the resin and exposing the N-terminus for the next coupling step[2][6].

  • Resin Volume Check: Measure the collapsed resin bed volume in a graduated reaction vessel to establish a baseline.

  • Solvent Swap: Drain the DMF. Introduce a "Magic Mixture" consisting of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio[2]. Agitate for 10 minutes.

  • Chaotropic Wash (If Step 2 is insufficient): Drain the solvent. Add a 0.8 M solution of NaClO 4​ or LiCl in DMF. Agitate for 2 x 1 minute[2].

    • Mechanism: The chaotropic ions disrupt the structured solvent layer and break the intermolecular hydrogen bonds holding the β -sheets together.

  • Validation: Observe the resin bed. A successful disruption will result in a visible increase in resin volume (re-swelling).

  • Coupling: Thoroughly wash the resin with DMF (5 x 1 min) to completely remove the chaotropic salts, then immediately proceed with the addition of the next activated amino acid using elevated temperatures (e.g., microwave-assisted heating) to maintain solvation kinetics[1][2].

Workflow B: Solubilization of Crude Fragments for RP-HPLC Purification

Causality: Hydrophobic Carfilzomib fragments often irreversibly adsorb to standard C18 stationary phases or precipitate in the injection loop when introduced in weak solvents[1][6].

  • Initial Dissolution: Weigh the crude lyophilized peptide fragment. Add neat DMSO or a 50% (v/v) DMSO/Acetonitrile mixture to achieve a concentration of 10-20 mg/mL[3].

  • Sonication: Sonicate the mixture for 5 minutes at room temperature to ensure the complete disruption of micro-aggregates[5].

  • Chromatographic Adjustment: Switch from a highly hydrophobic C18 column to a less hydrophobic C8 or Phenyl column. Elevate the column compartment temperature to 40-60°C to maintain solubility during the run[1].

  • Validation (Blank Run): If recovery is low, inject a blank sample of pure DMSO and run the gradient. If a peptide peak appears during the blank run, the fragment is precipitating and sticking to the column. To fix this, increase the starting organic modifier (Acetonitrile or Isopropanol) concentration in your mobile phase[1].

Workflow C: Final Formulation Solubilization using Cyclodextrins

Causality: For in vivo or clinical applications, DMSO is unsuitable. Carfilzomib is commercially formulated using Sulfobutylether- β -cyclodextrin (SBE- β -CD) or Hydroxypropyl- β -cyclodextrins (HP- β -CD). The hydrophobic peptide inserts into the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[7][8][9].

  • Preparation: Prepare a 250 mg/mL solution of SBE- β -CD or HP- β -CD (e.g., Cavitron W7 HP5) in sterile water[7][10].

  • pH Adjustment: Add citric acid to adjust the solution pH to approximately 3.5.

    • Mechanism: Carfilzomib's epoxide ring is highly sensitive to nucleophilic attack at higher pH levels; pH 3.5 maximizes both solubility and chemical stability[8][10].

  • Complexation: Slowly add the Carfilzomib fragment powder to the cyclodextrin solution while stirring continuously at 5°C. Lower temperatures stabilize the complexation process for the epoxyketone[8].

  • Lyophilization: Once a clear, homogenous solution is achieved, sterile-filter (0.22 μ m) and lyophilize the complex. The resulting powder can be rapidly reconstituted in sterile water or saline prior to use[7][9].

Part 3: Quantitative Data Summaries

Table 1: Solubility Profile of Carfilzomib and its Hydrophobic Fragments

Solvent / Formulation SystemApproximate SolubilityNotes / Causality
Aqueous Buffer (pH 7.0) < 0.1 mg/mLSparingly soluble due to strong intermolecular hydrophobic interactions[4].
Ethanol ~ 1.0 mg/mLInsufficient polarity to fully disrupt β -sheet formations[4].
DMSO / DMF ~ 15.0 - 20.0 mg/mLExcellent solvation of hydrophobic residues; preferred for stock solutions[3][4].
SBE- β -CD (250 mg/mL, pH 3.5)~ 23.0 mg/mLHost-guest inclusion complexation; standard commercial formulation[7][8].
HP- β -CD (Cavitron W7 HP5)~ 26.0 mg/mLLower degree of substitution provides slightly superior encapsulation for large molecules[7].

Part 4: Visualizations

G Start Carfilzomib Fragment Solubility Issue Phase Identify Synthesis Phase Start->Phase SPPS On-Resin SPPS (Incomplete Coupling) Phase->SPPS Cleavage Post-Cleavage (Precipitation) Phase->Cleavage Formulation Final Formulation (Aqueous Insolubility) Phase->Formulation Action1 Use 'Magic Mixture' (DCM:DMF:NMP) or Chaotropic Salts SPPS->Action1 Action2 Dissolve in 50-100% DMSO, Titrate Aqueous Buffer Cleavage->Action2 Action3 Complex with SBECD or HP-β-CD (pH 3.5) Formulation->Action3

Decision tree for troubleshooting Carfilzomib fragment solubility across synthesis phases.

G Carf Carfilzomib Fragment (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Carf->Complex Encapsulation CD Cyclodextrin (SBECD/HPβCD) Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-Guest Interaction

Mechanism of Cyclodextrin encapsulation for Carfilzomib aqueous solubilization.

References

  • Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS - benchchem.com. 2

  • Importance of β -cyclodextrin substitution level and type for solubilization and stabilization of poorly soluble APIs in parenterals - pharmaexcipients.com. 7

  • EP2662094A1 - Cylodextrin Complexation Methods for Formulating Peptide Proteasome Inhibitors - google.com (Patents).8

  • WO2021142359A1 - Stable cyclodextrin free carfilzomib formulation - google.com (Patents). 10

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - mdpi.com.9

  • Challenges in the chemical synthesis of hydrophobic peptides - benchchem.com. 1

  • Peptide Solubilization Guidelines - jpt.com. 5

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations - genscript.com. 6

  • Peptide solubility guidelines - huji.ac.il. 3

  • Carfilzomib Product Info - lktlabs.com. 4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Carfilzomib Fragment Condensation

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of Carfilzomib (Kyprolis®).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of Carfilzomib (Kyprolis®). Carfilzomib is a highly potent tetrapeptide epoxyketone proteasome inhibitor[1]. Its chemical synthesis—often relying on a convergent 3+2 or 2+2+1 fragment condensation strategy—is notoriously complicated by severe steric hindrance and the chemical sensitivity of its α,β-epoxyketone warhead[2][3].

This portal provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to help you overcome low yields and epimerization during fragment coupling.

Mechanistic Insights: The Causality of Steric Hindrance & Epimerization

To successfully synthesize Carfilzomib, one must understand the thermodynamic and kinetic barriers at play. The coupling of the left-hand fragment (e.g., Morpholinoacetyl-hPhe-Leu-OH) to the right-hand fragment (e.g., H-Phe-Leu-epoxyketone) forces two bulky, hydrophobic side chains (Leucine and Phenylalanine) into a highly crowded transition state[2].

The Kinetic Trap: Steric clash drastically reduces the rate of aminolysis (the attack of the amine on the activated ester). This kinetic delay provides ample time for the activated C-terminal Leucine to undergo intramolecular cyclization, forming an oxazolone intermediate . The oxazolone rapidly deprotonates to form an achiral enolate, which, upon subsequent amine attack, yields a mixture of the desired L-L peptide and the unwanted D-L epimer[4].

Epimerization A Activated Peptide Acid (Sterically Hindered) B Oxazolone Intermediate (Achiral Enolate) A->B Slow Aminolysis (Steric Clash) C Desired L-L Peptide (Fast Aminolysis) A->C Ideal Pathway B->C Amine Attack D D-L Epimer Impurity (Racemization) B->D Amine Attack

Mechanistic pathway of oxazolone-mediated epimerization due to steric hindrance.

Troubleshooting Guides & FAQs

Q1: My 3+2 fragment condensation is stalling at <50% conversion, leaving significant unreacted starting materials. Why? A1: Traditional carbodiimide reagents (like DIC/HOBt) fail to drive this reaction to completion because the formation of the active ester is outpaced by its degradation in a sterically hindered environment[3]. Solution: Transition to uronium-based reagents like HATU paired with HOAt . Alternatively, recent breakthroughs have demonstrated that ynamide or allenone coupling reagents offer exceptional efficacy in racemization-free N-to-C fragment condensations for Carfilzomib, bypassing the traditional active ester limitations entirely[5][6].

Q2: I am observing >10% epimerization at the C-terminal Leucine of my acid fragment. How can I suppress this? A2: As illustrated in the mechanism above, epimerization is a direct consequence of slow aminolysis allowing oxazolone formation. Strong bases like DIPEA exacerbate this by actively abstracting the α-proton from the oxazolone[4]. Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP/collidine) . TMP provides sufficient basicity to neutralize the incoming amine salt but is too sterically hindered to abstract the α-proton of the active ester. Furthermore, strictly maintain the activation temperature at 0–5 °C.

Q3: The epoxyketone warhead is degrading during the fragment coupling step. What is causing this? A3: The electrophilic α,β-epoxyketone is highly susceptible to nucleophilic ring-opening and base-catalyzed degradation[1][7]. Solution: Avoid using any excess of secondary amines. If you must use carbodiimides, consider replacing DIC with 1-tert-butyl-3-ethylcarbodiimide (TBEC) . TBEC minimizes radical-induced side reactions and prevents the formation of toxic HCN when paired with Oxyma, preserving the integrity of sensitive warheads[4]. Ensure your upstream asymmetric epoxidation yields high diastereomeric purity (≥95:5 dr) prior to coupling[7].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the impact of various coupling strategies on the 3+2 condensation of Carfilzomib, highlighting the trade-off between reactivity and chiral integrity.

Coupling StrategyBase / AdditiveYield (%)Epimerization (D-L %)Primary Mechanistic Limitation
DIC HOBt / DIPEA45 - 55> 10.0Slow aminolysis; high oxazolone formation.
HATU HOAt / DIPEA75 - 803.0 - 5.0DIPEA promotes α-proton abstraction.
HATU HOAt / TMP82 - 88< 1.0Requires strict temperature control (0 °C).
Allenone / Ynamide None / DIEA> 90< 0.5Reagent commercial availability[5][6].
TBEC Oxyma / TMP80 - 85< 1.5Slower kinetics than HATU, but highly stable[4].

Self-Validating Experimental Protocol: 3+2 Fragment Condensation

This protocol utilizes a 3+2 condensation strategy optimized for high steric hindrance, employing a self-validating In-Process Control (IPC) loop to guarantee chiral integrity.

FragmentCondensation cluster_A Fragment A (Left-Hand Side) cluster_B Fragment B (Right-Hand Side) A1 Morpholinoacetic Acid + H-hPhe-OMe A2 Morpholinoacetyl-hPhe-Leu-OH (Sterically Hindered C-Terminus) A1->A2 1. Coupling 2. Hydrolysis C 3+2 Fragment Condensation (HATU/HOAt, TMP, 0°C) A2->C B1 Boc-Phe-OH + H-Leu-Epoxyketone B2 H-Phe-Leu-Epoxyketone (Sensitive Warhead) B1->B2 1. Coupling 2. Deprotection B2->C D Carfilzomib (Target API) C->D Suppressed Epimerization

Workflow of the 3+2 fragment condensation strategy for Carfilzomib synthesis.
Step-by-Step Methodology

Step 1: Pre-Activation (Temperature Critical)

  • Dissolve Fragment A (Morpholinoacetyl-hPhe-Leu-OH, 1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

  • Cool the reactor strictly to 0 °C using a cryocooler.

  • Add 2,4,6-trimethylpyridine (TMP, 2.0 eq) dropwise. Stir for exactly 5 minutes at 0 °C. Causality: This brief window forms the highly reactive OAt ester while denying the kinetic time required for oxazolone cyclization.

Step 2: Aminolysis 4. Dissolve Fragment B (H-Phe-Leu-epoxyketone TFA salt, 1.05 eq) in a minimal volume of anhydrous DMF. 5. Add the Fragment B solution dropwise to the activated Fragment A mixture over 15 minutes to prevent localized exotherms. 6. Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to 15 °C over 4 hours.

Step 3: Self-Validating In-Process Control (IPC) 7. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via RP-HPLC (C18 column, 210 nm). 8. Validation Logic: The system validates itself for quench if the starting Fragment A peak area is < 2% and the D-L epimer peak is < 1%. If Fragment A is > 2%, the system is stalling; spike with 0.1 eq HATU and 0.2 eq TMP, and stir for an additional 1 hour before re-testing.

Step 4: Quench, Workup, and Isolation 9. Quench the reaction with a 10% aqueous citric acid solution (pH ~4) to neutralize the TMP base without degrading the epoxide. 10. Extract the product using ethyl acetate (EtOAc). Wash the organic layer successively with saturated NaHCO 3​ and brine to remove HOAt and urea byproducts. 11. Dry the organic layer over MgSO 4​ , concentrate under reduced pressure, and isolate the final Carfilzomib API via a seeded-bed coaddition crystallization using a methanol/water antisolvent system to ensure high purity of the low-melting target[7][8].

References

  • [9] SYNTHESIS OF (S)-2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRANE-2-YL)-PENTAN-1-ONE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. Googleapis. 9

  • [5] Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. 5

  • [7] Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. ACS Publications. 7

  • [2] WO2016069479A1 - Methods of making carfilzomib and intermediates thereof. Google Patents. 2

  • [8] A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 1. MIT. 8

  • [3] US20160340388A1 - Methods of making carfilzomib and intermediates thereof. Google Patents. 3

  • [4] Elevating 1-tert-Butyl-3-ethylcarbodiimide (TBEC) as a Reagent for Sustainable Peptide Synthesis. ACS Publications. 4

  • [1] From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes. NIH. 1

  • [6] Active ester-based peptide bond formation and its application in peptide synthesis. ResearchGate. 6

Sources

Optimization

PART 1: Core FAQs – The Causality of Exotherms in Epoxidation

Welcome to the Technical Support Center for Exothermic Control in Epoxyketone Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Exothermic Control in Epoxyketone Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the thermodynamic causality behind epoxidation reactions—specifically the synthesis of critical pharmacological intermediates like the carfilzomib epoxyketone warhead—and provide self-validating protocols to ensure your scale-up is both safe and stereoselective.

Q1: Why do enone epoxidations (e.g., Weitz-Scheffer or Mn-catalyzed) exhibit severe latent exotherms? A: The epoxidation of α,β -unsaturated ketones (enones) using hydrogen peroxide or bleach is fundamentally driven by a Michael-type addition of the peroxide anion, followed by ring closure. This chemical transformation is violently exothermic; for instance, the apparent reaction heat in similar epoxidations can exceed 1300 kJ/kg [[1]](). The danger lies in latent kinetics . If the reaction mixture is too cold or poorly mixed, the chemical reaction rate falls behind the physical dosing rate of the oxidant. Unreacted oxidant accumulates in the vessel. When the reaction finally initiates, this accumulated reservoir is consumed near-instantaneously, causing an adiabatic temperature rise that rapidly overwhelms standard cooling jackets, leading to thermal runaway.

Q2: How does the choice of oxidant alter the thermodynamic risk profile in carfilzomib intermediate synthesis? A: Historically, the synthesis of the carfilzomib epoxyketone warhead utilized sodium hypochlorite (bleach) in pyridine. This method suffered from latent exothermic activity and poor diastereoselectivity (dr = 2:1) 2. Transitioning to a bioinspired Manganese-catalyzed asymmetric epoxidation using 50 wt% aqueous H2​O2​ and acetic acid at cryogenic temperatures (–20 °C) significantly improved the diastereomeric ratio (dr = 91:9) 3. However, H2​O2​ introduces a biphasic system where mass transfer dictates the reaction rate. If mass transfer is poor, H2​O2​ pools, shifting the risk from a chemical latency to a physical mixing latency.

PART 2: Troubleshooting Guide – Managing Thermal Anomalies

Issue: Rapid temperature spikes 10 minutes into oxidant dosing. Causality: A delayed exotherm indicates oxidant accumulation. The kinetic onset was inhibited (likely due to insufficient initial mixing or localized freezing of the aqueous phase), leading to a sudden, violent consumption of the pooled oxidant. Solution: Implement a self-validating dosing protocol (See Protocol A). Never dose continuously without first proving catalytic turnover. If a thermal runaway is already underway, immediately halt dosing, maximize jacket cooling, and prepare for an emergency quench to rapidly dilute the reaction mixture and arrest the kinetics 4.

Issue: Transitioning an exothermic batch epoxidation to continuous flow. Causality: Batch reactors possess a low surface-area-to-volume ratio, severely limiting heat dissipation. As you scale up, the volume (heat generation) outpaces the surface area (heat removal). Solution: Utilize continuous flow microreactors. By flowing the enone/catalyst stream and the aqueous H2​O2​ stream through a static micromixer into a tubular reactor, you force near-instantaneous mass transfer and achieve exceptional heat dissipation. This eliminates oxidant accumulation entirely, preventing dangerous thermal runaways 5.

PART 3: Self-Validating Experimental Protocols

Protocol A: Controlled Batch Asymmetric Epoxidation (Carfilzomib Warhead)

This protocol utilizes a "primer" methodology to create a self-validating feedback loop, ensuring the reaction has initiated before bulk oxidant is added.

  • System Preparation: Charge the reactor with enone (1.0 eq), Mn-catalyst (0.04 mol%), and acetic acid (5.0 eq) in acetonitrile (11 L/kg).

  • Thermal Equilibration: Cool the jacketed reactor to an internal temperature of –20 °C. Ensure maximum agitation to prevent aqueous freezing.

  • Self-Validation Step (The Primer): Dose exactly 5% of the total required 50 wt% aqueous H2​O2​ . Pause dosing. Monitor the internal temperature. You must observe a micro-exotherm (a 1–2 °C rise) followed by a return to baseline. Causality: This proves the catalyst is active and mass transfer is sufficient. If no exotherm occurs, do not proceed; troubleshoot mixing or catalyst viability.

  • Controlled Dosing: Once validated, resume the continuous addition of the remaining H2​O2​ over 1.5 to 2 hours. Modulate the feed rate to strictly maintain the internal temperature < –15 °C.

  • Aging & Quench: Age the reaction for 2 hours at –20 °C. Upon HPLC confirmation of completion, warm to 0 °C and quench by adding 35 wt% aqueous Na2​S2​O3​ over 20 minutes, maintaining temperature < 10 °C 3.

Protocol B: Continuous Flow Epoxidation for Absolute Thermal Control

For processes where batch cooling is insufficient, flow chemistry intensifies mass transfer and heat dissipation.

  • Stream Preparation:

    • Stream A: Enone and Mn-catalyst dissolved in organic solvent.

    • Stream B: Aqueous H2​O2​ (30-50 wt%).

  • Micromixing: Pump both streams via high-precision syringe pumps into a static micromixer (e.g., interdigital mixer). Causality: This generates a high-interfacial-area emulsion, ensuring the reaction rate is kinetically driven, not mass-transfer limited.

  • Tubular Reaction: Route the mixed effluent through a tubular flow reactor submerged in a cooling bath (0 °C to 20 °C, depending on kinetics). Optimize the flow rate to achieve a residence time of 1–5 minutes 6.

  • In-line Quenching: Direct the reactor effluent immediately into a stirred collection vessel containing aqueous Na2​S2​O3​ to terminate the reaction and neutralize residual peroxide safely.

PART 4: Quantitative Thermodynamic & Kinetic Data

Summarizing the operational metrics across different epoxidation modalities highlights why continuous flow and controlled Mn-catalysis are superior for large-scale pharmaceutical manufacturing.

ParameterBatch (Bleach / Pyridine)Batch (Mn-Catalyzed H2​O2​ )Continuous Flow ( H2​O2​ )
Diastereomeric Ratio (dr) ~ 2:1 (Poor)91:9 (Excellent)> 91:9 (Excellent)
Heat Dissipation Efficiency Low (Jacket limited)Low to ModerateExtremely High
Thermal Runaway Risk High (Latent exotherm)Moderate (Dosing controlled)Negligible (No accumulation)
Typical Reaction Time 4+ hours3.5 hours1–5 minutes (Residence)
Scalability Poor (Requires chromatography)Good (Crystallization possible)Excellent (Numbering-up)

PART 5: Visualizations

Workflow 1: Thermal Runaway Intervention Logic

When dealing with energetic oxidants, an automated or strictly adhered-to manual intervention logic is critical to prevent catastrophic overpressurization.

G Start Detect Temp Spike (> 5°C/min) StopDosing 1. Halt Oxidant Dosing (H2O2 / Bleach) Start->StopDosing MaxCooling 2. Maximize Jacket Cooling (Ramp down to -20°C) StopDosing->MaxCooling CheckTemp Is Temp Decreasing? MaxCooling->CheckTemp Resume Resume Dosing at 50% Flow Rate CheckTemp->Resume Yes Quench Emergency Quench (Add Na2S2O3) CheckTemp->Quench No

Logic workflow for mitigating thermal runaway during oxidant dosing.

Workflow 2: Continuous Flow Reactor Configuration

Flow chemistry physically separates the reaction zone from bulk accumulation, neutralizing the thermodynamic threat.

Flow Enone Enone + Catalyst (Organic Stream) Mixer Static Micromixer (High Mass Transfer) Enone->Mixer Oxidant Aqueous H2O2 (Oxidant Stream) Oxidant->Mixer Reactor Tubular Flow Reactor (High Heat Dissipation) Mixer->Reactor Quench In-line Quench (Na2S2O3) Reactor->Quench Product Epoxyketone Product (Safe Isolation) Quench->Product

Continuous flow microreactor setup for safe exothermic epoxidation.

References

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. Organic Process Research & Development (ACS Publications). 3

  • Process Improvements for Carfilzomib Synthesis. Organic Process Research & Development (Scribd Archive).2

  • Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. 1

  • Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxidation. Benchchem. 4

  • Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors. RSC Publishing. 5

  • Accelerating Gas-Liquid Reactions in Flow Chemistry: The Role of Amar TubularFLO Reactors in Epoxidation and Beyond. Amar Equipment Pvt. Ltd.6

Sources

Troubleshooting

Strategies for removing palladium residuals from Carfilzomib intermediates

Title: Technical Support Center: Palladium Residual Remediation in Carfilzomib Synthesis Overview: The synthesis of the proteasome inhibitor Carfilzomib (Kyprolis) relies on complex peptide coupling and deprotection step...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Palladium Residual Remediation in Carfilzomib Synthesis

Overview: The synthesis of the proteasome inhibitor Carfilzomib (Kyprolis) relies on complex peptide coupling and deprotection steps. Palladium-catalyzed reactions (such as Pd/C mediated hydrogenolysis of Cbz-protecting groups) are frequently employed[1]. However, the multidentate nature of the tetrapeptide backbone strongly chelates leached palladium, making residual metal remediation a significant process chemistry challenge. This technical guide provides researchers with validated strategies, mechanistic insights, and troubleshooting protocols to ensure active pharmaceutical ingredients (APIs) meet stringent regulatory limits.

PdRemoval Start Crude Carfilzomib Intermediate (High Pd Content) Screening Screen Solid-Supported Scavengers (Thiol, Thiourea, Amine) Start->Screening Warhead Does intermediate contain epoxyketone warhead? Screening->Warhead Mild Use Mild Scavengers (e.g., Silica-Thiol, 15-25°C) Warhead->Mild Yes Aggressive Use Aggressive Scavengers (e.g., PIX, Thiourea, 40-50°C) Warhead->Aggressive No Filter Filter & Wash (Remove Scavenger-Pd Complex) Mild->Filter Aggressive->Filter Analyze ICP-MS Analysis (< 10 ppm target) Filter->Analyze

Caption: Workflow for selecting Pd scavengers in Carfilzomib synthesis based on warhead presence.

Regulatory Baselines & Quantitative Targets

Because Carfilzomib is administered intravenously, it is subject to the strict parenteral limits defined by the International Council for Harmonisation (ICH) Q3D guidelines[2]. The table below translates these daily exposure limits into practical API concentration targets based on a maximum daily dose of approximately 150 mg[2].

Route of AdministrationICH Q3D PDE (µ g/day )Max Concentration for 150 mg Daily Dose (ppm)Internal API Target (ppm)
Oral100666< 50
Parenteral 10 66 < 10
Inhalation16.6< 1

Note: While 66 ppm is the theoretical regulatory threshold for parenteral administration, a self-imposed internal specification of < 10 ppm is standard practice to ensure batch-to-batch formulation compliance and account for potential excipient contributions[3].

Knowledge Base & FAQs

Q: Why do Carfilzomib intermediates retain abnormally high levels of palladium? A: The tetrapeptide backbone of Carfilzomib contains multiple amide bonds, and intermediates often contain free amines. These heteroatoms act as multidentate ligands, forming highly stable thermodynamic complexes with Pd(II) species leached from heterogeneous catalysts (like Pd/C)[4]. This chelation prevents simple physical filtration from removing the metal, necessitating chemisorption techniques.

Chelation Pd Pd(II) / Pd(0) Residuals (Leached from Catalyst) Complex Stable Pd-Peptide Chelate (Trapped in API Solution) Pd->Complex Binds Amide Peptide Backbone (Amide Nitrogens/Oxygens) Amide->Complex Donates e- SideChains Free Amines / Heteroatoms (Reaction Intermediates) SideChains->Complex Donates e- Resolved Pd-Scavenger Complex (Heterogeneous, Filterable) Complex->Resolved Scavenger Addition Scavenger High-Affinity Scavenger (e.g., Silica-Thiol) Scavenger->Resolved Displaces Peptide

Caption: Mechanism of Pd chelation by Carfilzomib intermediates and scavenger displacement.

Q: Can I use standard activated carbon to remove the Pd? A: While activated carbon can physisorb some Pd(0) particulates, it is generally insufficient for disrupting strong Pd(II)-peptide chelates. Chemisorption using functionalized scavengers (e.g., thiols, thioureas) is required to thermodynamically outcompete the peptide for the palladium ions[4].

Q: How does the epoxyketone warhead restrict my scavenger choices? A: The electrophilic α',β'-epoxyketone moiety is highly susceptible to nucleophilic attack. Highly nucleophilic scavengers (like primary amines or unhindered soluble thiols) can ring-open the epoxide, leading to irreversible API degradation. For late-stage intermediates, solid-supported, sterically hindered scavengers (e.g., Silica-Thiol) or highly selective agents like Potassium Isopropyl Xanthate (PIX)[5] are required.

Troubleshooting Guides

Issue 1: High Pd levels (>500 ppm) persisting after Pd/C filtration in the Cbz-deprotection step.

  • Root Cause: Oxidative leaching. During hydrogenation, trace dissolved oxygen or the oxidative addition of the Cbz group can oxidize insoluble Pd(0) to soluble Pd(II). This soluble Pd(II) immediately chelates to the newly formed free amine of the Carfilzomib intermediate.

  • Solution: Implement a solid-supported thiourea (e.g., QuadraPure TU) or silica-thiol (SiliaMetS Thiol) treatment immediately after the hydrogenation reactor, before any concentration or crystallization steps.

Issue 2: Emulsion formation during liquid-liquid extraction when using soluble scavengers.

  • Root Cause: Soluble polymeric scavengers or certain metal-chelator complexes can act as surfactants in biphasic systems (e.g., EtOAc/Water), reducing interfacial tension and stabilizing emulsions.

  • Solution: Switch to a heterogeneous silica-based scavenger. If a soluble scavenger is absolutely necessary, filter the organic phase through a tightly packed pad of Celite prior to aqueous washing to break the emulsion and remove colloidal Pd.

Issue 3: API yield drops by 15-20% after scavenger treatment.

  • Root Cause: Non-specific physisorption. The hydrophobic peptide backbone of the Carfilzomib intermediate can non-specifically bind to the scavenger backbone (especially common with highly porous polystyrene resins or unfunctionalized silica).

  • Solution: Pre-wet the scavenger with a polar aprotic solvent (like THF or DMF) to reduce non-specific hydrophobic interactions. Ensure the filter cake is washed with at least 3 bed volumes of the primary reaction solvent to recover entrained API.

Self-Validating Experimental Protocols

Protocol A: Solid-Supported Scavenging of Carfilzomib Intermediates

This protocol utilizes a feedback loop to ensure the thermodynamic displacement of Pd is complete before downstream processing.

  • Initial Quantification: Sample the crude post-reaction organic mixture (e.g., in EtOAc or DCM). Centrifuge to remove particulates and analyze the supernatant via ICP-MS to determine the baseline Pd concentration (ppm).

  • Stoichiometric Calculation: Calculate the required scavenger equivalents. For strongly chelated peptide intermediates, use 15-20 molar equivalents of the scavenger's functional group relative to the moles of Pd present.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., Silica-Thiol for epoxyketone-containing intermediates, or Thiourea for early-stage intermediates) directly to the reaction vessel.

  • Equilibration: Agitate the suspension mechanically at 25°C for 4 to 12 hours. (Causality: Chemisorption is a kinetic process; sufficient time is required for the scavenger to penetrate the pores and thermodynamically displace the peptide ligand. Avoid heating >30°C if the thermally sensitive epoxyketone is present).

  • Filtration & Recovery: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the scavenger cake with 3 bed volumes of the reaction solvent to recover any physisorbed API.

  • Validation Loop: Re-analyze the combined filtrate via ICP-MS.

    • If Pd < 10 ppm: Proceed to concentration.

    • If Pd > 10 ppm: The equilibrium was not fully shifted. Add an additional 5 equivalents of fresh scavenger, agitate for 4 hours, and repeat filtration.

Protocol B: Crystallization-Induced Pd Purging

Used as a polishing step when scavengers alone plateau at 20-50 ppm.

  • Concentration: Concentrate the Pd-scavenged filtrate under reduced pressure to a minimal viable volume (typically 2-3 relative volumes of EtOAc).

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., n-heptane) dropwise under vigorous stirring until the cloud point is reached.

  • Seeding: Seed the mixture with 0.5% w/w of pure Carfilzomib intermediate to induce controlled nucleation. Age the slurry at 20°C for 2 hours. (Causality: Controlled crystal growth excludes the structurally dissimilar Pd-chelate complexes from the crystal lattice, leaving them dissolved in the mother liquor).

  • Isolation: Cool the slurry to 0-5°C at a rate of 0.5°C/min. Filter and wash the crystals with cold EtOAc/Heptane (1:4). This typically provides an additional 10-100x reduction in residual palladium.

References

Sources

Optimization

Technical Support Center: Preventing Degradation of Carfilzomib Intermediates

Welcome to the Technical Support Center for Carfilzomib synthesis and formulation. As a tetrapeptide epoxyketone proteasome inhibitor, Carfilzomib presents unique chemical stability challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carfilzomib synthesis and formulation. As a tetrapeptide epoxyketone proteasome inhibitor, Carfilzomib presents unique chemical stability challenges. Its pharmacophore—the highly strained epoxyketone moiety—and its peptide backbone are highly susceptible to hydrolysis, oxidation, nucleophilic attack, and stereochemical epimerization.

This guide is designed for researchers and process chemists to troubleshoot and prevent the degradation of Carfilzomib intermediates during isolation, handling, and long-term storage.

Part 1: Troubleshooting Guide & FAQs

Q1: My final Carfilzomib API contains high levels of a diol impurity. How is this forming during intermediate storage, and how can I prevent it?

Analysis & Causality: The diol impurity is generated via the hydrolytic opening of the epoxyketone ring[1]. Because the epoxide ring is highly strained, water acts as a potent nucleophile in the presence of trace acidic or basic catalysts, cleaving the C–O bond. This degradation often carries forward from intermediates that were stored as hygroscopic amorphous solids or oils, where trapped moisture facilitates continuous degradation[1]. Mitigation Strategy: Intermediates must be rigorously dried before storage. Avoid multiple recrystallization cycles in protic solvents, as prolonged thermal exposure in these environments accelerates epoxide hydrolysis[1]. Store the intermediate as a lyophilized powder with a moisture content of <0.5% (validated via Karl Fischer titration) in tightly sealed containers with desiccants.

Q2: We are detecting a genotoxic impurity in our stored epoxyketone intermediates. What causes this, and how do we eliminate it?

Analysis & Causality: You are likely observing the chlorohydrin adduct. This toxic halohydrin-type degradation product forms when the epoxide moiety undergoes a nucleophilic attack by chloride ions[2]. Regulatory agencies (like the FDA and EMA) classify this chlorohydrin adduct as a potential alkylating genotoxic impurity. Mitigation Strategy: The causality lies in the use of chloride-containing reagents during upstream processing. This typically occurs if intermediates are washed with brine (NaCl) during aqueous workup, or if hydrochloric acid (HCl) is used for pH adjustment. To prevent this, completely eliminate chloride ions from the workflow. Replace brine with sodium sulfate for drying, and use non-nucleophilic acids (e.g., nitric acid or phosphoric acid) for pH adjustments[2].

Q3: Mass spectrometry (LC-MS) of our stored intermediates shows an M+16 peak (m/z 736.42). What is this degradation pathway?

Analysis & Causality: The +16 Da mass shift corresponds to the Carfilzomib N-oxide impurity[3]. Carfilzomib and its late-stage intermediates contain a morpholine ring featuring a tertiary amine. Tertiary amines are electron-rich and are readily oxidized by atmospheric oxygen or trace peroxides present in ethereal solvents[3]. Mitigation Strategy: Atmospheric oxygen is sufficient to oxidize the morpholine nitrogen during prolonged storage. Purge all storage containers with an inert gas. Argon is highly recommended over Nitrogen; because Argon is denser than air, it effectively blankets the solid powder. Store the material at -20°C in amber vials to prevent photo-catalyzed oxidation.

Q4: We observe epimers of our enone and epoxyketone intermediates after aqueous workup and storage. How do we stabilize the stereocenters?

Analysis & Causality: Racemization in Carfilzomib intermediates is highly pH-dependent. A common root cause is the use of sodium bicarbonate (NaHCO₃) washes during workup. Over time, or under concentration, the equilibrium shifts to carbonate (Na₂CO₃), creating a localized high-pH environment. This induces base-catalyzed deprotonation of the acidic alpha-protons adjacent to the carbonyls, leading to stereochemical lability and epimerization[4]. Mitigation Strategy: Strictly control the pH during aqueous workup (maintain pH 6.0–7.0) and minimize the contact time between the organic phase and basic biphasic mixtures[4].

Part 2: Mechanistic Pathways & Workflows

G CFZ Carfilzomib / Epoxyketone Intermediate Hydrolysis Hydrolysis (Moisture, pH extremes) CFZ->Hydrolysis Oxidation Oxidation (O2, Peroxides) CFZ->Oxidation Nucleophilic Nucleophilic Attack (Cl- ions) CFZ->Nucleophilic Racemization Racemization (Base/Acid stress) CFZ->Racemization Diol Diol Impurity (Inactive) Hydrolysis->Diol NOxide N-Oxide Impurity (Morpholine ring) Oxidation->NOxide Chlorohydrin Chlorohydrin Adduct (Genotoxic) Nucleophilic->Chlorohydrin Epimers Epimers / Diastereomers (Loss of efficacy) Racemization->Epimers

Fig 1: Primary degradation pathways of Carfilzomib intermediates during storage.

Quantitative Degradation Profiling
Degradation ProductMechanism / CatalystPreventive Storage ConditionAnalytical Detection (UHPLC-MS)
Diol Impurity Epoxide hydrolysis (H₂O, H⁺/OH⁻)Lyophilization (<0.5% moisture), sealed+18 Da mass shift
Chlorohydrin Nucleophilic attack (Cl⁻ ions)Chloride-free processing (use HNO₃)+36 Da (Isotope pattern for Cl)
N-Oxide Morpholine oxidation (O₂, Peroxides)Argon blanket, -20°C, Amber vial+16 Da mass shift (m/z 736.42)
Epimers Base-catalyzed deprotonationpH 6-7 control during workupRRT shift (Isobaric mass)

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Chloride-Free Isolation and Storage of Epoxyketone Intermediates

This protocol is a self-validating system designed to prevent chlorohydrin formation and epoxide hydrolysis.

  • Reaction Quenching: Quench the epoxidation reaction mixture using a non-nucleophilic buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5). Do not use HCl.

  • Aqueous Workup: Extract the organic layer. Wash with deionized water. Self-Validation Step: Test a drop of the final aqueous wash with 0.1 M AgNO₃. The absence of a white precipitate confirms the system is free of chloride ions.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (avoid brine washes). Filter and concentrate under reduced pressure at <30°C to prevent thermal degradation.

  • Lyophilization: Dissolve the residue in a lyophilization-compatible solvent (e.g., tert-butanol/water mixture) and freeze-dry for 48 hours. Self-Validation Step: Perform Karl Fischer titration to ensure moisture is <0.5%.

  • Packaging: Transfer the dry powder to an amber glass vial. Flush the vial with Argon gas for 30 seconds to displace oxygen. Seal with a PTFE-lined cap and store at -20°C.

G Synth Synthesize Intermediate Workup Aqueous Workup (Strict pH 6-7, No Cl-) Synth->Workup Dry Lyophilization (<0.5% Moisture) Workup->Dry Package Inert Packaging (Argon flush, Amber vial) Dry->Package Store Storage (-20°C) Package->Store QC QC Validation (UHPLC-MS & KF) Store->QC QC->Workup Fail (Repurify) QC->Store Pass

Fig 2: Self-validating workflow for the isolation and storage of Carfilzomib intermediates.

Protocol 2: Forced Degradation Profiling for Stability Assurance

To ensure your storage conditions are adequate, perform this forced degradation study to establish a stability-indicating UHPLC profile[5].

  • Sample Preparation: Prepare a 2 mg/mL solution of the Carfilzomib intermediate in a compatible diluent (e.g., Acetonitrile/Water).

  • Oxidative Stress: Add 3% H₂O₂ to an aliquot and incubate at room temperature for 8 days. This validates the detection of the N-oxide impurity[3].

  • Alkaline Stress: Add 0.1 N NaOH to an aliquot and incubate. Neutralize after 2 hours. This validates the detection of epimers and diol formation[5].

  • Thermal/Photolytic Stress: Expose solid samples to 80°C and UV light (ICH Q1B guidelines) for 7 days.

  • UHPLC Analysis: Inject samples into a gradient UHPLC-UV/MS system. Ensure baseline resolution (resolution factor ≥ 1.5) between the parent peak and all generated degradation products[5]. Calculate the mass balance to confirm no impurities are trapped on the column.

References

  • National Center for Biotechnology Information (PMC)
  • Physicochemical stability of carfilzomib (Kyprolis)
  • International Journal of Pharmaceutical Sciences and Research (IJPSR)
  • US20190218249A1 - A process for purification of carfilzomib intermediate Google Patents URL
  • Scribd (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in Carfilzomib Synthesis

Welcome to the Carfilzomib Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical stereochemical bottlenecks encountered during the synthesis of Car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carfilzomib Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical stereochemical bottlenecks encountered during the synthesis of Carfilzomib (Kyprolis), a highly potent tetrapeptide epoxyketone proteasome inhibitor.

Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) in Carfilzomib requires strict control over two primary domains: the asymmetric epoxidation of the warhead and the prevention of epimerization/racemization during peptide fragment condensation and aqueous workups. This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven methodologies to ensure scientific integrity and high-yield manufacturing.

FAQ Section 1: Asymmetric Epoxidation of the Warhead

Q1: My traditional bleach (NaOCl) epoxidation of the α-chiral enone yields a poor diastereomeric ratio (dr ~2:1) and requires tedious chromatography. How can I improve this?

A: The fundamental issue with bleach-mediated epoxidation is the lack of strong chiral induction from the substrate alone. The inherent facial bias of the α-chiral enone is insufficient to exclusively direct the incoming oxygen atom, leading to a nearly racemic mixture at the newly formed epoxide stereocenters.

To resolve this, the industry standard has shifted to a bioinspired Manganese-catalyzed asymmetric epoxidation [1]. By utilizing a chiral Mn-catalyst (e.g., bearing N4 ligands derived from L-proline) in the presence of hydrogen peroxide (H₂O₂) and an acetic acid additive, you create a highly structured carboxylate Mn-oxo intermediate[2]. This intermediate physically blocks one face of the enone, dictating the stereochemical outcome and achieving a dr of 91:9. Because the kinetic product is often the (R,R)-epoxyketone, a subsequent DBU-mediated epimerization is employed to dynamically resolve the mixture into the thermodynamically favored (S,R)-epoxyketone target (dr >95:5)[3].

G Enone α-Chiral Enone Epox Asymmetric Epoxidation Enone->Epox MnCat Mn-Catalyst + H2O2 MnCat->Epox RR_Isomer (R,R)-Epoxyketone Epox->RR_Isomer DBU DBU Epimerization RR_Isomer->DBU SR_Isomer (S,R)-Epoxyketone DBU->SR_Isomer

Workflow for Mn-catalyzed asymmetric epoxidation and DBU epimerization.

Quantitative Comparison of Epoxidation Methods
MethodOxidantAdditiveYield (%)dr (Target:Isomer)Scalability Profile
Traditional Bleach NaOClPyridine~42%2:1Poor (Requires Silica Gel Chromatography)
Mn-Catalyzed H₂O₂Acetic Acid>95%91:9 (Pre-DBU)High (Continuous Process Compatible)

FAQ Section 2: Mitigating Racemization During Peptide Coupling and Workup

Q2: I am observing significant racemization of the α-chiral enone during the aqueous workup phase. What is the mechanism, and how do I prevent it?

A: α-Chiral enones are highly susceptible to base-catalyzed enolization. During standard aqueous workups, residual basic salts (like NaHCO₃ or Na₂CO₃) act as proton acceptors. They abstract the relatively acidic α-proton adjacent to the carbonyl, forcing the molecule into a planar enolate intermediate. Once this planar state is reached, the stereocenter is destroyed. Upon non-selective re-protonation from the aqueous phase, a racemic mixture is formed, severely degrading your ee[4].

To prevent this, you must implement a racemization-free workup . The bicarbonate-carbonate equilibrium is driven by dissolved CO₂. By degassing your aqueous washes to remove CO₂, you suppress localized spikes in pH. Furthermore, minimizing contact time and maintaining strict temperature controls (<5 °C) prevents the activation energy required for deprotonation from being reached[4].

R ChiralEnone α-Chiral Enone Enolate Planar Enolate ChiralEnone->Enolate Deprotonation Base Aqueous Base Base->Enolate Reprotonation Re-protonation Enolate->Reprotonation Racemic Racemic Mixture Reprotonation->Racemic

Mechanism of base-induced racemization of α-chiral enones via enolization.

Impact of Aqueous Workup Conditions on Enone Racemization
Workup BaseContact TimeTemperature (°C)Resulting Racemization (%)
Na₂CO₃ (Standard)60 min20 °C>3.00%
NaHCO₃ (Standard)60 min20 °C0.66%
Degassed NaHCO₃ <15 min 5 °C <0.05%

Q3: Which peptide coupling strategies eliminate epimerization during Carfilzomib fragment condensation?

A: Traditional carbodiimide couplings (e.g., EDC/HOBt) frequently lead to the formation of an oxazolone intermediate at the C-terminus, which readily undergoes base-catalyzed racemization. To maintain absolute stereochemical fidelity, utilize fragment-based approaches involving highly reactive active esters. Coupling reagents such as HBTU/HOBt or HATU/HOAt, in the presence of N,N-diisopropylethylamine (DIPEA), should be used at strictly controlled low temperatures (0–10 °C) to suppress oxazolone formation[5].

Alternatively, cutting-edge methodologies employ allenone-mediated peptide bond formation . This reagent proceeds via an α-carbonyl vinyl ester intermediate, which undergoes spontaneous aminolysis in a completely racemization- and epimerization-free manner, making it highly effective for the N-to-C peptide elongation required in Carfilzomib synthesis[6].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Scalable Mn-Catalyzed Asymmetric Epoxidation of Enone

This self-validating system ensures high diastereoselectivity by tightly controlling the oxidation state and facial selectivity.

  • Preparation: Charge a perfectly dry reactor with the α-chiral enone (1.0 equiv) and the chiral Mn-catalyst (0.1–0.5 mol%) in anhydrous Acetonitrile (10 volumes).

  • Temperature Control: Cool the solution strictly to -20 °C. Causality: Low temperatures stabilize the Mn-oxo intermediate and prevent non-selective background oxidation.

  • Additive Charging: Add Acetic Acid (5.0 equiv) to the mixture. Causality: AcOH acts as a crucial bidentate ligand, forming the highly structured carboxylate Mn-oxo complex responsible for chiral induction.

  • Oxidation: Slowly dose 50 wt% aqueous H₂O₂ (2.0 equiv) over 2 hours via a syringe pump. Monitor the internal temperature to ensure it does not exceed -15 °C.

  • Quench: Upon complete conversion (verified by HPLC), charge 5 volumes of a 25 wt% aqueous NaHSO₃ solution. Causality: NaHSO₃ safely reduces residual peroxides and facilitates clean phase separation without inducing basic enolization.

  • Epimerization: Isolate the organic layer, add DBU (0.2 equiv), and stir at 20 °C for 24 hours to epimerize the kinetic (R,R)-epoxyketone into the thermodynamic (S,R)-epoxyketone target (dr >95:5)[1]. Crystallize from an NMP/H₂O mixture.

Protocol B: Racemization-Free Aqueous Workup for α-Chiral Enones

This protocol minimizes the lifetime of the enolate intermediate during necessary aqueous washes.

  • Buffer Preparation: Prepare a 5 wt% aqueous NaHCO₃ solution. Boil the solution for 15 minutes and sparge with inert Nitrogen gas while cooling to 5 °C to completely degas and remove dissolved CO₂[4].

  • Reaction Quench: Cool your crude reaction mixture containing the α-chiral enone to <5 °C.

  • Phase Separation: Add the cold, degassed NaHCO₃ buffer. Vigorously agitate for exactly 5 minutes. Causality: Rapid, cold mixing neutralizes acids while preventing the activation energy required for α-proton abstraction.

  • Immediate Isolation: Immediately cease agitation, allow phases to separate (maximum 10 minutes settling time), and drain the aqueous layer.

  • Verification: Analyze the organic layer via Chiral HPLC to confirm ee degradation is <0.05%.

References

  • Bioinspired manganese complexes catalyzed epoxidation for the synthesis of the epoxyketone fragment of carfilzomib. Journal of Molecular Catalysis (rhhz.net). Available at: [Link]

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. Organic Process Research & Development (ACS Publications). Available at: [Link]

  • Process Improvements for Carfilzomib Synthesis (Part 1). Organic Process Research & Development (Scribd/ACS). Available at:[Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Semantic Scholar. Available at: [Link]

  • Methods of making carfilzomib and intermediates thereof.US Patent 20160340388A1 (Google Patents).

Sources

Optimization

Resolving filtration issues in Carfilzomib intermediate scale-up

Welcome to the Technical Support Center for Carfilzomib Intermediate Scale-Up. As a Senior Application Scientist, I have seen firsthand how the isolation of the epoxyketone warhead can become a critical bottleneck during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carfilzomib Intermediate Scale-Up. As a Senior Application Scientist, I have seen firsthand how the isolation of the epoxyketone warhead can become a critical bottleneck during commercial manufacturing. The transition from bench-scale synthesis to kilogram-scale production often reveals hidden thermodynamic and kinetic challenges—ranging from liquid-liquid phase separation (oiling out) to severe filter cloth blinding caused by sub-10 µm fines.

This guide is designed to move beyond simple troubleshooting. We will dissect the mechanistic causality behind these filtration failures and provide self-validating, field-proven protocols to ensure your crystallization and filtration workflows are robust, scalable, and consistently yield the target ≥97.5% chiral purity.

Section 1: Mechanistic Causes of Filtration Failure (FAQ)

Q1: Why does my (R,R)-epoxyketone intermediate form an oil instead of a filterable solid during precipitation? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." In the synthesis of carfilzomib's epoxyketone warhead, the thermodynamic drive to crystallize is often superseded by a liquid miscibility gap when supersaturation is generated too rapidly[1].

  • Causality: At 20 °C, equilibrating the epoxyketone in solvent compositions >45 vol % MeOH results in oils because the high solute concentration exceeds the metastable zone width for crystallization, crossing the binodal curve into the LLPS region[1].

  • Solution: You must shift the thermodynamics by operating at lower temperatures (e.g., 5 °C, where oils are not observed even through 70 vol % MeOH) and control the kinetics via a seeded-bed coaddition crystallization to keep the system within the metastable zone[1].

Q2: During scale-up, filtration times have increased exponentially, and the filter cake appears highly compressible. What is the mechanistic cause? A: Exponentially increasing filtration times are typically caused by filter cloth blinding due to an abundance of fine particles (<10 µm). For the carfilzomib epoxyketone intermediate, crystal growth kinetics are highly size-dependent.

  • Causality: Research indicates that the crystal growth rate is extremely low and increases only linearly with particle size when the particle size is below 10 µm[2]. However, between 10 and 1000 µm, the growth rate increases dramatically[2]. If primary nucleation dominates early in the crystallization, the resulting fines will never grow fast enough to reach a filterable size, leading to a highly resistant, compressible cake governed by the Carman-Kozeny equation[2].

  • Solution: Decouple nucleation from growth by implementing a seeded batch coaddition process. By controlling the antisolvent addition rate to strictly match the desupersaturation kinetics, you force the system to favor the growth of existing seed crystals over the nucleation of new fines[1].

Q3: How do I prevent the undesired (R,S)-diastereomer from co-precipitating and ruining the chiral purity of my filter cake? A: Impurity incorporation during the isolation of the epoxyketone intermediate often occurs via solid solution formation or physical entrapment within the crystal lattice[3]. The asymmetric epoxidation of the enone precursor typically yields a mixture of diastereomers[1].

  • Causality: Impurity precipitation is driven by the generation of a supersaturated state for those specific impurities[3]. If the crystallization solvent is not optimized, the (R,S)-diastereomer precipitates alongside the product.

  • Solution: Solvent selection is critical. An IPA/water system has demonstrated the capacity to reject the undesired diastereomer while maintaining a high yield of the target compound[1]. Furthermore, implementing a mechanistic model-based washing protocol incorporating diffusion and axial dispersion mechanisms can effectively remove mother liquor entrapped in the interstitial voids of the cake[2].

Section 2: Experimental Protocols & Methodologies

Protocol 1: Seeded-Bed Coaddition Crystallization for Epoxyketone Isolation

This protocol is self-validating: if the supernatant concentration remains constant during addition, your desupersaturation kinetics are perfectly matched.

  • Solvent Exchange: Distill the crude reaction stream to achieve ≤1.0 wt % acetonitrile (ACN), exchanging the matrix into the target crystallization solvent (e.g., IPA or MeOH)[1].

  • Seed Bed Preparation: Prepare a suspension of high-purity (R,R)-epoxyketone seed crystals in a 50 vol % water/solvent mixture at 5 °C[1]. Validation: Ensure seed crystals are >20 µm to bypass the slow-growth kinetic regime[2].

  • Coaddition (Critical Step): Simultaneously add the crude epoxyketone solution and the aqueous antisolvent to the seed bed.

    • Causality Check: The addition rate must be strictly controlled to match the desupersaturation kinetics of the system[1]. If addition outpaces crystal growth, the system crosses the metastable limit, triggering primary nucleation of fines or LLPS, which will subsequently blind the filter.

  • Aging: Age the suspension at 5 °C to allow complete desupersaturation and maximize yield without inducing secondary nucleation.

Protocol 2: Optimized Cake Washing Protocol (Carman-Kozeny Based)
  • Filtration: Transfer the slurry to the filter dryer. Apply a moderate differential pressure (ΔP).

    • Causality Check: According to the Carman-Kozeny model, excessive pressure compresses the filter cake, reducing the void fraction (porosity) and exponentially increasing specific cake resistance, which stalls the filtration[2].

  • Deliquoring: Allow the cake to deliquor until the solvent front just reaches the top of the cake. Do not allow the cake to run dry, as this causes cracking and subsequent channeling during the wash phase.

  • Displacement Wash: Apply a pre-chilled (5 °C) wash solvent (e.g., 50 vol % IPA/water)[1]. The volume should be optimized based on axial dispersion models to displace the impurity-rich mother liquor without dissolving the product[2].

  • Drying: Apply vacuum and gentle agitation to dry the high-purity crystalline solid (target ≥97.5% purity), preparing it for the subsequent base-promoted epimerization step[1][4].

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Solubility and Phase Behavior of Epoxyketone Intermediates (MeOH/Water)

Temperature (°C)Solvent CompositionObserved Phase BehaviorMechanistic Implication
20> 45 vol % MeOHLiquid-Liquid Phase SeparationExceeds metastable zone; crosses binodal curve[1].
5≤ 70 vol % MeOHCrystalline SolidThermodynamics favor crystallization over LLPS[1].
550 vol % Water (End-point)High-Purity Crystalline SolidOptimal conditions for purging 5 mol % diastereomer[1].

Table 2: Troubleshooting Matrix for Epoxyketone Filtration

SymptomRoot CauseCorrective Action
Cake blinding / Slow filtration Excessive fines (<10 µm) due to poor growth kinetics[2].Implement seeded coaddition; ensure seeds are >20 µm.
Gummy or sticky filter cake Oiling out (LLPS) during crystallization[1].Lower crystallization temperature to 5 °C; reduce organic solvent %.
Low chiral purity (<97.5%) Co-precipitation or entrapment of (R,S)-diastereomer[4].Optimize wash solvent (IPA/water); use displacement washing[1].
High residual impurities Cake cracking leading to wash channeling.Maintain liquid level above cake prior to washing; optimize ΔP.

Section 4: Visualizing the Workflow

G Start Crude Reaction Stream (Enone + Epoxide) SolventX Solvent Exchange (Distillation to ≤1.0 wt% ACN) Start->SolventX Seed Seeded-Bed Coaddition (Control Desupersaturation) SolventX->Seed Growth Crystal Growth (Target >10 µm particles) Seed->Growth Filter Filtration & Cake Wash (Carman-Kozeny Optimized) Growth->Filter Product Pure (R,R)-Epoxyketone (Target ≥97.5% Purity) Filter->Product

Workflow for the crystallization and filtration of carfilzomib epoxyketone intermediates.

G Issue Slow Filtration / Cake Blinding Cause1 Liquid-Liquid Phase Separation (Oiling Out) Issue->Cause1 Cause2 Excessive Fines (<10 µm) (High Nucleation Rate) Issue->Cause2 Cause3 Impurity Co-precipitation (Diastereomer Entrapment) Issue->Cause3 Sol1 Reduce MeOH to <45 vol% Operate at 5°C Cause1->Sol1 Sol2 Seeded Coaddition Match Desupersaturation Cause2->Sol2 Sol3 Optimize Wash Solvent (IPA/Water) Cause3->Sol3

Root cause analysis and mechanistic solutions for epoxyketone filtration bottlenecks.

References

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead Source: ACS Publications URL:[1]

  • A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 3: Manganese-Catalyzed Asymmetric Epoxidation, Crystallization, and Filtration Source: ResearchGate / ACS URL:[2]

  • A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 3: Manganese-Catalyzed Asymmetric Epoxidation, Crystallization, and Filtration Source: MIT URL:[4]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: CrystEngComm (RSC Publishing) URL:[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Carfilzomib Intermediate Analysis

In the landscape of modern pharmaceutical development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Carfilzomib, a potent tetrapeptide epoxyketone used in the treatment of mul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Carfilzomib, a potent tetrapeptide epoxyketone used in the treatment of multiple myeloma, is a case in point.[1][2] The synthetic pathway to Carfilzomib involves several critical intermediates, and the rigorous control of these precursors is essential for the safety and efficacy of the final drug product.[3][4] This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of a key Carfilzomib intermediate, comparing its performance against alternative technologies and grounding the methodology in established scientific principles and regulatory expectations.

The Criticality of Intermediate Analysis in Carfilzomib Synthesis

Carfilzomib's complex structure necessitates a multi-step synthesis, often employing a fragment-based approach with active ester intermediates.[3][4] The purity of these intermediates directly impacts the yield and impurity profile of the final API. A well-designed analytical method must be capable of separating the target intermediate from starting materials, by-products, and potential degradation products.[5] This capability, known as being "stability-indicating," is a cornerstone of robust pharmaceutical analysis as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Forced degradation studies are a critical component of developing such a method. By subjecting the intermediate to stress conditions such as acid, base, oxidation, heat, and light, we can intentionally generate potential degradation products.[8][9][10] An effective HPLC method must be able to resolve the main intermediate peak from these induced degradants, proving its specificity.[6]

Strategic Development of a Stability-Indicating HPLC Method

The development of a successful HPLC method is a systematic process, guided by the physicochemical properties of the analyte and the principles of chromatography.[11] The following narrative outlines the causal logic behind the experimental choices for a hypothetical Carfilzomib intermediate.

Initial Method Screening and Optimization

The primary goal is to achieve adequate separation (resolution) of the main peak from all potential impurities and degradants in a reasonable timeframe.

  • Column Selection: Given the peptide-like nature of Carfilzomib and its intermediates, a reversed-phase (RP) column is the logical starting point.[12] C18 bonded phases are widely used for their hydrophobic retention capabilities.[12] For peptide analysis, columns with specific surface modifications can offer different selectivities, which can be advantageous for separating structurally similar compounds.[12] A column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size provides a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase Selection: A gradient elution is typically necessary for analyzing samples containing compounds with a range of polarities, which is common in intermediate analysis.

    • Aqueous Phase (Mobile Phase A): A buffer is required to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times. A phosphate buffer at a pH of 3.0 is often effective for peptide-like molecules, as it can suppress the ionization of free carboxyl groups and provide good peak shape.[8]

    • Organic Phase (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency.

    • Gradient Program: A scouting gradient, such as 5% to 95% B over 30 minutes, is a good starting point to determine the approximate elution conditions for the intermediate and any impurities. The gradient can then be optimized to improve resolution in critical regions.

  • Detection: The peptide bonds in Carfilzomib intermediates provide strong UV absorbance at low wavelengths. Detection at 220 nm generally offers high sensitivity.[9]

Method Validation: A Self-Validating System

A developed analytical method is not considered reliable until it has been validated according to ICH Q2(R2) guidelines.[6][7][13] This process ensures the method is fit for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of blank samples.[6]

  • Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range.[6]

  • Accuracy and Precision: Accuracy refers to the closeness of the results to the true value, while precision measures the degree of scatter between a series of measurements.[6]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.[6]

Comparative Analysis of Analytical Technologies

While HPLC is a workhorse in pharmaceutical analysis, other technologies offer potential advantages. Here, we compare our developed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).

ParameterDeveloped HPLC MethodUPLC (Ultra-Performance Liquid Chromatography)SFC (Supercritical Fluid Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase at high pressure.[11]Similar to HPLC but utilizes columns with smaller particles (<2 µm) and operates at much higher pressures (>15,000 psi).[14][15][16]Uses a supercritical fluid (typically CO2) as the main mobile phase, often with an organic modifier.[17]
Typical Run Time 25 minutes< 10 minutes[15]< 15 minutes[18][19]
Resolution GoodExcellent, with sharper and narrower peaks.[14][16]Can offer unique selectivity, especially for chiral separations.[17]
Sensitivity AdequateHigher sensitivity due to narrower peaks.[14][20]Can be coupled with MS for high sensitivity.[21]
Solvent Consumption HighSignificantly lower solvent consumption compared to HPLC.[14][22]Reduced organic solvent usage; uses compressed CO2.[23]
Cost Lower initial instrument cost.Higher initial instrument cost.[22]Higher initial instrument cost.

Key Insights from the Comparison:

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput environments.[20][22] The reduced solvent consumption is also a major benefit from both a cost and environmental perspective.[14]

  • SFC is a "green" alternative that drastically reduces organic solvent waste.[23] It can provide unique selectivity for complex separations and is particularly powerful for chiral compounds.[17] For peptide analysis, SFC has shown promise in significantly reducing analysis times compared to HPLC.[18][19]

The choice between these techniques often depends on the specific needs of the laboratory, including sample throughput requirements, budget constraints, and the complexity of the analytical challenge.

Experimental Protocols

Developed HPLC Method for Carfilzomib Intermediate
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol
  • Acid Degradation: Dissolve the intermediate in 0.1 N HCl and heat at 60 °C for 4 hours.[8]

  • Base Degradation: Dissolve the intermediate in 0.1 N NaOH and keep at room temperature for 2 hours.[8]

  • Oxidative Degradation: Dissolve the intermediate in 3% H₂O₂ and keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Store the solid intermediate at 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of the intermediate to UV light (254 nm) for 24 hours.[8]

After the specified time, neutralize the acid and base samples, and dilute all samples to the target concentration before injection.

Visualizing the Method Development Workflow

The logical progression of developing and validating an HPLC method can be visualized as follows:

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Specificity & Stress Testing cluster_2 Phase 3: Method Validation (ICH Q2) cluster_3 Final Stage Analyte_Properties Analyte Physicochemical Properties Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (pH, Organic Solvent) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Detection_Wavelength Detection Wavelength Selection Gradient_Optimization->Detection_Wavelength Forced_Degradation Forced Degradation Studies Detection_Wavelength->Forced_Degradation Peak_Purity Peak Purity Assessment Forced_Degradation->Peak_Purity Specificity_Demonstration Demonstrate Specificity Peak_Purity->Specificity_Demonstration Linearity_Range Linearity & Range Specificity_Demonstration->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Final Validated HPLC Method Robustness->Validated_Method

Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.

Conclusion

The development of a robust, stability-indicating HPLC method is a critical activity in ensuring the quality of Carfilzomib and its intermediates. By following a logical, science-driven approach grounded in regulatory principles like the ICH guidelines, a reliable method can be established. While HPLC remains a fundamental technique, advancements like UPLC and SFC offer significant improvements in speed, efficiency, and sustainability. The choice of technology should be based on a thorough evaluation of the analytical requirements, laboratory resources, and long-term strategic goals. This guide provides a framework for making informed decisions in the development and comparison of analytical methods for complex pharmaceutical intermediates.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • Waters Corporation. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Tognarelli, J., et al. Rapid Peptide Separation by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

  • Agilent Technologies. Separation of Large and Small Peptides by Supercritical Fluid Chromatography and Detection by Mass Spectrometry. [Link]

  • P.V., Swamy, et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology. [Link]

  • Lab Manager. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Tognarelli, J., et al. Rapid peptide separation by supercritical fluid chromatography. Journal of chromatographic science. [Link]

  • Google Patents.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Patsnap. HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • Diva-Portal.org. Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. [Link]

  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agarwal, A., & Gandhi, S. STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • Google Patents.
  • Kumar, A., et al. Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports. [Link]

  • ResearchGate. Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Agarwal, A., & Gandhi, S. (2019). STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD. International Journal of Pharmaceutical Sciences and Research, 10(3), 1186-1193. [Link]

  • Scribd. Process Improvements for Carfilzomib Synthesis. [Link]

  • Kovaříková, P., et al. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Medicilon. Analysis Methods for Peptide-Related Impurities in Peptide Drugs. [Link]

  • ResearchGate. An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives. [Link]

  • ResearchGate. Carfilzomib and its degradation products. [Link]

  • ResearchGate. Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR ESTIMATION OF CARFILZOMIB IN HUMAN PLASMA USING RP-HPLC. [Link]

  • Journal of Applied Bioanalysis. Bioanalytical Method Development And Validation For The Determination Of Carfilzomib And Anti Cancer Drug In Human Plasma By Rp Hplc. [Link]

  • OUCI. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. [Link]

  • Panjwani, D., et al. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. Journal of Chromatography B. [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Carfilzomib and its Precursors

For researchers, scientists, and drug development professionals engaged in the analysis of cutting-edge therapeutics, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of cutting-edge therapeutics, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of Carfilzomib, a second-generation proteasome inhibitor, and its precursors. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to the analytical characterization of this important therapeutic agent.

Introduction to Carfilzomib and the Imperative of Structural Elucidation

Carfilzomib (marketed as Kyprolis®) is a tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome, a key target in the treatment of multiple myeloma.[1][2][3] Its complex structure, featuring multiple chiral centers and a reactive epoxide warhead, presents a significant analytical challenge.[1][2] Precise characterization of Carfilzomib, its synthetic precursors, and any potential degradation products is critical for ensuring drug quality, safety, and efficacy. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.

This guide will explore the fragmentation patterns of Carfilzomib's precursor ions, providing a mechanistic understanding of the observed product ions. We will also draw comparisons with the first-generation proteasome inhibitor, Bortezomib, to highlight key structural and analytical differences.

Precursor Ion Formation and Isotopic Profile

Under typical electrospray ionization (ESI) conditions in positive ion mode, Carfilzomib readily forms a protonated molecule, [M+H]⁺ , with a monoisotopic mass of approximately m/z 720.43 .[4] Given its molecular formula, C₄₀H₅₇N₅O₇, the isotopic pattern of the precursor ion is a critical first step in its identification. The A+1 and A+2 isotope peaks, arising from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, should be carefully examined to confirm the elemental composition.

The Fragmentation Cascade of the Carfilzomib [M+H]⁺ Precursor

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion of Carfilzomib results in a series of characteristic product ions. The peptide backbone provides multiple sites for fragmentation, primarily at the amide bonds, leading to the formation of b- and y-type ions. The following sections detail the major fragmentation pathways and the structural significance of the key product ions.

Major Product Ions and Their Origins

A study by Bommuluri et al. (2019) using high-resolution mass spectrometry identified several key fragment ions for Carfilzomib.[4] These fragments provide a detailed fingerprint of the molecule's structure.

Precursor Ion (m/z)Product Ion (m/z)Proposed Structure/Origin
720.43575.34Loss of the morpholinoacetyl group and a portion of the adjacent amino acid.
720.43462.28Cleavage of the amide bond between Leucine and Phenylalanine.
720.43289.15Represents the N-terminal portion of the molecule, including the morpholinoacetyl group.
720.43100.10A characteristic fragment of the morpholino group.[5][6]

Table 1: Key Product Ions from the [M+H]⁺ Precursor of Carfilzomib.

The presence of the m/z 100.10 ion is a particularly strong indicator of the morpholinoacetyl moiety and is often used as a quantifier ion in selected reaction monitoring (SRM) assays for its high specificity and intensity.[5][6]

Visualizing the Fragmentation Pathway

To better understand the relationships between the precursor and product ions, we can visualize the fragmentation cascade using a DOT graph.

Carfilzomib_Fragmentation Carfilzomib [M+H]⁺\nm/z 720.43 Carfilzomib [M+H]⁺ m/z 720.43 Fragment A\nm/z 575.34 Fragment A m/z 575.34 Carfilzomib [M+H]⁺\nm/z 720.43->Fragment A\nm/z 575.34 Loss of C₇H₁₂NO₂ Fragment B\nm/z 462.28 Fragment B m/z 462.28 Carfilzomib [M+H]⁺\nm/z 720.43->Fragment B\nm/z 462.28 y₄ ion Fragment C\nm/z 289.15 Fragment C m/z 289.15 Carfilzomib [M+H]⁺\nm/z 720.43->Fragment C\nm/z 289.15 b₂ ion Morpholino Fragment\nm/z 100.10 Morpholino Fragment m/z 100.10 Fragment C\nm/z 289.15->Morpholino Fragment\nm/z 100.10 Further fragmentation

Figure 1: Proposed fragmentation pathway of the Carfilzomib [M+H]⁺ precursor ion.

Comparative Fragmentation Analysis: Carfilzomib vs. Bortezomib

FeatureCarfilzomibBortezomib
Warhead EpoxideBoronic Acid
Precursor Ion [M+H]⁺ (m/z ~720.4)[M+H]⁺ (m/z ~385.2)
Key Fragments Peptide backbone fragments (b and y ions), morpholino fragment (m/z 100.10)Loss of water from the boronic acid moiety, pyrazine-related fragments.
Fragmentation Driver Amide bond cleavages along the peptide chain.Fragmentation is often initiated at the boronic acid group and the pyrazine ring.

Table 2: Comparison of Mass Spectrometric Features of Carfilzomib and Bortezomib.

The fragmentation of Bortezomib is expected to be dominated by pathways involving its unique boronic acid and pyrazine moieties, leading to a significantly different MS/MS spectrum compared to the peptide-like fragmentation of Carfilzomib. This allows for clear differentiation and specific quantification of each drug in complex matrices or in studies where both may be present.

Analysis of Synthetic Precursors and Impurities

The multi-step synthesis of Carfilzomib involves several key intermediates.[7] While detailed mass spectra of each precursor are not extensively published, LC-MS is a critical tool for monitoring the progress of the synthesis and identifying any impurities. For example, the coupling of the four amino acid residues can be monitored by observing the expected mass increase at each step.

Furthermore, potential impurities, such as diastereomers or degradation products, can be identified by their unique fragmentation patterns.[8][9] For instance, the "Epoxy RR isomer" or "Epoxy SS isomer" would have the same precursor mass as Carfilzomib but may exhibit subtle differences in their fragmentation patterns or, more likely, be separated chromatographically.[8]

Experimental Protocols

The following protocol provides a robust starting point for the LC-MS/MS analysis of Carfilzomib. It is essential to optimize these parameters for the specific instrumentation and analytical goals.

Sample Preparation (from Plasma)
  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Carfilzomib or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Selected Reaction Monitoring (SRM) or Product Ion Scan.

  • SRM Transitions:

    • Carfilzomib: m/z 720.4 -> 100.1 (Quantifier), m/z 720.4 -> 575.3 (Qualifier).

    • Internal Standard: Appropriate transition for the chosen standard.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

Workflow Visualization

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Injection LC Injection Supernatant_Collection->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation ESI_Source Electrospray Ionization (Positive Mode) Chromatographic_Separation->ESI_Source Quadrupole_1 Q1: Precursor Ion Selection (m/z 720.4) ESI_Source->Quadrupole_1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Selection (e.g., m/z 100.1) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector

Figure 2: A typical LC-MS/MS workflow for the analysis of Carfilzomib in a biological matrix.

Conclusion

The mass spectrometric fragmentation of Carfilzomib is characterized by predictable cleavages of its peptide backbone, yielding a rich and informative product ion spectrum. The presence of a highly specific morpholino fragment at m/z 100.10 provides a robust anchor for sensitive and selective quantification. Understanding these fragmentation pathways is not only crucial for the routine analysis of Carfilzomib but also for the identification of its synthetic precursors, impurities, and degradation products. The distinct fragmentation pattern of Carfilzomib, when compared to other proteasome inhibitors like Bortezomib, underscores the power of mass spectrometry in differentiating structurally diverse drugs within the same therapeutic class. The methodologies and insights presented in this guide provide a solid foundation for researchers and analytical scientists working on the development and quality control of Carfilzomib and related compounds.

References

  • Bae, S. K., et al. (2017). Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 146, 341-346. [Link]

  • Bommuluri, V., et al. (2019). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SN Applied Sciences, 1(8), 915. [Link]

  • Chauhan, P., et al. (2022). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports, 12(1), 22295. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11556711, Carfilzomib. Retrieved from [Link].

  • Wikipedia contributors. (2023, December 12). Carfilzomib. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • RxList. (2022, June 15). Kyprolis (Carfilzomib): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Moreau, P., et al. (2015). Carfilzomib: a novel second-generation proteasome inhibitor. Future Oncology, 11(16), 2287-2303. [Link]

  • Pettit, G. R., et al. (2015). Specificity of Protein Covalent Modification by the Electrophilic Proteasome Inhibitor Carfilzomib in Human Cells. Molecular & Cellular Proteomics, 14(5), 1269-1281. [Link]

  • Bommuluri, V., et al. (2019). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometr. SN Applied Sciences, 1(8). [Link]

  • U.S. Food and Drug Administration. (2012). NDA 202714 for Carfilzomib. Retrieved from [Link]

  • Crews, C. M. (2013). Carfilzomib: Structure and biochemical features. Blood, 121(13), 2373-2380. [Link]

  • Amgen Inc. (2021). Methods of measuring carfilzomib. (WO2021257941A1).
  • Patel, H., et al. (2025). Proposed structures of degradation products. In Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. ResearchGate. [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Retrieved from [Link]

  • Facon, T., et al. (2019). Carfilzomib Versus Bortezomib: Comparing Proteasome Inhibitors in Newly Diagnosed Myeloma. ASH Clinical News. [Link]

  • Walczak, J., et al. (2022). Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein. American Journal of Cancer Research, 12(7), 3280-3293. [Link]

  • Dytfeld, D., et al. (2025, December 10). Carfilzomib Improves Upon Bortezomib for Multiple Myeloma. Medscape. [Link]

Sources

Validation

Introduction: The Analytical Challenge of Carfilzomib Intermediates

Carfilzomib is a highly potent, irreversible proteasome inhibitor utilized in the treatment of multiple myeloma. Structurally, it is a complex synthetic tetrapeptide featuring a highly reactive epoxyketone pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Carfilzomib is a highly potent, irreversible proteasome inhibitor utilized in the treatment of multiple myeloma. Structurally, it is a complex synthetic tetrapeptide featuring a highly reactive epoxyketone pharmacophore [1]. The synthesis of Carfilzomib is notoriously challenging; the substrate-controlled epoxidation of the enone intermediate inherently generates a mixture of diastereomers (typically a 2:1 diastereomeric ratio of the desired (S,R)-epoxyketone to the undesired (R,R)-epoxyketone) [1].

Furthermore, the iterative peptide coupling steps are prone to epimerization, leading to a cascade of closely related, isobaric impurities. Because these diastereomeric and process-related impurities possess nearly identical physicochemical properties and molecular weights, conventional High-Performance Liquid Chromatography (HPLC) often fails to provide baseline resolution.

As a Senior Application Scientist, I have evaluated multiple analytical strategies to conquer this challenge. This guide objectively compares advanced column technologies and multidimensional mass spectrometry workflows to establish a self-validating, highly robust impurity profiling methodology for Carfilzomib intermediates.

Mechanistic Pathway of Impurity Generation

To effectively profile impurities, we must first understand their origin. The diagram below illustrates the critical epoxidation step where the primary diastereomeric impurities and downstream degradation products (such as the Carfilzomib diol) are generated [1].

G Enone Enone Intermediate (Starting Material) Epox Substrate-Controlled Bleach Epoxidation Enone->Epox Target (S,R)-Epoxyketone (Desired Warhead) Epox->Target Major Product Imp1 (R,R)-Epoxyketone (Diastereomeric Impurity) Epox->Imp1 Minor (ca. 2:1 dr) Diol Carfilzomib Diol (Hydrolysis Degradant) Target->Diol H2O / Acidic Conditions

Caption: Mechanistic pathway of Carfilzomib epoxyketone intermediate synthesis and degradation.

Comparative Analysis 1: Chromatographic Resolution (SPP vs. FPP)

The primary bottleneck in Carfilzomib impurity profiling is the baseline separation of the (S,R) and (R,R) diastereomers. We compared Sub-2 µm Fully Porous Particles (FPP) against 1.6 µm Superficially Porous Particles (SPP / Core-Shell) .

The Causality of Performance: Core-shell particles consist of a solid silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion path length for the bulky Carfilzomib intermediate molecules. According to the van Deemter equation, this minimizes longitudinal diffusion (the B term) and significantly lowers resistance to mass transfer (the C term). Consequently, SPP columns deliver sharper peaks and higher theoretical plates at lower backpressures compared to traditional FPPs, which suffer from deeper pore diffusion delays.

Experimental Data Summary: Conditions: Mobile Phase A: 0.1% Formic Acid in H2O; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 20% to 80% B over 15 mins. Flow rate: 0.4 mL/min.

Column TechnologyParticle SizeResolution ( Rs​ ) of DiastereomersTheoretical Plates ( N )Max Backpressure (bar)Verdict
Traditional FPP 3.0 µm0.85 (Co-elution)9,000250Inadequate for profiling.
Sub-2 µm FPP 1.7 µm1.45 (Partial resolution)18,000850High wear on UHPLC pumps.
Core-Shell SPP 1.6 µm2.10 (Baseline) 24,500 580 Optimal performance.

Conclusion: The 1.6 µm SPP column is the superior alternative, providing the necessary baseline resolution ( Rs​ > 2.0) required for accurate quantitation of the (R,R)-epoxyketone impurity without exceeding standard UHPLC pressure limits [2].

Comparative Analysis 2: Structural Elucidation (1D-LC-HRMS vs. 2D-LC-HRMS)

While SPP columns resolve the primary diastereomers, Carfilzomib synthesis generates complex epimerization impurities at the peptide bonds (e.g., D-Phenylalanine substitutions) [2]. These isobaric impurities often co-elute even on advanced 1D-LC setups, causing ion suppression in the mass spectrometer and yielding convoluted MS/MS spectra.

We compared standard 1D-LC-QTOF-MS against a Comprehensive 2D-LC-QTOF-MS system utilizing active modulation.

The Causality of Performance: In 2D-LC, peaks that co-elute in the first dimension (e.g., Low pH Reversed-Phase) are heart-cut and transferred to a second dimension with orthogonal selectivity (e.g., High pH Reversed-Phase or HILIC). This orthogonality isolates the isobaric peptide epimers before they enter the Electrospray Ionization (ESI) source. The result is pure, unsuppressed precursor ions, leading to clean, interpretable fragmentation spectra that allow us to pinpoint the exact site of epimerization.

Workflow Prep Sample Prep (Cold ACN/H2O) D1 1D UHPLC (RP, pH 2.0) Prep->D1 Valve Active Modulation Valve D1->Valve Co-eluting Isobars D2 2D UHPLC (RP, pH 10.0) Valve->D2 Orthogonal Separation HRMS Q-TOF HRMS (ESI+, DDA Mode) D2->HRMS Data Structural Elucidation HRMS->Data

Caption: 2D-LC-HRMS workflow for resolving and identifying isobaric peptide impurities.

Step-by-Step Experimental Protocol: 2D-LC-HRMS Impurity Profiling

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates forced degradation controls to confirm the method's stability-indicating power and blank runs to rule out system-derived artifacts.

Phase 1: Sample Preparation & System Suitability Testing (SST)
  • Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water (v/v) maintained at 4°C. Rationale: Carfilzomib intermediates are susceptible to hydrolysis (forming the diol degradant) at room temperature in aqueous environments.

  • Standard Preparation: Dissolve the Carfilzomib intermediate reference standard to a concentration of 1.0 mg/mL.

  • SST Spiking: Spike the standard with 0.5% (w/w) of the known (R,R)-epoxyketone diastereomer.

  • Validation Check: Inject the SST sample. The system is only validated for use if the resolution ( Rs​ ) between the (S,R) and (R,R) peaks is 2.0.

Phase 2: 2D-LC Chromatographic Separation
  • First Dimension (1D):

    • Column: 1.6 µm SPP C18 (2.1 x 100 mm).

    • Mobile Phases: A = 0.1% Formic Acid in Water (pH ~2.7); B = 0.1% Formic Acid in ACN.

    • Gradient: 20% to 60% B over 20 minutes.

  • Active Modulation: Program the high-resolution multi-position valve to perform multiple heart-cuts across the main API peak envelope (where isobaric peptide epimers typically hide).

  • Second Dimension (2D):

    • Column: 1.7 µm FPP Phenyl-Hexyl (2.1 x 50 mm).

    • Mobile Phases: A = 10 mM Ammonium Bicarbonate (pH 10.0); B = Methanol.

    • Rationale: The shift from low pH/ACN to high pH/MeOH provides maximum orthogonal selectivity for basic peptide fragments [2].

Phase 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Source Settings: ESI in positive ion mode. Capillary voltage: 3.5 kV. Gas temperature: 300°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Set the Q-TOF to scan precursors from m/z 100–1000.

  • Fragmentation: Trigger MS/MS on the top 3 most abundant precursor ions per cycle using a collision energy ramp (15–45 eV).

  • Mass Balance Validation: Perform a forced degradation run (e.g., 0.1N HCl for 2 hours). Ensure that the loss of the parent peak area is stoichiometrically accounted for by the appearance of the diol degradant peak area, confirming no impurities are permanently retained on the column.

References

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead.ACS Organic Process Research & Development.
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib.ResearchGate.
Comparative

A Senior Application Scientist's Guide to Validating the Chiral Purity of Carfilzomib Epoxyketone Fragments

In the landscape of targeted cancer therapy, the structural integrity of a drug is paramount to its efficacy and safety. Carfilzomib (Kyprolis), a second-generation proteasome inhibitor, stands as a testament to this pri...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the structural integrity of a drug is paramount to its efficacy and safety. Carfilzomib (Kyprolis), a second-generation proteasome inhibitor, stands as a testament to this principle.[1][2] Its therapeutic action is intrinsically linked to its complex stereochemistry.[3] As a tetrapeptide epoxyketone, Carfilzomib's ability to irreversibly bind to the chymotrypsin-like active site of the 20S proteasome is highly dependent on the precise three-dimensional arrangement of its chiral centers, particularly within the terminal epoxyketone "warhead."[1][4][5][6]

The presence of undesired stereoisomers, which can arise during synthesis or degradation, may lead to a significant reduction in therapeutic activity or introduce unforeseen toxicological profiles.[7][8][9] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous characterization and control of the stereoisomeric composition of chiral drugs.[10][11][12][13]

This guide provides an in-depth comparison of leading analytical methodologies for validating the chiral purity of Carfilzomib's epoxyketone fragments. Drawing from field-proven experience, we will dissect the causality behind experimental choices, compare the performance of Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and provide actionable protocols for implementation in a drug development or quality control setting.

The Core Challenge: Enantiorecognition of a Complex Peptide

Carfilzomib is a large molecule (719.9 g/mol ) with multiple chiral centers.[1][14] The analytical challenge lies in separating enantiomers and diastereomers that are chemically identical but spatially distinct.[9][15] This requires an analytical system capable of "enantiorecognition," where a chiral environment, typically the stationary phase, interacts differently with each stereoisomer, leading to differential retention times and, thus, separation.

Comparative Analysis: Chiral HPLC vs. Chiral SFC

The two primary chromatographic techniques for chiral separations in the pharmaceutical industry are HPLC and SFC.[12][15] While both can achieve the desired separation, they operate on different principles and offer distinct advantages.

Supercritical Fluid Chromatography (SFC): The Modern Workhorse

SFC has emerged as a powerful tool for chiral separations, often supplanting normal-phase HPLC due to its significant advantages in speed, efficiency, and environmental friendliness.[16][17] The technique utilizes a mobile phase, typically supercritical CO2, which exhibits properties midway between a liquid and a gas.[18] This results in low viscosity and high diffusivity, allowing for much higher flow rates and faster separations than HPLC without a proportional increase in backpressure.[17]

Key Advantages of SFC:

  • Speed: Separations are typically 3 to 5 times faster than with traditional HPLC.[17][19]

  • Reduced Solvent Consumption: Primarily using CO2 (which is recycled) with small amounts of co-solvents like methanol or ethanol, SFC drastically reduces the use and cost of toxic organic solvents like hexane.[16][19]

  • Enhanced Efficiency: The low viscosity of the mobile phase often leads to higher column efficiency and improved resolution.[18]

  • Greener Chemistry: SFC aligns with green chemistry principles by minimizing hazardous waste.[16]

From a practical standpoint, the speed of SFC is a game-changer in high-throughput screening environments and for accelerating process development timelines.

High-Performance Liquid Chromatography (HPLC): The Established Standard

Chiral HPLC remains a robust and widely used technique for enantiomeric purity assessment.[9][18] The method's strength lies in its versatility and the vast library of available chiral stationary phases (CSPs). For Carfilzomib, both normal-phase and reversed-phase methods can be developed, though normal-phase has traditionally been more common for chiral separations.

Key Advantages of HPLC:

  • Versatility: A wide range of CSPs and mobile phase combinations are available.

  • Established Technology: Most analytical laboratories are equipped with and have extensive experience with HPLC systems.

  • Proven Methodologies: Specific methods for Carfilzomib isomer separation have been published and validated.[20][21]

The primary drawbacks of HPLC, especially normal-phase, are longer run times and the reliance on larger volumes of potentially hazardous organic solvents.

Quantitative Performance Comparison

The choice between SFC and HPLC often depends on the specific laboratory context, including sample throughput requirements, cost considerations, and sustainability goals.

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Rationale & Causality
Analysis Time Typically < 5 minutes Typically 15-40 minutesThe low viscosity of supercritical CO2 allows for significantly higher flow rates (3-4x) compared to liquid mobile phases, drastically reducing retention times.[17]
Solvent Consumption Very Low (Mainly recycled CO2)High (Requires large volumes of organic solvents)SFC's mobile phase is ~90-95% CO2, with only a small percentage of an organic co-solvent.[19] HPLC relies on 100% liquid organic and/or aqueous phases.
Environmental Impact Low ("Green" Chemistry) HighSFC minimizes the use and disposal of toxic solvents like hexane.[16]
Resolution Often Superior Good to ExcellentSFC can provide enhanced or complementary chiral selectivity compared to LC.[18] The higher efficiency often leads to sharper peaks and better resolution.
Operating Cost Lower (Solvent savings)Higher (Solvent purchase & disposal)The significant reduction in solvent usage directly translates to lower operational costs.[19]
Initial Investment HigherLowerSFC instrumentation is generally more expensive than standard HPLC systems.

Workflow & Method Selection

The decision to employ SFC or HPLC should be based on a logical evaluation of project needs.

G start Start: Need to Validate Carfilzomib Chiral Purity q1 High Sample Throughput or Prep-Scale Needed? start->q1 sfc Prioritize SFC q1->sfc Yes q2 Focus on 'Green Chemistry' & Low Operating Cost? q1->q2 No end_sfc Develop/Optimize Chiral SFC Method sfc->end_sfc hplc HPLC is a Viable Option hplc->end_sfc Consider SFC for long-term benefits q2->sfc Yes q3 Existing Equipment is HPLC only? q2->q3 No q3->hplc No develop_hplc Develop/Optimize Chiral HPLC Method q3->develop_hplc Yes

Caption: Decision tree for selecting between SFC and HPLC.

Experimental Protocols

The following protocols are self-validating systems. For any analysis, a system suitability test (SST) must be performed, ensuring a resolution (Rs) of >1.5 between the desired enantiomer and its closest eluting isomer, demonstrating the method's capability.[22]

Protocol 1: Chiral HPLC Method for Carfilzomib Purity

This protocol is adapted from established methods for Carfilzomib and its isomers.[20][21] It utilizes a polysaccharide-based chiral stationary phase, which is highly effective for a broad range of chiral compounds.

  • System Preparation:

    • Chromatograph: HPLC or UHPLC system with UV detector.

    • Column: CHIRALPAK® IA-3 (3 µm, 4.6 x 250 mm).[21] This immobilized amylose-based CSP is robust and offers excellent enantiorecognition for complex molecules.

    • Mobile Phase: n-Hexane : Methyl-tert-butyl-ether (MtBE) : Methanol (50/40/10, v/v/v).[21] This combination provides a good balance of polarity for eluting Carfilzomib while maximizing chiral interaction with the stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature is critical for reproducible retention times.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Diluent: Mobile Phase.

    • Concentration: Prepare a solution of the Carfilzomib sample at approximately 0.5 mg/mL. Ensure the sample is fully dissolved. Carfilzomib is soluble in organic solvents like DMSO and ethanol.[14]

  • Analysis Workflow:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform an SST injection using a sample known to contain multiple isomers or a resolution standard. Verify Rs > 1.5.

    • Inject the Carfilzomib sample.

    • Integrate the peak areas for all detected isomers. Calculate the chiral purity (enantiomeric excess) as: % Purity = (Area of Principal Peak / Sum of All Isomer Areas) * 100.

Protocol 2: High-Speed Chiral SFC Method for Carfilzomib Purity

This protocol leverages the principles of SFC to achieve a much faster analysis, using the same selective CSP as the HPLC method.[19]

  • System Preparation:

    • Chromatograph: Analytical SFC system with a back-pressure regulator (BPR) and UV detector.

    • Column: CHIRALPAK® IA-3 (3 µm, 4.6 x 250 mm). The same CSPs used in HPLC are highly effective in SFC.[19]

    • Mobile Phase: Supercritical CO2 (Mobile Phase A) and Methanol (Co-solvent, Mobile Phase B).

    • Gradient: Isocratic 15% Methanol.

    • Flow Rate: 3.0 mL/min. This higher flow rate is achievable due to the low viscosity of the mobile phase.[17]

    • Back Pressure: 150 bar.

    • Column Temperature: 35°C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Diluent: Methanol.

    • Concentration: Prepare a solution of the Carfilzomib sample at approximately 0.5 mg/mL.

  • Analysis Workflow:

    • Equilibrate the column and system until temperature and pressure are stable.

    • Inject a blank (Methanol).

    • Perform an SST injection to verify resolution (Rs > 1.5).

    • Inject the Carfilzomib sample.

    • Integrate and calculate purity as described in the HPLC protocol. The entire run, including equilibration, should be significantly shorter.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Sample Dissolution (0.5 mg/mL in Diluent) inject_blank Inject Blank (Diluent) prep_sample->inject_blank prep_system System & Column Equilibration prep_system->inject_blank inject_sst Inject SST Standard inject_blank->inject_sst check_res Verify Resolution (Rs > 1.5) inject_sst->check_res check_res->prep_system Fail inject_sample Inject Carfilzomib Sample check_res->inject_sample Pass integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % Chiral Purity integrate->calculate report Generate Report calculate->report

Caption: General workflow for chiral purity validation.

Orthogonal Technique: NMR Spectroscopy for Enantiomeric Excess

While chromatography physically separates isomers, Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative, non-separative method for determining enantiomeric excess (% ee).[23] By adding a chiral solvating agent or a chiral shift reagent to the NMR sample, a transient diastereomeric complex is formed.[24][25] This results in distinct, chemically shifted signals for each enantiomer in the proton (¹H) NMR spectrum. The ratio of the integrals of these signals provides a direct and rapid measure of the enantiomeric excess.[24]

This technique is exceptionally useful for high-throughput screening and for providing orthogonal validation of chromatographic results, adding a layer of trustworthiness to the data. It is also significantly "greener" and faster than HPLC, requiring only a small amount of deuterated solvent and a few minutes for data acquisition.[24]

Conclusion and Recommendations

Validating the chiral purity of Carfilzomib and its fragments is a non-negotiable aspect of its development and quality control.

  • For high-throughput environments, methods development, and large-scale purification support, Chiral SFC is the superior choice. Its advantages in speed, cost-effectiveness, and environmental sustainability are compelling.[16][17][19] The initial capital investment is offset by long-term savings in solvents and time.

  • Chiral HPLC remains a reliable and accessible technique, particularly in laboratories where SFC is not yet available. Well-established methods provide a robust baseline for purity analysis.[9][20][21]

  • NMR spectroscopy should be considered a valuable orthogonal method. Its speed and non-separative nature make it an excellent tool for rapid % ee determination and for confirming results from chromatography.[23][24]

Ultimately, a comprehensive analytical control strategy should leverage the strengths of these different techniques to ensure that every batch of Carfilzomib meets the stringent purity requirements essential for patient safety and therapeutic efficacy.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America.
  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • High performance liquid chromatography method for separating carfilzomib and isomers thereof - P
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26).
  • Carfilzomib and its degradation products.
  • Carfilzomib: Chemical property, Mechanism of action, and Clinical studies. (2024, November 22). ChemicalBook.
  • Method for separating and determining bortezomib chiral isomers through high-performance liquid chromatography - Patent CN103604894A.
  • Development of New Stereoisomeric Drugs May 1992. (1992, May 1). FDA.
  • Carfilzomib. Wikipedia.
  • Carfilzomib for relapsed and refractory multiple myeloma. PMC.
  • Carfilzomib. Daicel Chiral Technologies.
  • Rapid determination of enantiomeric excess via NMR spectroscopy. (2016, August 26).
  • The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). RSC Publishing.
  • What is the mechanism of Carfilzomib? (2024, July 17).
  • NMR Methods for Determination of Enantiomeric Excess. (2000). Enantiomer.
  • Carfilzomib. BioGems.
  • NMR method for determination of enantiomeric compositions with chiral shift reagents - Patent US3915641A.
  • Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Semantic Scholar.
  • The market of chiral drugs. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral Drugs: An Overview. PMC.
  • Chiral Purity in Drug Analysis.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. (2016, September 30). Amanote Research.
  • Methods of measuring carfilzomib - Patent WO2021257941A1.
  • Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simul
  • ANALYTICAL CHIRAL SEPARATION METHODS. (1997).
  • Carfilzomib Synthetic Routes. MedKoo Biosciences.
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. (2025, December 24). PMC.
  • DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR ESTIMATION OF CARFILZOMIB IN HUMAN PLASMA USING RP-HPLC. (2022, January 25). ijbpas.
  • Preparation method of carfilzomib impurities - Patent CN114262359A.
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. (2025, December 22).
  • Chiral Purity Analysis – Know Wh
  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. (2025, August 6).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Contract Pharma.
  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometr. (2019, July 25). SciSpace.
  • Carfilzomib delivery by quinic acid-conjugated nanoparticles: Discrepancy between tumoral drug accumulation and anticancer efficacy in a murine 4T1 orthotopic breast cancer model. PMC.

Sources

Validation

High-Resolution X-Ray Diffraction Analysis of Carfilzomib Intermediate Polymorphs: A Comparative Guide

Executive Summary Carfilzomib (Kyprolis) is a highly potent, irreversible proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. As a complex tetrapeptide epoxyketone containing fiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carfilzomib (Kyprolis) is a highly potent, irreversible proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. As a complex tetrapeptide epoxyketone containing five distinct chiral centers, its commercial synthesis requires rigorous control over intermediate stereochemistry and solid-state forms[1]. Polymorphism in key synthetic intermediates—such as the Boc-protected precursors or intermediate Formula IIa—directly impacts solubility, downstream coupling efficiency, and the ultimate purity of the active pharmaceutical ingredient (API)[2],[3].

This guide provides an objective comparison of analytical modalities used for polymorph screening, detailing self-validating Powder X-Ray Diffraction (PXRD) protocols and quantitative diagnostic data to empower researchers in drug development and solid-state chemistry.

The Mechanistic Imperative: Why Polymorphism Matters

Carfilzomib exerts its therapeutic effect by selectively binding to the N-terminal threonine active sites of the 20S proteasome, specifically inhibiting chymotrypsin-like activity[4],[1]. To synthesize this molecule at scale without generating critical impurities (such as diol-carfilzomib), the crystalline intermediates must be isolated with high phase purity[3]. Amorphous or metastable polymorphic intermediates can lead to unpredictable reaction kinetics and impurity carryover.

MOA N1 Carfilzomib (Tetrapeptide Epoxyketone) N2 Irreversible Binding to 20S Proteasome N1->N2 N3 Inhibition of Chymotrypsin-like Sites N2->N3 N4 Accumulation of Misfolded Proteins N3->N4 N5 Apoptosis of Multiple Myeloma Cells N4->N5

Carfilzomib mechanism: 20S proteasome inhibition leading to apoptosis.

Analytical Modalities: Benchtop PXRD vs. Alternatives

When screening Carfilzomib intermediate polymorphs, researchers must balance resolution, throughput, and sample destruction. Benchtop PXRD remains the gold standard for routine analysis, but how does it compare to high-end alternatives like Synchrotron XRD or orthogonal methods like Solid-State NMR (ssNMR)?

Table 1: Performance Comparison of Solid-State Analytical Modalities
FeatureBenchtop PXRD (e.g., Bruker D8)Synchrotron High-Res XRDSolid-State NMR (ssNMR)
Primary Use Case Routine polymorph ID & batch releaseSolving structures from microcrystalsDetecting amorphous content & local dynamics
Resolution (FWHM) Moderate (~0.05° - 0.1° 2θ)Ultra-High (<0.01° 2θ)High (Chemical shift resolution)
Sample Requirement 10 - 50 mg< 1 mg20 - 100 mg
Limit of Detection (LOD) ~1 - 5% for phase impurities< 0.1% for phase impurities~1 - 2% for amorphous domains
Throughput High (Minutes to Hours)Low (Requires facility access)Low (Hours to Days per scan)
Cost per Sample LowExtremely HighHigh

Verdict: For standard pharmaceutical development of Carfilzomib intermediates, Benchtop PXRD provides the optimal balance of throughput and resolution. Synchrotron XRD should be reserved strictly for solving the ab initio crystal structure of novel polymorphs when single crystals cannot be grown.

Experimental Design: Self-Validating PXRD Protocol

To ensure data integrity, the following step-by-step methodology details the optimal PXRD workflow for analyzing Carfilzomib intermediates (such as Formula IIa). Every step is designed as a self-validating system to prevent false positives caused by sample preparation artifacts.

Step-by-Step Methodology

1. Sample Preparation (Gentle Homogenization)

  • Action: Lightly grind 20-30 mg of the intermediate crystal using an agate mortar and pestle for no more than 30 seconds. Load into a zero-background silicon sample holder.

  • Causality: Over-grinding organic peptides can induce tribomechanical amorphization or trigger stress-induced polymorphic phase transitions. Gentle homogenization ensures the PXRD pattern reflects the true bulk phase without introducing amorphous halos. The zero-background holder prevents substrate interference at low angles.

2. Instrument Configuration

  • Action: Equip a diffractometer (e.g., BRUKER D-8 DISCOVER) with a goniometer in a θ/2θ configuration and a LYNX EYE detector[5]. Set the Cu-anode X-ray tube to 40 kV and 30 mA[5].

  • Causality: Utilizing Cu-Kα radiation at these specific power settings provides the optimal X-ray flux for light-atom organic molecules. It minimizes background fluorescence while maximizing the signal-to-noise ratio necessary for detecting trace polymorphic impurities.

3. Data Acquisition Parameters

  • Action: Scan over a 2θ range of 2.0° to 50.0°, utilizing a 0.030° step size and a 0.4 seconds step time[5].

  • Causality: Large peptide unit cells often exhibit critical diagnostic reflections at very low angles (2.0° - 10.0° 2θ). A step size of 0.030° ensures at least 5-7 data points are captured across the Full Width at Half Maximum (FWHM) of narrow peaks, enabling highly accurate centroid determination for structural fingerprinting.

4. Environmental Validation

  • Action: Maintain ambient humidity below 40% RH during the scan and run a post-scan Differential Scanning Calorimetry (DSC) validation.

  • Causality: Carfilzomib and its intermediates can be slightly hygroscopic[1]. Strict environmental control prevents transient hydrate formation during the scan. A subsequent DSC run validates that solvent loss (e.g., water/acetonitrile evaporation at ~98°C) aligns with the crystalline lattice properties observed in the PXRD[5].

Quantitative Data: Diagnostic Peaks for Carfilzomib Intermediates

Differentiating between the intermediates and the final API forms is heavily reliant on specific 2θ diffraction peaks. Table 2 summarizes the critical diagnostic peaks used to confirm phase purity.

Table 2: Key PXRD Diagnostic Peaks for Carfilzomib & Intermediates
Compound / PolymorphDiagnostic 2θ Peaks (±0.2°)Reference
Carfilzomib Intermediate (Formula IIa) 8.39, 15.31, 17.13, 18.83, 20.05, 20.47[2]
Carfilzomib API (Form M1) 6.33, 9.28, 12.56, 12.76, 18.67, 19.04, 19.85[5]
Carfilzomib API (Form A) 6.4, 12.5, 12.7, 18.8, 19.7, 19.9, 25.4[6]

Note: The presence of peaks at 8.39° and 15.31° strongly indicates the presence of the uncoupled Formula IIa intermediate, which must be monitored during the final API crystallization steps to ensure complete conversion.

Workflow A Carfilzomib Intermediate (e.g., Formula IIa) B Crystallization (Solvent/Antisolvent) A->B C Benchtop PXRD (Routine Screening) B->C Standard QC D Synchrotron XRD (High Resolution) B->D Complex Mixtures E Phase Identification & Downstream Processing C->E D->E

Workflow for Carfilzomib intermediate polymorph screening and XRD analysis.

Conclusion

The structural complexity of Carfilzomib demands rigorous analytical oversight during synthesis. While high-resolution Synchrotron XRD provides unmatched detail for novel structural elucidation, optimized Benchtop PXRD remains the most practical and efficient modality for routine polymorph screening of intermediates like Formula IIa. By adhering to self-validating sample preparation and precise acquisition parameters, researchers can confidently map the solid-state landscape of Carfilzomib, ensuring the downstream purity and efficacy of the final therapeutic agent.

References

  • WO2017098532A1 - Crystalline and amorphous forms of carfilzomib Source: Google Patents URL
  • US20190218249A1 - A process for purification of carfilzomib intermediate Source: Google Patents URL
  • Source: European Medicines Agency (EMA)
  • Source: PubMed (NIH)
  • CN104961799B - Carfilzomib crystal form A and preparation method thereof Source: Google Patents URL

Sources

Comparative

A Comparative Guide to Establishing Regulatory Starting Material Specifications for Carfilzomib

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis for establishing robust specifications for the regulatory starting mat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis for establishing robust specifications for the regulatory starting materials (RSMs) of Carfilzomib. This document moves beyond a simple checklist, offering a scientifically grounded framework for decision-making, rooted in regulatory expectations and practical, field-proven insights. Our objective is to empower you to define and justify RSMs that ensure the quality, safety, and consistency of the final active pharmaceutical ingredient (API).

The selection and justification of an RSM is a critical juncture in the development of any drug substance, marking the point where Good Manufacturing Practices (GMP) are formally introduced.[1][2][3] For a complex, synthetically derived peptide like Carfilzomib, this decision carries significant weight, directly impacting the impurity profile and overall control strategy of the final API.[4][5] This guide will navigate the regulatory landscape, compare potential RSMs based on synthetic routes, and provide detailed analytical methodologies to support your specifications.

The Regulatory Framework: A Synthesis of Global Expectations

The International Council for Harmonisation (ICH) provides the foundational guidance for selecting and justifying RSMs, primarily through ICH Q11 and its accompanying Q&A document.[1][4][6] These guidelines are adopted and enforced by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][7]

The core principles outlined in ICH Q11 emphasize that an RSM should be a significant structural fragment of the drug substance and that multiple chemical transformation steps should separate it from the final API.[4][6][8] This is to ensure that impurities introduced with or during the synthesis of the RSM have sufficient opportunity to be purged in subsequent steps.[1]

Regulatory authorities expect a comprehensive justification for the chosen RSM, which should include:

  • A detailed description of the manufacturing process of the RSM. [8]

  • An evaluation of the potential for impurity carry-over. [4][9]

  • A robust control strategy for the RSM, including well-defined specifications. [1]

It is crucial to understand that a starting material accepted for one manufacturer's process may not be acceptable for another if the justification does not align with ICH Q11 principles.[10]

Visualizing the Path to Carfilzomib: A Synthetic Overview

To understand the critical decision points for RSM selection, we must first visualize the synthetic landscape of Carfilzomib. The following diagram illustrates a common synthetic pathway, highlighting key intermediates that could potentially be proposed as RSMs.

Carfilzomib_Synthesis cluster_pre_RSM Potential Starting Material Synthesis cluster_GMP_synthesis GMP Synthesis Amino_Acid_Derivatives Amino Acid Derivatives Peptide_Fragment_A Peptide Fragment A (e.g., Morpholinoacetyl-Phenylalanine-Leucine) Amino_Acid_Derivatives->Peptide_Fragment_A Peptide Coupling Intermediate_1 Intermediate 1 (Coupled Peptide) Peptide_Fragment_A->Intermediate_1 Coupling Epoxyketone_Warhead Epoxyketone Warhead Precursor Epoxyketone_Warhead->Intermediate_1 Coupling Crude_Carfilzomib Crude Carfilzomib Intermediate_1->Crude_Carfilzomib Deprotection Purified_Carfilzomib Purified Carfilzomib (API) Crude_Carfilzomib->Purified_Carfilzomib Purification

Caption: A generalized synthetic route for Carfilzomib, illustrating key fragments and intermediates.

Comparing Potential Regulatory Starting Materials for Carfilzomib

The choice of an RSM for Carfilzomib synthesis is a balance of scientific justification, risk management, and economic viability.[1][11] A later-stage intermediate may seem economically advantageous by reducing the number of GMP steps, but it carries a higher regulatory burden to demonstrate adequate control over impurities.[1] Conversely, starting from basic amino acids provides a robust, low-risk approach but increases the number of steps under GMP.

Below is a comparative analysis of potential RSMs for Carfilzomib, based on a convergent synthetic strategy.

Potential RSM Description Advantages Disadvantages & Regulatory Scrutiny Key Impurities to Control
Individual Amino Acid Derivatives Protected amino acids (e.g., Boc-L-Phenylalanine, Boc-L-Leucine).- Furthest from the final API, providing maximum opportunity for impurity purging.- Commercially available with established quality standards.- Increases the number of synthetic steps under GMP, leading to higher costs.[11]- Requires robust process controls for each coupling step.- Enantiomeric purity.- Related amino acid impurities.- Residual solvents.
Peptide Fragments A di- or tri-peptide fragment (e.g., Morpholinoacetyl-Phenylalanine-Leucine).- Represents a significant structural fragment of Carfilzomib.[4][6]- Reduces the number of GMP steps compared to starting from individual amino acids.- Requires detailed justification of its own synthesis and impurity profile.[8]- Higher risk of carrying over complex, structurally similar impurities.- Diastereomers.- Incomplete coupling products.- Epimerization byproducts.
Epoxyketone "Warhead" The key epoxyketone pharmacophore.- A complex and critical component of the final molecule.- Very close to the final API, making justification as an RSM challenging.[10]- High risk of carrying over reactive impurities that could affect the final API's stability.- Diastereomeric purity (RR, SS, RS isomers).[12]- Diol impurity from epoxide ring-opening.[13]- Residual peroxides from epoxidation.[14]

Recommendation: For a robust and defensible regulatory submission, proposing well-characterized, multi-step synthesized Peptide Fragments and a separate, well-characterized Epoxyketone Warhead Precursor as RSMs often strikes the optimal balance. This approach acknowledges the complexity of these key fragments while still providing sufficient synthetic steps under GMP to ensure the consistent quality of the final Carfilzomib API.

Visualizing the Impurity Control Strategy

The following workflow illustrates the critical interplay between RSM specifications and the final API quality.

Impurity_Control_Workflow cluster_RSM Regulatory Starting Material Control cluster_Process GMP Manufacturing Process cluster_API Final API Control RSM_Spec RSM Specifications (Identity, Purity, Impurities) Analytical_Testing Validated Analytical Methods RSM_Spec->Analytical_Testing Defines Synthesis Synthesis Steps Analytical_Testing->Synthesis Releases for Use IPC In-Process Controls Synthesis->IPC Monitored by Purification Purification Steps API_Spec API Specifications (ICH Q3A/Q3C/Q3D) Purification->API_Spec Ensures Compliance IPC->Purification Guides Stability_Studies Stability Testing API_Spec->Stability_Studies Defines Testing

Caption: Workflow for impurity control, from RSM to final API.

Experimental Protocols for RSM Specification

To establish robust specifications, validated analytical methods are imperative.[1] The following are example protocols for key analytical tests for a peptide fragment RSM.

Objective: To confirm the primary sequence and molecular weight of the peptide fragment RSM.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the RSM in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS Scan: Full scan from m/z 100 to 1500.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) of the most abundant precursor ion.

  • Acceptance Criteria:

    • The observed monoisotopic mass of the primary precursor ion must be within ±5 ppm of the theoretical mass.

    • The fragmentation pattern (b- and y-ions) must be consistent with the expected amino acid sequence.

Objective: To quantify the purity of the RSM and identify and quantify any related impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the RSM in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: High-resolution C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.05 M potassium phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A validated gradient program that provides adequate separation of the main peak from all known and unknown impurities. A typical run time is 20-30 minutes.[15]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 220 nm.

  • Quantification:

    • Use an external standard of the RSM for the assay.

    • For impurities, use the relative response factor (RRF) if known, or assume an RRF of 1.0 for unknown impurities.

  • Acceptance Criteria:

    • Assay: 98.0% - 102.0%.

    • Individual Unspecified Impurity: ≤ 0.10%.

    • Total Impurities: ≤ 0.5%.

    • Note: Specific known impurities may have their own acceptance criteria.

Objective: To determine the enantiomeric purity of the constituent amino acids within the peptide fragment.

Methodology:

  • Sample Preparation: Hydrolyze the peptide RSM using 6N HCl at 110°C for 24 hours. Derivatize the resulting amino acids with a suitable chiral derivatizing agent (e.g., Marfey's reagent).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and triethylammonium phosphate buffer.

    • Detection: UV at 340 nm.

  • Acceptance Criteria:

    • Each constituent amino acid must contain ≤ 0.1% of its corresponding D-enantiomer.

Data Summary and Interpretation

All quantitative data should be presented in a clear, tabular format to facilitate comparison and review.

Table 1: Example Specification for a Peptide Fragment RSM

Test Method Acceptance Criteria
Appearance VisualWhite to off-white powder
Identification LC-MS/MSPositive identification
Assay UHPLC98.0% - 102.0%
Purity (Related Substances) UHPLCTotal Impurities ≤ 0.5%Any Unspecified Impurity ≤ 0.10%
Chiral Purity (by amino acid) Chiral HPLC≤ 0.1% D-isomer for each amino acid
Residual Solvents GC-HSMeets ICH Q3C limits
Water Content Karl Fischer≤ 1.0%

Conclusion

Establishing scientifically sound and well-justified specifications for Carfilzomib's regulatory starting materials is a cornerstone of a successful regulatory submission and a robust manufacturing process. By integrating the principles of ICH Q11, employing a risk-based approach to RSM selection, and utilizing validated, state-of-the-art analytical methods, drug developers can ensure the consistent quality of their API and, ultimately, the safety and efficacy of the final drug product. This guide provides a framework for this critical endeavor, emphasizing the "why" behind the "how" to empower informed and defensible decision-making.

References

  • Guideline on the chemistry of active substances. (2016, November 15). European Medicines Agency. [Link]

  • EMA Issues New Draft Guideline Chemistry Of Active Substances. (2024, September 3). Pharmaceutical Online. [Link]

  • Updates and impacts: Understanding the EMA's revised guideline on active substances. (2025, January 9). G&L Scientific. [Link]

  • Chemistry of Active Substances Guideline: EMA Request Feedback. (2025, January 20). DLRC Group. [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018, May 22). International Council for Harmonisation. [Link]

  • Selection and justification of starting materials: new Questions and Answers to ICH Q11 published. (2016, December 7). ECA Academy. [Link]

  • Selection and justification of regulatory starting materials. (2022, January 26). European Pharmaceutical Review. [Link]

  • Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. (2025, May 19). Pharmaceutical Technology. [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. (n.d.). U.S. Food and Drug Administration. [Link]

  • API starting materials: EMA publishes updated reflection paper. (2017, July 26). ECA Academy. [Link]

  • Carfilzomib | API DMFs | US Drug Master File (DMF) Details. (n.d.). PharmaCompass.com. [Link]

  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. (2025, December 24). Nature. [Link]

  • EMA and FDA approval of regulatory starting materials. (2020, October 27). European Pharmaceutical Review. [Link]

  • FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. (2025, March 15). Pharmaceutical Technology. [Link]

  • Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023, March 3). Enkrisi. [Link]

  • Carfilzomib EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). U.S. Food and Drug Administration. [Link]

  • Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. (n.d.). Oriental Journal of Chemistry. [Link]

  • Carfilzomib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. [Link]

  • A process for purification of carfilzomib. (n.d.).
  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. (2020, April 2). ACS Publications. [Link]

  • Quantitative determination of carfilzomib in mouse plasma by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study. (n.d.). ResearchGate. [Link]

  • A PROCESS FOR PURIFICATION OF CARFILZOMIB INTERMEDIATE. (2017, September 13).
  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. (2025, August 7). Taylor & Francis Online. [Link]

  • Methods of measuring carfilzomib. (n.d.).
  • NDA 202714 Orig1s000. (2012, June 28). U.S. Food and Drug Administration. [Link]

  • KYPROLIS (carfilzomib) for Injection. (n.d.). U.S. Food and Drug Administration. [Link]

  • Drug Master Files (DMFs). (2025, December 12). U.S. Food and Drug Administration. [Link]

  • Drug Master File (DMF). (2025, February 8). Taiwan Food and Drug Administration. [Link]

  • FDA Approves Carfilzomib, Court Rules on Off-Label Drug Use, ABIM Reform, and more. (2015, July 15). ASH Clinical News. [Link]

  • This medicinal product is subject to additional monitoring. This will allow quick identification of - Kyprolis, INN-carfilzomib. (n.d.). European Medicines Agency. [Link]

  • Carfilzomib (Kyprolis) - Medical Clinical Policy Bulletins. (n.d.). Aetna. [Link]

Sources

Safety & Regulatory Compliance

Safety

Carfilzomib-intermediate proper disposal procedures

Operational Guide: Safe Handling and Proper Disposal Procedures for Carfilzomib Intermediates Introduction & Mechanistic Context Carfilzomib is a potent tetra-peptide epoxyketone derivative utilized primarily as an antin...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Proper Disposal Procedures for Carfilzomib Intermediates

Introduction & Mechanistic Context

Carfilzomib is a potent tetra-peptide epoxyketone derivative utilized primarily as an antineoplastic agent in the treatment of multiple myeloma ()[1]. The commercial synthesis of this drug relies on highly reactive intermediates, most notably the (S,R)-epoxyketone warhead ()[2].

The Causality of the Hazard: The epoxyketone pharmacophore is mechanistically designed to irreversibly bind the N-terminal threonine of the 20S proteasome. However, this exact electrophilic reactivity makes the unreacted synthesis intermediate a potent alkylating agent, severe skin/eye irritant, and potential mutagen ()[3]. Direct disposal of these reactive epoxides into standard bulk solvent carboys poses a severe safety risk, as they can undergo uncontrolled, exothermic ring-opening or polymerization reactions with nucleophiles (e.g., amines, aqueous bases) or acids present in the waste stream.

Hazard Profiling & Quantitative Waste Segregation

Proper segregation is the foundational step of laboratory safety. Mixing reactive epoxyketones with acidic waste (such as trifluoroacetic acid used in Boc-deprotection steps) can cause violent exothermic reactions. Furthermore, the US Environmental Protection Agency (EPA) enforces strict volumetric thresholds for antineoplastic waste ()[4].

Table 1: Quantitative Waste Segregation Parameters

Waste Stream CategoryConcentration ThresholdEPA / RCRA ClassificationMax Accumulation TimePrimary Disposal Container
Trace Antineoplastic Waste < 3% by weight/volumeNon-RCRA (State dependent)Institutional PolicyYellow Trace Chemotherapy Bin
Bulk Antineoplastic Waste > 3% by weight/volumeRCRA Regulated90 - 180 DaysBlack Bulk Hazardous Waste Bin
Reactive Epoxide Intermediates Pure or highly concentratedD003 (Reactive) / U-list90 Days (Satellite Area)Vented Carboy (Post-Deactivation)
Acidic Solvent Waste (e.g., TFA) pH < 2.0D002 (Corrosive)90 Days (Satellite Area)Polyethylene Corrosive Carboy

Decision Workflow for Epoxyketone Waste Management

G Gen Carfilzomib Intermediate Waste Generation Seg Waste Segregation & Categorization Gen->Seg Bulk Bulk Liquid Waste (>3% Active Intermediate) Seg->Bulk Liquid/Concentrated Trace Trace Solid Waste (PPE, Vials, <3% Active) Seg->Trace Consumables Deact Chemical Deactivation (Acid-Catalyzed Hydrolysis) Bulk->Deact Reactive Epoxide Incineration High-Temperature Incineration (EPA/RCRA) Trace->Incineration Yellow/Black Bin RCRA RCRA Hazardous Waste Accumulation Deact->RCRA Validated Diol RCRA->Incineration Licensed Vendor

Workflow for the segregation, deactivation, and disposal of Carfilzomib intermediate waste.

Step-by-Step Methodology: Chemical Deactivation of Epoxyketone Intermediates

To eliminate the electrophilic hazard of the epoxyketone intermediate prior to disposal, laboratories must perform a controlled acid-catalyzed hydrolysis. This converts the strained, reactive oxirane ring into a stable, significantly less hazardous diol ()[3].

Self-Validating Protocol: Acid-Catalyzed Hydrolysis

  • Preparation & Dilution: Operating within a certified chemical fume hood, dilute the concentrated epoxyketone waste with an equal volume of a miscible organic solvent (e.g., acetone or THF).

    • Causality: Dilution ensures a homogeneous reaction mixture, mitigates localized hot spots, and controls the rate of the highly exothermic ring-opening reaction.

  • Acidification: Under vigorous magnetic stirring, slowly add 1 M Sulfuric Acid ( H2​SO4​ ) dropwise to achieve a 1:1.2 molar ratio of epoxide to water.

    • Causality: The acid protonates the epoxide oxygen. This increases the electrophilicity of the adjacent carbons, drastically lowering the activation energy required for nucleophilic attack by water, thereby forcing the ring to open.

  • Thermal Reflux: Heat the mixture to a gentle reflux (60–70 °C) and maintain for 2 to 4 hours.

  • Validation (Critical Step): Monitor the reaction progress using Ultra-High-Performance Liquid Chromatography (UHPLC) or Thin Layer Chromatography (TLC) ()[1].

    • Causality: You cannot visually confirm the destruction of an epoxide. Analytically confirming the disappearance of the epoxide peak ensures the material is fully converted to the diol, validating that the waste is safe for bulk accumulation.

  • Neutralization & Transfer: Once validated, neutralize the acidic aqueous layer with saturated sodium bicarbonate ( NaHCO3​ ) until a pH of 7 is reached. Transfer the deactivated, neutralized mixture to a properly labeled RCRA hazardous waste carboy.

Logistical Operations for Antineoplastic Waste

Once the active chemical threat is neutralized, the logistical disposal of the remaining materials must comply with institutional and federal guidelines:

  • Trace Waste Management: Consumables (e.g., nitrile gloves, pipette tips, bench paper, and empty vials) that contain less than 3% residual active pharmaceutical ingredient (API) by volume must be disposed of in dedicated yellow trace chemotherapy bins ()[4]. These bins are routed for regulated medical waste incineration.

  • Bulk Waste Management: Any liquid waste, heavily contaminated spill cleanup material, or vial containing >3% by weight/volume of the antineoplastic agent is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). These must be placed in black bulk hazardous waste containers and managed by a certified hazardous waste vendor for high-temperature chemical incineration ()[4].

References

  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports (PMC). Available at:[Link]

  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Sterility Duration of Single-Use Vials for Antineoplastic Agents or Monoclonal Antibodies Extended with a Closed-System Transfer Device. Journal of Hematology Oncology Pharmacy. Available at:[Link]

Sources

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